molecular formula C8H12N2O2 B1322211 5-tert-butyl-1H-imidazole-4-carboxylic acid CAS No. 714273-88-8

5-tert-butyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1322211
CAS No.: 714273-88-8
M. Wt: 168.19 g/mol
InChI Key: CHZBPWFTYFOPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-tert-butyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)9-4-10-6/h4H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZBPWFTYFOPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622084
Record name 5-tert-Butyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714273-88-8
Record name 5-tert-Butyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic acid (CAS 714273-88-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Modern Medicinal Chemistry

Abstract

5-tert-butyl-1H-imidazole-4-carboxylic acid is a strategically important heterocyclic building block in contemporary drug discovery. Characterized by a sterically demanding tert-butyl group and a versatile carboxylic acid handle on the imidazole core, this compound offers a unique combination of lipophilicity and synthetic accessibility. Its structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics targeting a range of diseases.[1] This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, robust analytical characterization methods, and an exploration of its applications in medicinal chemistry, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. The imidazole ring, an aromatic heterocycle, is a common motif in many biologically active molecules, including the essential amino acid histidine.[1] The presence of the tert-butyl group significantly increases the compound's lipophilicity, which can be a desirable trait for modulating the pharmacokinetic properties of a final drug candidate, such as its ability to cross cell membranes. The carboxylic acid function provides a key reactive site for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger, more complex molecular architectures.

PropertyValueSource(s)
CAS Number 714273-88-8N/A
Molecular Formula C₈H₁₂N₂O₂N/A
Molecular Weight 168.19 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥95% (typical)N/A

Synthesis and Purification: A Robust Protocol

While multiple strategies exist for the synthesis of substituted imidazole-4-carboxylic acids, a reliable and scalable approach is paramount for its practical application in a research and development setting. The following protocol is a robust method adapted from established syntheses of analogous imidazole derivatives. The rationale behind this multi-step synthesis is to build the imidazole core from acyclic precursors, a common and effective strategy in heterocyclic chemistry.

Synthesis Workflow

cluster_0 Step 1: Formation of Ethyl 2-(tert-butyl)-2-oxoacetate cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Saponification A Diethyl oxalate C Ethyl 2-(tert-butyl)-2-oxoacetate A->C Grignard Reaction THF, -78°C to rt B tert-Butylmagnesium chloride B->C D Ethyl 2-(tert-butyl)-2-oxoacetate F Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate D->F Condensation Ammonia, Methanol, Reflux E Formamidine acetate E->F G Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate I This compound G->I Hydrolysis Reflux H NaOH / H₂O H->I A This compound (CAS 714273-88-8) B Amide Coupling / Esterification A->B Synthetic Modification C Diverse Library of Imidazole Derivatives B->C Diversification D High-Throughput Screening C->D Biological Evaluation E Hit Identification (e.g., Antiviral, Anticancer) D->E Data Analysis F Lead Optimization E->F Medicinal Chemistry G Preclinical Candidate F->G Pharmacology & Toxicology

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 5-tert-butyl-1H-imidazole-4-carboxylic acid, a substituted imidazole, represents a class of heterocyclic compounds with significant potential in medicinal and agrochemical development.[1] The imidazole ring is a fundamental building block in many biologically active molecules.[2] This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this target molecule. We will move systematically through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not only the expected data but also the causal logic behind the experimental choices and data interpretation. The protocols and analyses herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

The Strategic Imperative for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides a complete picture.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum gives a quantitative map of all unique proton environments in the molecule. The bulky tert-butyl group is a particularly useful probe, as it provides an intense, sharp singlet that is easily identified.[3][4]

Expected ¹H NMR Data (400 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic; its polarity helps solubilize the carboxylic acid and slows the exchange rate of acidic protons (N-H and O-H), making them more likely to be observed.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.5Broad Singlet1HO-H (Carboxylic Acid)Acidic protons are highly deshielded and their signals are often broad due to hydrogen bonding and chemical exchange.
~11.5 - 12.5Broad Singlet1HN-H (Imidazole)The imidazole N-H proton is also acidic and engages in hydrogen bonding, leading to a broad, downfield signal.[5][6]
~7.6Singlet1HC2-H (Imidazole)This is the sole proton on the imidazole ring, appearing as a singlet in the aromatic region.[5][7][8]
~1.4Singlet9H-C(CH₃)₃ (tert-Butyl)The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation, resulting in a single, strong signal.[9][10]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides one signal for each unique carbon environment. While less sensitive than ¹H NMR, it is essential for confirming the complete carbon skeleton of the molecule.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)AssignmentRationale
~165C =O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
~140C 5 (Imidazole)Quaternary carbon attached to the electron-donating tert-butyl group.
~138C 2 (Imidazole)Carbon situated between two nitrogen atoms.
~125C 4 (Imidazole)Quaternary carbon attached to the electron-withdrawing carboxylic acid group.
~32-C (CH₃)₃ (tert-Butyl)The quaternary carbon of the tert-butyl group.[10]
~29-C(C H₃)₃ (tert-Butyl)The three equivalent methyl carbons of the tert-butyl group.[10]
2D NMR for Unambiguous Connectivity

Trustworthiness: While 1D NMR suggests the presence of the necessary fragments, 2D NMR experiments like HSQC and HMBC provide the definitive connections. They act as a self-validating system by confirming through-bond correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This would show a clear correlation between the signal at ~7.6 ppm (C2-H) and the carbon at ~138 ppm (C2), and between the signal at ~1.4 ppm (tert-butyl H) and the carbon at ~29 ppm (tert-butyl CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2 to 3 bonds. This is the key experiment for piecing the molecular puzzle together.

Key Expected HMBC Correlations:

  • Protons of the tert-butyl group (~1.4 ppm) will show correlations to:

    • The quaternary carbon of the tert-butyl group (~32 ppm).

    • The C5 carbon of the imidazole ring (~140 ppm).

    • The C4 carbon of the imidazole ring (~125 ppm).

  • The C2-H proton (~7.6 ppm) will show correlations to:

    • The C4 carbon of the imidazole ring (~125 ppm).

    • The C5 carbon of the imidazole ring (~140 ppm).

Workflow for NMR-Based Structure Confirmation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_conclusion Structural Assembly H1_NMR ¹H NMR (Identify Proton Environments & Functional Groups) Fragments Propose Fragments: - tert-Butyl - COOH - Imidazole Ring H1_NMR->Fragments C13_NMR ¹³C NMR (Identify Carbon Skeleton) C13_NMR->Fragments HMBC HMBC (Establish Long-Range H-C Connections) Structure Assemble Fragments into Final Structure HMBC->Structure HSQC HSQC (Confirm Direct H-C Bonds) HSQC->Structure Fragments->HMBC Verify with 2D

Caption: Workflow for assembling the structure using NMR data.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: MS provides the molecular weight of the compound, which is one of the most fundamental pieces of structural information. High-resolution mass spectrometry (HRMS) can provide the elemental formula with very high accuracy. The fragmentation pattern observed in MS/MS offers corroborating evidence for the proposed structure. Imidazole rings are relatively stable, so fragmentation often involves the substituents.[2][11]

Expected Mass Spectrometry Data (ESI-HRMS): The molecular formula is C₈H₁₂N₂O₂, with a monoisotopic mass of 168.0899 g/mol .[1][12]

Ion ModeExpected m/zFormulaAssignment
Positive169.0972[C₈H₁₃N₂O₂]⁺[M+H]⁺
Negative167.0828[C₈H₁₁N₂O₂]⁻[M-H]⁻

Trustworthiness: The fragmentation pattern serves as a validation of the connectivity established by NMR.

Predicted Fragmentation Pathways (Positive Ion Mode):

Fragment m/zNeutral LossFragment Structure
151.0866H₂O (18.01)Loss of water from the carboxylic acid.
125.1022CO₂ (43.99)Decarboxylation of the parent ion.
113.0658C₄H₈ (56.06)Loss of isobutylene from the tert-butyl group.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • MS/MS (Optional): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands (ATR-FTIR):

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe broadness is a classic hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[13]
~3150 (broad)N-H stretchImidazoleIndicates the N-H bond within the heterocyclic ring.
2970-2870 (sharp)C-H stretchtert-ButylCharacteristic alkane C-H stretches.
1700-1725 (strong, sharp)C=O stretchCarboxylic AcidA strong absorption indicative of the carbonyl group.[13][14][15]
1550-1650C=N, C=C stretchImidazole RingAromatic ring stretching vibrations.[14][16]

Experimental Protocol: ATR-FTIR

  • Background Scan: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Collect the sample spectrum (typically 16-32 scans are co-added).

  • Processing: The final spectrum is automatically generated as an absorbance plot versus wavenumber (cm⁻¹).

Logical Flow for Spectroscopic Elucidation

G Start Unknown Compound: C₈H₁₂N₂O₂ MS Mass Spectrometry (HRMS) Start->MS Determine Molecular Formula & Weight IR Infrared Spectroscopy (FTIR) Start->IR Identify Key Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Map C-H Framework & Connectivity Conclusion Confirmed Structure: 5-tert-butyl-1H-imidazole- 4-carboxylic acid MS->Conclusion [M+H]⁺ = 169.0972 IR->Conclusion Evidence for: -COOH, -NH, t-Bu NMR->Conclusion Unambiguous Connectivity

Caption: Convergent logic for structure elucidation.

Definitive Confirmation via X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the gold standard, providing an unambiguous three-dimensional model of the molecule. While contingent on the ability to grow a high-quality single crystal, the resulting data on bond lengths, bond angles, and intermolecular packing offers the ultimate structural proof. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map, and from that, the precise atomic positions. While specific crystallographic data for the title compound is not publicly available, analysis of similar imidazole derivatives demonstrates the power of this technique.[17][18][19][20]

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Each method provides a unique and vital set of data points.

  • Mass Spectrometry confirms the elemental composition and molecular weight.

  • Infrared Spectroscopy provides rapid confirmation of the essential carboxylic acid and imidazole functional groups.

  • NMR Spectroscopy , particularly with 2D correlation experiments, pieces together the molecular fragments and establishes their precise connectivity.

Together, these techniques provide a self-validating and cross-referenced dataset that allows researchers to assign the structure with the highest degree of scientific confidence, paving the way for further research and development.

References

  • Stoll, D. R., Lacker, T. J., & Dolan, J. W. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2578–2587. [Link]

  • Kowalewski, J., & Mäler, L. (2006). Limiting Values of the 15N Chemical Shift of the Imidazole Ring of Histidine at High-pH. Magnetic Resonance in Chemistry, 44(2), 153-158. [Link]

  • Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585. [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

  • Ortega, G., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(1), 1-13. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). ResearchGate. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

  • ResearchGate. (2025). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

  • Lee, Y. S., & Prestegard, J. H. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(1), 32–36. [Link]

  • Britannica. (n.d.). Heterocyclic compound. Britannica. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. ResearchGate. [Link]

  • SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society. John Wiley & Sons. [Link]

  • Alonso, J. L., et al. (2023). The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy. Molecules, 28(24), 8071. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of a) lauric acid, b) imidazole, and c) a mixture of lauric acid and imidazole. ResearchGate. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Wikipedia. [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]

  • Pharmaguideline. (n.d.). Heterocyclic Compounds: Nomenclature and Classification. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. MySkinRecipes. [Link]

  • Fun, H.-K., et al. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2185. [Link]

  • ResearchGate. (n.d.). X‐ray single‐crystal structure of compound 5 a. ResearchGate. [Link]

  • Al-Wassil, A. I., et al. (2006). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5521–o5522. [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Wiley-VCH. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • MilliporeSigma. (n.d.). 5-(Tert-butyl)-1H-imidazole-4-carboxylic acid. MilliporeSigma. [Link]

  • PubChem. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra in CDCl3 of authentic samples of imidazole. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. PrepChem.com. [Link]

  • SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Substituted Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a privileged scaffold in medicinal chemistry, is a core component of numerous pharmaceuticals and biologically active compounds.[1][2] The incorporation of a carboxylic acid moiety onto this heterocyclic system further enhances its utility, providing a handle for molecular recognition, modulation of physicochemical properties, and the formation of amide and ester bioisosteres. This guide offers an in-depth exploration of the primary synthetic pathways to substituted imidazole carboxylic acids, providing both the mechanistic rationale and practical insights essential for researchers in drug discovery and development.

Strategic Approaches to Imidazole Carboxylic Acid Synthesis

The synthesis of substituted imidazole carboxylic acids can be broadly categorized into two strategic approaches:

  • Direct Ring Formation: These methods construct the imidazole ring with a carboxylic acid or a precursor group already in place. This approach is often more convergent and can provide better control over regioselectivity.

  • Post-Ring-Formation Functionalization: This strategy involves the synthesis of a substituted imidazole core, followed by the introduction of the carboxylic acid group in a subsequent step. This is a versatile approach that allows for the late-stage modification of complex imidazole-containing molecules.

This guide will delve into the key methodologies within each of these strategic domains.

Direct Synthesis of the Imidazole Carboxylic Acid Core

Multicomponent and Cycloaddition Reactions for Imidazole-4-Carboxylic Acid Derivatives

Modern synthetic chemistry has seen a surge in the development of elegant one-pot multicomponent and cycloaddition reactions that efficiently generate highly substituted imidazoles. Several of these methods have been adapted to produce imidazole-4-carboxylic acid derivatives directly.

A notable example is the noble-metal-free oxidative cyclization of enamines.[3] This formal [4 + 1] cycloamination reaction utilizes an aminating reagent and an oxidant to construct the imidazole ring, incorporating a carboxylic acid precursor. This method offers a broad substrate scope and good functional group tolerance.[3]

Another powerful technique is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl azide (TMSN₃). This reaction provides 2,5-disubstituted imidazole-4-carboxylic acid derivatives. Mechanistic studies suggest that the reaction proceeds through a sequential removal of two nitrogen atoms from TMSN₃.[3]

G Enamine Enamine Intermediate Cyclized Intermediate Enamine->Intermediate [4+1] Cycloamination AminatingReagent Aminating Reagent (e.g., tBuONO, TMSN₃) AminatingReagent->Intermediate Oxidant Oxidant (e.g., KI, I₂) Oxidant->Intermediate Product Imidazole-4-carboxylic Acid Derivative Intermediate->Product Aromatization

  • To a solution of the enamine (1.0 mmol) in a suitable solvent (e.g., DMSO), is added t-butyl nitrite (tBuONO) (1.5 mmol) and potassium iodide (KI) (2.0 mmol).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired imidazole-4-carboxylic derivative.

The Marckwald Synthesis: A Classic Route with Modern Relevance

The Marckwald synthesis, a classic method for imidazole formation, involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate to form a 2-mercaptoimidazole intermediate.[4][5] Subsequent oxidative removal of the sulfur atom yields the desired imidazole.[4] This pathway can be adapted for the synthesis of imidazole carboxylic acid esters by using an α-amino-β-ketoester as the starting material.

While the starting α-amino ketones can sometimes be challenging to access, modern methods like the Neber rearrangement have made them more readily available.[6] The desulfurization step can be achieved using various oxidizing agents, such as hydrogen peroxide or nitric acid.

G AminoKetoester α-Amino-β-ketoester Mercaptoimidazole 2-Mercaptoimidazole Intermediate AminoKetoester->Mercaptoimidazole Cyclization KSCN Potassium Thiocyanate (KSCN) KSCN->Mercaptoimidazole Product Imidazole Carboxylic Acid Ester Mercaptoimidazole->Product Oxidative Desulfurization OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->Product

Post-Ring-Formation Carboxylation Strategies

This approach offers significant flexibility, allowing for the introduction of a carboxylic acid group onto a pre-existing, often complex, imidazole scaffold.

Oxidation of Imidazole-Substituted Precursors

A common and reliable method for introducing a carboxylic acid group is through the oxidation of a suitable precursor, such as a methyl, hydroxymethyl, or formyl group, attached to the imidazole ring.

The oxidation of a methyl group to a carboxylic acid typically requires strong oxidizing agents and can be challenging due to the stability of the imidazole ring. However, methods for the oxidation of 2-alkylbenzimidazoles to the corresponding imidazole-4,5-dicarboxylic acids using hydrogen peroxide in sulfuric acid have been reported.[7] This suggests that similar conditions could be applied to the oxidation of substituted methylimidazoles.

The oxidation of an aldehyde to a carboxylic acid is a more straightforward transformation. For instance, 1H-imidazole-2-carboxylic acid can be synthesized in high yield by the oxidation of 2-imidazolecarboxaldehyde with 30% aqueous hydrogen peroxide at room temperature.[4]

  • To a stirred aqueous solution of 2-imidazolecarboxaldehyde (1.0 eq), a 30% aqueous solution of hydrogen peroxide (excess) is added dropwise.

  • The reaction is stirred at room temperature for an extended period (e.g., 72 hours).

  • After the reaction is complete, water is removed under reduced pressure.

  • The resulting solid is washed with a mixture of diethyl ether and water to remove residual peroxide, yielding the 1H-imidazole-2-carboxylic acid.

Direct Carboxylation of the Imidazole Ring

The direct introduction of a carboxylic acid group onto the imidazole ring is a highly atom-economical approach.

Transition-metal-catalyzed carboxylation reactions using carbon dioxide (CO₂) as the carboxylating agent are a rapidly developing field.[8][9] These reactions often proceed via the activation of a C-H bond. The mechanism typically involves the formation of an aryl-metal intermediate, which then undergoes nucleophilic attack on CO₂ to form a metal-carboxylate species.[8] Subsequent protonolysis or transmetalation releases the carboxylic acid product.

For imidazoles, the acidic C-H proton at the C2-position is particularly susceptible to deprotonation and subsequent metalation, making it a prime target for direct carboxylation. A patented method describes the synthesis of 4,5-disubstituted imidazole-2-carboxylic acids by reacting the corresponding imidazoles with carbon dioxide under superatmospheric pressure in the presence of a base.

G Imidazole Substituted Imidazole MetalIntermediate Aryl-Metal Intermediate Imidazole->MetalIntermediate C-H Activation MetalCatalyst Transition Metal Catalyst (e.g., Rh, Ni, Cu) MetalCatalyst->MetalIntermediate CO2 Carbon Dioxide (CO₂) MetalCarboxylate Metal-Carboxylate Intermediate CO2->MetalCarboxylate MetalIntermediate->MetalCarboxylate Carboxylation Product Imidazole Carboxylic Acid MetalCarboxylate->Product Protonolysis/ Transmetalation

Hydrolysis of Carboxylic Acid Derivatives

A widely employed and versatile strategy involves the synthesis of an imidazole bearing a carboxylic acid precursor, such as an ester, amide, or nitrile, followed by hydrolysis to the corresponding carboxylic acid.[5][10] The choice of precursor often depends on the overall synthetic route and the compatibility of functional groups.

The hydrolysis of imidazole esters to their corresponding carboxylic acids can be achieved under either acidic or basic conditions.[10] Base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible and drives the reaction to completion.[5]

The cyano group is a robust precursor to a carboxylic acid and can be introduced through various synthetic methods. The subsequent hydrolysis of the nitrile to a carboxylic acid can be performed under harsh acidic or basic conditions, which may not be suitable for sensitive substrates.

Synthesis of Specific Positional Isomers

Imidazole-2-carboxylic Acids

As previously discussed, the direct carboxylation of the C2-position and the oxidation of 2-formylimidazoles are effective methods.

Imidazole-4-carboxylic Acids

Multicomponent and cycloaddition reactions are particularly well-suited for the synthesis of substituted imidazole-4-carboxylic acids.[3] Additionally, a multi-step synthesis starting from ethyl acetamidoacetate has been reported, which proceeds through a 2-mercapto-4-ethoxycarbonylimidazole intermediate.

Imidazole-5-carboxylic Acids

The synthesis of imidazole-5-carboxylic acid derivatives can be more challenging due to potential regioselectivity issues. However, specific methods have been developed. For instance, a one-pot synthesis of a benzimidazole-5-carboxylic acid derivative has been reported involving a reductive cyclization followed by hydrolysis.[11] While this is a benzimidazole, the principles may be adaptable to imidazole synthesis. Additionally, patent literature describes the synthesis of 1H-imidazole-5-carboxylic acid derivatives from 2-(formylamino)-3-oxopropanoate precursors.

Imidazole-4,5-dicarboxylic Acids

The imidazole-4,5-dicarboxylic acid scaffold is a valuable building block for the synthesis of purine mimics.[12] A key synthetic route involves the oxidation of benzimidazole with strong oxidizing agents.[13] Another approach is the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[13]

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to a specific substituted imidazole carboxylic acid will depend on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and functional group tolerance.

Synthetic StrategyPosition of CarboxylationKey AdvantagesKey Considerations
Multicomponent/Cycloaddition Primarily C4High efficiency, one-pot, good for library synthesis.Substrate scope can be limited by the specific reaction.
Marckwald Synthesis VersatileUtilizes readily available starting materials.Requires a desulfurization step.
Oxidation of Precursors C2, C4, C5Reliable and high-yielding for aldehydes.Oxidation of methyl groups can require harsh conditions.
Direct C-H Carboxylation Primarily C2High atom economy, direct introduction of COOH.May require high pressures and temperatures; catalyst development is ongoing.
Hydrolysis of Derivatives C2, C4, C5Versatile, allows for late-stage functionalization.Hydrolysis conditions can be harsh and may affect other functional groups.

Conclusion

The synthesis of substituted imidazole carboxylic acids is a rich and evolving field, offering a diverse toolbox for the medicinal and materials chemist. While classical methods like the Marckwald synthesis remain relevant, modern advancements in multicomponent reactions, cycloadditions, and C-H activation are providing increasingly efficient and elegant solutions. A thorough understanding of the mechanistic underpinnings of these reactions, as presented in this guide, is crucial for the rational design of synthetic routes to novel and impactful imidazole-based molecules. The continued development of catalytic systems and the exploration of greener reaction conditions will undoubtedly further expand the accessibility and utility of this important class of compounds.

References

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Image attached to a publication]. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3865-3887. [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved January 17, 2026, from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 17, 2026, from [Link]

  • Baran, P. (n.d.). Synthesis of Imidazoles. Baran Lab Group Meeting. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved January 17, 2026, from [Link]

  • Encyclopedia.pub. (2023). Transition-Metal-Catalyzed Carboxylation. In Encyclopedia. [Link]

  • ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. Request PDF. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives.
  • RUA. (n.d.). A comparative study of hydroxy and carboxylate functionalized imidazolium and benzimidazolium salts as precursors for NHC ligand. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 17, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1333-1347.
  • ACS Publications. (n.d.). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved January 17, 2026, from [Link]

  • YouTube. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. Chemistry : The Mystery of Molecules. [Link]

  • MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • ACS Publications. (n.d.). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

Sources

The Pivotal Role of the Tert-Butyl Moiety in the Biological Activity of Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold and the Influence of the Tert-Butyl Group

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a privileged scaffold in drug design. The strategic placement of various substituents on the imidazole core allows for the fine-tuning of its pharmacological profile. Among these, the tert-butyl group, a bulky and lipophilic moiety, has been shown to significantly influence the biological activity of imidazole derivatives, impacting their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the biological activities of tert-butyl imidazole derivatives, focusing on their anticancer, antifungal, and anti-inflammatory properties.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Imidazole-based antifungal agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the binding of the natural substrate, lanosterol. This competitive inhibition is a key mechanism for the antifungal action of azole drugs.

Lanosterol_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Binds to Ergosterol Ergosterol (Fungal Cell Membrane Component) CYP51->Ergosterol Catalyzes conversion to Imidazole tert-Butyl Imidazole Derivative Imidazole->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by tert-butyl imidazole derivatives.

Structure-Activity Relationship (SAR) and the Role of the Tert-Butyl Group

The lipophilic nature of the tert-butyl group can enhance the binding of the imidazole derivative to the active site of the enzyme. While specific quantitative data for a wide range of tert-butyl imidazole derivatives is an area of ongoing research, studies on related azole antifungals have shown that bulky substituents can influence potency. For instance, in a series of novel triazoles, a bulky 2-tert-butyl group on a benzene substituent was not optimal for activity, suggesting a nuanced role for steric bulk in different scaffolds.[8] However, other studies on phenylthiazoles with a tert-butyl moiety have demonstrated promising antifungal activity against fluconazole-resistant Candida albicans strains, with MIC values ranging from 4–16 μg/mL.[9]

Table 1: Antifungal Activity of Selected Azole Derivatives

Compound ClassFungal StrainMIC (μg/mL)Reference
Phenylthiazoles with tert-butyl moietyCandida albicans (fluconazole-resistant)4–16[9]
Imidazole DerivativesCandida albicans>100 (for some derivatives)[10]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of tert-butyl imidazole derivatives against pathogenic fungi.

Materials:

  • Test compounds (tert-butyl imidazole derivatives)

  • Reference antifungal agents (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the test compound and reference antifungal in the 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (inoculum without drug) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24–48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.

Causality Behind Experimental Choices:

  • RPMI-1640 with MOPS buffer: Provides a standardized and pH-stable environment for fungal growth, ensuring reproducibility of results.

  • 0.5 McFarland standard: Ensures a consistent starting inoculum density, which is critical for accurate MIC determination.

  • Serial twofold dilutions: Allows for the determination of a precise MIC value over a range of concentrations.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 35°C (24-48h) C->D E Read Results (Visual/Spectrophotometer) D->E F Determine MIC E->F

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Anticancer Activity: Diverse Mechanisms of Action

Tert-butyl imidazole derivatives have demonstrated promising anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, and disruption of the cytoskeleton.

Structure-Activity Relationship (SAR) and the Influence of the Tert-Butyl Group

The presence and position of the tert-butyl group can significantly impact the anticancer potency of imidazole derivatives. In some instances, compounds synthesized from cyclohexyl isocyanides exhibited higher potencies than those derived from tert-butyl isocyanides, suggesting that the bulky tert-butyl group may not always be favorable for activity.[1] However, in other series of compounds, the tert-butyl moiety has been associated with enhanced cytotoxicity. The specific context of the molecular scaffold and the target protein are crucial in determining the effect of the tert-butyl group.

Table 2: Anticancer Activity of Selected Tert-Butyl Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Imidazopyridine derivative (from tert-butyl isocyanide)A549, HeLa, B16F10Less potent than cyclohexyl analogs[1]
Betulinic Acid-Triazole HybridA375 (melanoma)34.34[11]
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivativeRAW 264.7 (cell viability)>169[12]
Imidazo[1,2-a]pyrimidine derivativeMCF-743.4[13]
Imidazo[1,2-a]pyrimidine derivativeMDA-MB-23135.9[13]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of tert-butyl imidazole derivatives on cancer cell lines.

Materials:

  • Test compounds (tert-butyl imidazole derivatives)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2–4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Causality Behind Experimental Choices:

  • MTT reagent: This colorimetric assay is a reliable and widely used method to assess cell viability, as the reduction of MTT is dependent on the metabolic activity of living cells.

  • Serial dilutions of compounds: This allows for the generation of a dose-response curve and the accurate determination of the IC50 value.

  • Vehicle control: This is essential to ensure that the solvent used to dissolve the compounds does not have any cytotoxic effects on its own.

Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate (48-72h) C->D E Add MTT and Incubate (2-4h) D->E F Solubilize Formazan and Read Absorbance E->F G Calculate Cell Viability and Determine IC50 F->G

Caption: Experimental workflow for the MTT assay to determine anticancer activity.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Imidazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit key inflammatory mediators.[14][15] A common mechanism of action for anti-inflammatory agents is the inhibition of the production of nitric oxide (NO), a pro-inflammatory molecule, and the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action: Inhibition of Nitric Oxide Production and NF-κB Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling cascades that lead to the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Some tert-butyl imidazole derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene Induces transcription of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces Imidazole tert-Butyl Imidazole Derivative Imidazole->IKK Inhibits? Imidazole->NFkB_active Inhibits translocation? Imidazole->iNOS_protein Inhibits activity?

Caption: The NF-κB signaling pathway and potential points of inhibition by tert-butyl imidazole derivatives.

Structure-Activity Relationship (SAR) and the Influence of the Tert-Butyl Group

The lipophilicity of the tert-butyl group may enhance the ability of imidazole derivatives to penetrate cell membranes and interact with intracellular targets in inflammatory pathways. Studies on pyrazole derivatives have shown that the presence of an N-tert-butyl moiety can be a key feature for anti-inflammatory activity.[12]

Table 3: Anti-inflammatory Activity of Selected Imidazole Derivatives

CompoundAssayIC50 (µM)Reference
1-(2-Trifluoromethylphenyl) imidazole (TRIM)iNOS inhibition27.0[16]
ImidazoleiNOS inhibition616.0[16]
1-PhenylimidazoleiNOS inhibition53.9[16]
7-NitroindazoleeNOS inhibition0.8
1-PhenylimidazoleeNOS inhibition200
ImidazoleeNOS inhibition50
Experimental Protocol: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide Inhibition)

Objective: To measure the inhibitory effect of tert-butyl imidazole derivatives on nitric oxide production in LPS-stimulated macrophages.

Materials:

  • Test compounds (tert-butyl imidazole derivatives)

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • Include a control group with LPS alone and a blank group with cells alone.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C.

  • Griess Assay:

    • Collect the cell culture supernatants.

    • In a new 96-well plate, mix the supernatants with an equal volume of Griess reagent (prepared by mixing Part A and Part B).

    • Incubate at room temperature for 10–15 minutes, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition by the test compounds compared to the LPS-only control and calculate the IC50 value.

Causality Behind Experimental Choices:

  • LPS stimulation: LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of NO via iNOS, providing a robust model for screening anti-inflammatory compounds.

  • Griess reagent: This reagent reacts with nitrite, a stable and measurable end-product of NO metabolism, allowing for the quantification of NO production.

  • Sodium nitrite standard curve: This is essential for accurately quantifying the amount of nitrite in the experimental samples.

AntiInflammatory_Workflow cluster_prep Cell Treatment cluster_assay Assay cluster_analysis Analysis A Seed Macrophages in 96-well Plate B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatants D->E F Perform Griess Assay E->F G Read Absorbance (540 nm) F->G H Calculate NO Inhibition and Determine IC50 G->H

Sources

An In-depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two nitrogen atoms, imparts unique physicochemical properties that facilitate interactions with a wide array of biological targets.[3] Within this privileged class of molecules, 5-tert-butyl-1H-imidazole-4-carboxylic acid stands out as a key intermediate in the development of novel therapeutic agents, particularly in the realms of antifungal and anticancer research.[4] The strategic placement of a bulky tert-butyl group and a reactive carboxylic acid moiety on the imidazole scaffold allows for fine-tuning of steric and electronic properties, making it a valuable building block for drug discovery.

This technical guide provides a comprehensive literature review of this compound, intended for researchers, scientists, and drug development professionals. It will delve into the synthetic pathways, chemical and physical properties, and explore its potential biological activities and mechanisms of action, grounded in the broader context of imidazole-based therapeutics.

Chemical Properties and Spectroscopic Analysis

PropertyValueSource
CAS Number 714273-88-8
Molecular Formula C₈H₁₂N₂O₂[4]
Molecular Weight 168.19 g/mol [4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the C2-proton of the imidazole ring. The tert-butyl group will present as a sharp singlet integrating to nine protons. The N-H proton of the imidazole and the carboxylic acid proton will likely appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.[5][6]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the carbons of the imidazole ring, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carboxylic acid, which is expected to resonate in the downfield region (around 165-185 ppm).[5]

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A strong C=O stretching absorption for the carboxylic acid will be present around 1710-1760 cm⁻¹. The N-H stretch of the imidazole ring is expected to appear as a broad peak around 3200-3400 cm⁻¹.[3][5][7]

Synthesis of this compound

The synthesis of substituted imidazole-4-carboxylic acids can be achieved through various multi-component reactions or by the functionalization of pre-formed imidazole rings.[8] A common and effective strategy involves the construction of the imidazole ring followed by hydrolysis of a precursor ester. The following proposed synthesis is a representative workflow based on established methodologies for similar compounds.

Proposed Synthetic Workflow

Synthesis_Workflow reagents Pivalamidine + Ethyl 2-chloro-3-oxobutanoate intermediate Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate reagents->intermediate Cyclocondensation product This compound intermediate->product Alkaline Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

This step involves a cyclocondensation reaction to form the imidazole ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivalamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide (2 equivalents), to the solution to generate the free pivalamidine.

  • Addition of β-ketoester: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.[9]

  • Reaction Setup: Dissolve the purified ethyl 5-tert-butyl-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 3-4 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and stir for a few hours until TLC indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4. The product, this compound, should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Biological Activities and Potential Applications in Drug Development

While specific biological data for this compound is limited in the public domain, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities. This section will discuss the potential therapeutic applications based on the activities of structurally related compounds.

Antifungal Activity

Imidazole-containing compounds are a well-established class of antifungal agents.[10] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[13]

Potential Mechanism of Antifungal Action

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Cell Membrane Integrity Ergosterol->Membrane Imidazole This compound Inhibition Inhibition Lanosterol 14α-demethylase Lanosterol 14α-demethylase Inhibition->Lanosterol 14α-demethylase

Caption: Proposed mechanism of antifungal action for imidazole derivatives.

Numerous studies have reported the antifungal efficacy of various imidazole derivatives against a range of pathogenic fungi, with some compounds exhibiting potent activity.

Compound TypeFungal StrainIC50/MICSource
Imidazole-coupled 1,2,4-triazole-5-carboxylic acidsCandida albicansMIC = 250 µg/mL[10]
Imidazole-derived thiosemicarbazonesCladosporium cladosporioidesMIC₅₀ = 2.00 µM[1]

Given its structural features, this compound is a promising candidate for development as an antifungal agent. The carboxylic acid moiety could be further derivatized to enhance its pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

The imidazole scaffold is also prevalent in a multitude of anticancer agents, targeting various pathways involved in cancer progression.[2] The mechanisms of action for anticancer imidazoles are diverse and include:

  • Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer.[2]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

  • Enzyme Inhibition: Imidazole derivatives have been shown to inhibit other key enzymes in cancer cells, such as histone deacetylases (HDACs) and carbonic anhydrases.[2][14]

Examples of Anticancer Activity in Imidazole Derivatives

CompoundCancer Cell LineIC50 ValueSource
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineHuman gastric cancer (NUGC-3)0.05 µM[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (cervical)0.737 ± 0.05 µM[11]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (colon)1.194 ± 0.02 µM[11]
Imidazole-based pyrimidine hybridMDA-MB-231 (breast)Excellent activity[14]

The presence of the tert-butyl group in this compound can provide steric bulk that may enhance selective binding to the active sites of target proteins. The carboxylic acid handle allows for the synthesis of a diverse library of amides and esters, which can be screened for anticancer activity.

Conclusion and Future Directions

This compound is a versatile and valuable building block in medicinal chemistry. While specific biological data for this compound is not extensively documented, the well-established antifungal and anticancer activities of the broader imidazole class provide a strong rationale for its further investigation. The synthetic route, although not explicitly detailed in the literature for this specific molecule, can be reasonably inferred from established methods for analogous compounds.

Future research should focus on the following areas:

  • Optimization of Synthesis: Development and validation of a high-yielding and scalable synthetic protocol for this compound.

  • Biological Screening: Comprehensive in vitro screening of the compound and its derivatives against a panel of pathogenic fungi and cancer cell lines to determine its specific biological activity and potency.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which this compound and its active derivatives exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand the relationship between chemical modifications and biological activity, leading to the design of more potent and selective therapeutic agents.

The exploration of this compound and its derivatives holds significant promise for the discovery of novel drugs to combat fungal infections and cancer.

References

  • MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. Available from: [Link]

  • Gao, C., et al. (2020). Imidazoles as potential anticancer agents. RSC Advances, 10(45), 26866-26883. Available from: [Link]

  • Pawar, S. A., et al. (2017). CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3359.
  • Sharma, A., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Drug Discovery Technologies, 19(2), 1-15. Available from: [Link]

  • Sheehan, D. J., et al. (1999). Mechanisms of action of the antimycotic imidazoles. Journal of Antimicrobial Chemotherapy, 43(1), 23-30.
  • Gowda, D. C., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Arabian Journal of Chemistry, 6(4), 407-412.
  • Borgers, M., et al. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 2-8.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2100037. Available from: [Link]

  • Khan, S. A., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7001. Available from: [Link]

  • Kumar, R., et al. (2022). An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. Results in Chemistry, 4, 100322.
  • ResearchGate. IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Available from: [Link]

  • ResearchGate. In vitro cytotoxic activity IC50 (μg/mL) of compounds against bone cancer cell lines. Available from: [Link]

  • ResearchGate. IC 50 value for tested compounds 5a-5k against cancer cell lines. Available from: [Link]

  • Bai, R., et al. (2019). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 24(21), 3843. Available from: [Link]

  • ResearchGate. In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Available from: [Link]

  • ResearchGate. Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

  • Karki, R. G., et al. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. ACS Combinatorial Science, 11(2), 159-169. Available from: [Link]

  • Ovcharenko, V. I., et al. (2004). Esters of 4,5-dihydro-1H-imidazole-1-oxyl-3-oxide-carboximidic acid. Russian Chemical Bulletin, 53(6), 1301-1304.
  • Kang, J.-T., et al. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2185. Available from: [Link]

  • Schaper, K.-J. (2006). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids.
  • Twibanire, J.-d. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988-2991.
  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • AADE. Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. Available from: [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of imidazole-based carboxylate (1) (A), and digested MOF-5@imidazolium iodide (1) catalyst (B). Available from: [Link]

  • Boeriu, C. G., et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in Experimental Medicine and Biology, 611, 115-116.
  • Amanote Research. (PDF) Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. Available from: [Link]

  • Gonzalez-Bacerio, J., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6524. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct historical information surrounding its initial discovery, this document focuses on presenting plausible synthetic pathways based on established imidazole synthesis methodologies, its physicochemical properties, and its applications as a key intermediate in the development of therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the strategic importance of this molecule.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine contribute to its frequent role in molecular recognition at biological targets. Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. The subject of this guide, this compound, represents a valuable building block within this class of compounds, offering synthetic handles for the construction of more complex molecular architectures.

Historical Context and Discovery

While the precise historical account of the initial synthesis and discovery of this compound is not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the broader exploration of substituted imidazole carboxylic acids as versatile intermediates in drug discovery. The development of robust synthetic methodologies for the imidazole core, dating back to the work of Heinrich Debus in 1858, has paved the way for the creation of a vast library of derivatives with diverse substitution patterns. The introduction of the bulky tert-butyl group at the 5-position and a carboxylic acid at the 4-position provides a unique combination of steric and electronic features, making it a molecule of interest for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
CAS Number 714273-88-8[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in polar organic solventsInferred from related compounds
pKa Expected to have both acidic (carboxylic acid) and basic (imidazole ring) pKa values.General knowledge of imidazole and carboxylic acid chemistry.

Synthetic Strategies: A Technical Exploration

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a disconnection of the imidazole ring, leading to simpler, commercially available starting materials. The core strategy revolves around the construction of the imidazole ring from a dicarbonyl compound, an ammonia source, and an aldehyde, a variation of the classic Debus imidazole synthesis.

Retrosynthesis Target This compound Intermediate1 Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate Target->Intermediate1 Hydrolysis Precursors Pivaloylacetaldehyde (or equivalent) + Ethyl glyoxylate + Ammonia source Intermediate1->Precursors Debus-Radziszewski Imidazole Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis is outlined below, starting from readily available commercial reagents.

This step involves a Claisen condensation to generate the requisite β-keto ester.

  • Reactants: Ethyl pivalate and ethyl acetate.

  • Reagents: A strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH).

  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF).

  • Reaction Conditions: The reaction is typically carried out at reflux temperature.

  • Work-up: Acidic work-up to neutralize the base and isolate the product.

This step utilizes a modified Debus-Radziszewski imidazole synthesis.

  • Reactants: Ethyl 2-(tert-butyl)-3-oxobutanoate, an ammonia source (e.g., ammonium acetate), and a source of the C2 carbon of the imidazole ring (e.g., formamide or paraformaldehyde).

  • Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or acetic acid.

  • Reaction Conditions: Heating at elevated temperatures (typically >150 °C) is required to drive the condensation and cyclization.

  • Mechanism Insight: The reaction proceeds through the formation of an α-dicarbonyl intermediate, which then condenses with the ammonia source and the C2 component to form the imidazole ring.

The final step is the saponification of the ethyl ester to the carboxylic acid.

  • Reactant: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate.

  • Reagents: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Solvent: A mixture of water and a co-solvent like ethanol or methanol.

  • Reaction Conditions: Heating the reaction mixture to reflux ensures complete hydrolysis.

  • Work-up: Acidification of the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, followed by filtration and drying.

Synthetic_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Imidazole Formation cluster_2 Step 3: Hydrolysis Ethyl Pivalate Ethyl Pivalate β-Keto Ester Ethyl 2-(tert-butyl)-3-oxobutanoate Ethyl Pivalate->β-Keto Ester + Ethyl Acetate / NaOEt, EtOH, Reflux Imidazole Ester Ethyl 5-tert-butyl-1H- imidazole-4-carboxylate β-Keto Ester->Imidazole Ester + NH4OAc, Formamide / Acetic Acid, Heat Target Acid 5-tert-butyl-1H-imidazole- 4-carboxylic acid Imidazole Ester->Target Acid 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of two key functional groups: the imidazole ring, which can engage in various biological interactions, and the carboxylic acid, which can be readily converted into a wide range of other functional groups such as amides, esters, and alcohols.

This molecule is particularly valuable in the development of:

  • Antifungal Agents: The imidazole scaffold is a well-known pharmacophore in many antifungal drugs.

  • Anticancer Agents: The structural features of this compound make it a suitable starting point for the synthesis of kinase inhibitors and other anticancer therapeutics.

  • Agrochemicals: It can be used to enhance the stability and efficacy of certain pesticides.

  • Targeted Drug Delivery Systems: The carboxylic acid group allows for conjugation with other molecules, which is a useful feature in the creation of targeted drug delivery systems.

Conclusion

While the historical origins of this compound remain somewhat obscure, its significance as a versatile building block in medicinal chemistry is clear. The synthetic pathways outlined in this guide, based on established principles of organic chemistry, provide a practical framework for its preparation. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

  • MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. [Link]

Sources

An In-depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic Acid: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delineates its chemical identity through an exhaustive list of synonyms and identifiers. Key physicochemical properties are tabulated for easy reference. A detailed, step-by-step synthesis protocol is provided, accompanied by a workflow diagram for enhanced clarity. Furthermore, the guide explores the current understanding of its applications, particularly as a key intermediate in the development of pharmaceuticals and agrochemicals. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is foundational to any research endeavor. This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.

The primary identifier for this compound is its CAS Number: 714273-88-8 .

A list of known synonyms and alternative names includes:

  • This compound

  • 4-(tert-Butyl)-1H-imidazole-5-carboxylic acid[1]

  • 1H-Imidazole-5-carboxylicacid, 4-(1,1-dimethylethyl)-[2]

Table 1: Chemical Identifiers

Identifier TypeValue
IUPAC Name 5-(tert-butyl)-1H-imidazole-4-carboxylic acid
CAS Number 714273-88-8
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
InChI Key CHZBPWFTYFOPMN-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, formulation, and application. The following table summarizes the key properties of this compound.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 168.19 g/mol [1]
Purity ≥98.00%Sigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a general approach can be inferred from established imidazole synthesis methodologies. The following represents a plausible, generalized synthetic route. It is crucial to note that optimization of reaction conditions would be necessary for achieving high yields and purity.

Conceptual Synthetic Workflow

The synthesis of imidazole derivatives can be achieved through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis. For the synthesis of the target molecule, a plausible pathway would involve the reaction of a suitably substituted glyoxal with pivalaldehyde (2,2-dimethylpropanal) and ammonia.

Synthesis_Workflow A Substituted Glyoxal D Condensation Reaction (Radziszewski Synthesis) A->D B Pivalaldehyde B->D C Ammonia C->D E 5-tert-butyl-1H-imidazole D->E Imidazole Ring Formation F Carboxylation E->F G This compound F->G Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Substituted glyoxal derivative

  • Pivalaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Strong base (e.g., n-butyllithium)

  • Dry ice (solid CO₂)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of 5-tert-butyl-1H-imidazole

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted glyoxal and pivalaldehyde in glacial acetic acid.

  • Add ammonium acetate in excess and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-tert-butyl-1H-imidazole.

Step 2: Carboxylation of 5-tert-butyl-1H-imidazole

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 5-tert-butyl-1H-imidazole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise while maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Quench the reaction by adding an excess of crushed dry ice in small portions.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Add water to the mixture and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with dilute HCl, which should precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Trustworthiness and Self-Validation: Each step of this proposed synthesis includes purification and monitoring stages (TLC, column chromatography, filtration) to ensure the identity and purity of the intermediates and the final product. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) would be required to confirm the structure at each stage, providing a self-validating system.

Applications in Research and Development

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[3] this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Pharmaceutical Intermediate

This compound is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of potential antifungal and anticancer agents.[1] The presence of the carboxylic acid group allows for facile modification and conjugation to other molecules, which is a valuable feature in medicinal chemistry for creating targeted drug delivery systems or for structure-activity relationship (SAR) studies.[1]

Agrochemicals

In the field of agrochemicals, this compound is employed to enhance the stability and efficacy of certain pesticides.[1] The imidazole moiety can contribute to the overall biological activity of the final agrochemical product.

Coordination Chemistry

The molecule can also act as a ligand in coordination chemistry. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group can coordinate with metal ions, making it useful for the development of metal-based catalysts.[1]

Applications A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Coordination Chemistry A->D B1 Antifungal Agents B->B1 B2 Anticancer Agents B->B2 C1 Pesticide Enhancers C->C1 D1 Metal-based Catalysts D->D1

Caption: Key application areas of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in various scientific and industrial fields. Its straightforward, albeit not widely documented, synthesis and the reactive handles provided by the imidazole ring and the carboxylic acid group make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and catalysts. Further research into its biological activities and the exploration of its derivatives are warranted to fully unlock its potential.

References

  • MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. Available from: [Link]

  • World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 5-tert-butyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delves into the molecule's structural features, predicted physicochemical properties, and spectroscopic data. Furthermore, it explores plausible synthetic routes and discusses the compound's inherent reactivity based on its functional groups. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutics and functional materials incorporating the imidazole scaffold.

Molecular Structure and Chemical Identity

This compound is a disubstituted imidazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two nitrogen atoms. This imidazole ring is substituted at the 5-position with a bulky tert-butyl group and at the 4-position with a carboxylic acid moiety.

The presence of both a basic imidazole ring and an acidic carboxylic acid group suggests that the molecule can exist in various protonation states, including as a zwitterion, depending on the pH of the surrounding environment. The bulky tert-butyl group is expected to influence the molecule's steric and electronic properties, potentially impacting its solubility, reactivity, and biological activity.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 714273-88-8[1]
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Canonical SMILES CC(C)(C)C1=C(N=CN1)C(=O)O
InChI Key CHZBPWFTYFOPMN-UHFFFAOYSA-N

Predicted Physicochemical Properties

Understanding the physicochemical properties of a molecule is crucial for predicting its behavior in various chemical and biological systems. The following table summarizes the predicted properties of this compound. These values were calculated using computational models and should be considered as estimations.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Tool
pKa (acidic) ~3-4Based on typical pKa of imidazole carboxylic acids
pKa (basic) ~6-7Based on typical pKa of imidazoles
LogP ~1.5 - 2.0Estimation based on structure
Aqueous Solubility Low to moderateInferred from LogP and functional groups
Melting Point Not available-
Boiling Point Not available-

The predicted pKa values suggest that the carboxylic acid is weakly acidic, while the imidazole ring is weakly basic. The estimated LogP indicates a moderate level of lipophilicity, suggesting that the compound may have some membrane permeability.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of chemical compounds. The following sections provide predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group.

  • ~7.8 ppm (singlet, 1H): Proton at the C2 position of the imidazole ring.

  • Broad signal (>10 ppm): Exchangeable protons of the carboxylic acid and N-H of the imidazole ring.

¹³C NMR:

  • ~30 ppm: Methyl carbons of the tert-butyl group.

  • ~32 ppm: Quaternary carbon of the tert-butyl group.

  • ~120-140 ppm: Carbons of the imidazole ring.

  • ~165-175 ppm: Carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy
  • Broad band around 2500-3300 cm⁻¹: O-H stretching of the carboxylic acid, likely overlapping with N-H stretching of the imidazole ring.

  • ~2960 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the imidazole ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 153) from the tert-butyl substituent and the loss of the carboxylic acid group (m/z = 123).

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route for this compound could involve a multi-step process starting from readily available precursors. One potential approach is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Synthetic Workflow A Pivalaldehyde D Condensation A->D B Ethyl glyoxalate B->D C Ammonia C->D E Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate D->E Debus-Radziszewski Reaction F Hydrolysis E->F Base or Acid Catalysis G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. In a round-bottom flask, dissolve pivalaldehyde and ethyl glyoxalate in a suitable solvent such as ethanol. Add a source of ammonia, like ammonium acetate, and heat the mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the crude product. Purify the product by column chromatography.

  • Step 2: Hydrolysis to this compound. Dissolve the purified ethyl 5-tert-butyl-1H-imidazole-4-carboxylate in an aqueous solution of a base, such as sodium hydroxide. Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC). After cooling, acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reactivity

The reactivity of this compound is dictated by its three main functional components: the imidazole ring, the carboxylic acid group, and the tert-butyl group.

  • Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylic acid group may deactivate the ring to some extent. The nitrogen atoms of the imidazole ring can act as nucleophiles and can be alkylated or acylated.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions of this functional group, such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to an acid chloride, which is a more reactive intermediate for various transformations.

  • tert-Butyl Group: The tert-butyl group is sterically bulky and relatively unreactive. Its primary influence is on the steric environment of the adjacent positions on the imidazole ring.

Potential Applications

The unique combination of a bulky lipophilic group and a versatile imidazole-carboxylic acid scaffold makes this compound an interesting candidate for various applications.

  • Medicinal Chemistry: The imidazole core is a common motif in many biologically active compounds. The carboxylic acid handle allows for the facile introduction of this molecule into larger drug scaffolds or for its use as a pharmacophore in its own right. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, which are important parameters in drug design.

  • Coordination Chemistry and Materials Science: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group can act as ligands to coordinate with metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.

Conclusion

This technical guide has provided a theoretical exploration of the properties of this compound. While experimental data for this specific molecule is limited in the public domain, the predicted physicochemical and spectroscopic properties, along with the proposed synthetic route and reactivity profile, offer a solid foundation for future research and development. The unique structural features of this compound suggest its potential as a valuable building block in the creation of novel pharmaceuticals and advanced materials. Further experimental validation of the theoretical data presented here is warranted to fully unlock the potential of this intriguing molecule.

References

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the identification and exploitation of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. 5-tert-butyl-1H-imidazole-4-carboxylic acid emerges as a compound of significant strategic interest for researchers, scientists, and drug development professionals. Its structure, featuring a substituted imidazole core, offers a unique combination of physicochemical properties and synthetic accessibility, positioning it as a valuable starting point for the development of new pharmaceuticals. The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs, owing to its ability to engage in various biological interactions.[1][2] The strategic placement of a tert-butyl group and a carboxylic acid moiety on this core provides distinct advantages for molecular design and optimization.

This technical guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a mere cataloging of possibilities, this document delves into the mechanistic rationale behind its utility in key therapeutic areas, offers detailed experimental protocols for its derivatization, and presents a forward-looking perspective on its role in addressing unmet medical needs.

Core Chemical Attributes and Synthetic Accessibility

This compound (C₈H₁₂N₂O₂) is a stable, solid compound at room temperature. The presence of the bulky tert-butyl group can enhance metabolic stability and lipophilicity, which are crucial pharmacokinetic parameters.[3] The carboxylic acid functionality not only serves as a key hydrogen bond donor and acceptor but also provides a convenient handle for synthetic modification, allowing for the creation of diverse libraries of esters, amides, and other derivatives.[4]

The synthesis of the imidazole-4,5-dicarboxylic acid core, a precursor to the title compound, can be achieved through various methods, including the oxidation of benzimidazoles.[5] While specific high-yield syntheses for this compound are proprietary or less commonly published, its availability from commercial suppliers makes it an accessible starting material for research endeavors.

Potential Therapeutic Applications: A Mechanistic Overview

The structural features of this compound suggest its potential utility in several therapeutic areas.

Anticancer Drug Discovery

The imidazole scaffold is a well-established pharmacophore in oncology.[6][7] Derivatives have been shown to target a range of cancer-related proteins, including kinases and tubulin.[2][6]

  • Kinase Inhibition: The tert-butyl group is a common feature in kinase inhibitors, often occupying hydrophobic pockets in the ATP-binding site.[8] The imidazole core can act as a hinge-binder, a critical interaction for many kinase inhibitors.[4] By derivatizing the carboxylic acid, researchers can introduce functionalities that target specific regions of the kinase active site, potentially leading to potent and selective inhibitors. A notable example of a structurally related compound is the FLT3 inhibitor, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][9]benzothiazol-2-yl]phenyl}urea, which demonstrates the utility of the tert-butyl group in achieving high potency.[8][10]

  • Protein Kinase C-ι (PKC-ι) Inhibition: A specific imidazole-4-carboxamide derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι, an oncogene overexpressed in various cancers.[11] This highlights the potential of the imidazole-4-carboxamide scaffold in developing targeted cancer therapies.

The following diagram illustrates a conceptual workflow for developing kinase inhibitors from this compound.

G A 5-tert-butyl-1H-imidazole- 4-carboxylic acid (Core Scaffold) B Amide/Ester Library Synthesis A->B Derivatization C High-Throughput Kinase Screening (e.g., FLT3, TAK1, PKC-ι) B->C Screening D Hit Identification & Validation C->D Data Analysis E Structure-Activity Relationship (SAR) Studies & Lead Optimization D->E Iterative Design F In Vitro & In Vivo Anticancer Evaluation E->F Biological Testing G Preclinical Candidate F->G Candidate Selection G Start Start: 5-tert-butyl-1H-imidazole- 4-carboxylic acid in DMF Step1 Add EDC and HOBt (Pre-activation) Start->Step1 Step2 Add Amine and DIPEA Step1->Step2 Step3 Stir at Room Temperature (12-24h) Step2->Step3 Step4 Work-up: EtOAc extraction, washes Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End Product: 5-(tert-butyl)-1H-imidazole- 4-carboxamide Step5->End

Sources

Methodological & Application

Synthesis Protocol for 5-tert-butyl-1H-imidazole-4-carboxylic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, multi-step synthesis protocol for 5-tert-butyl-1H-imidazole-4-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The imidazole scaffold is a prominent feature in numerous biologically active molecules, and the introduction of a bulky tert-butyl group and a carboxylic acid moiety offers unique steric and electronic properties for targeted drug design. This document outlines a robust and theoretically sound synthetic pathway, starting from commercially available precursors. Each step is elucidated with in-depth procedural details, mechanistic insights, and critical parameters to ensure reproducibility and success in a research setting.

Strategic Overview of the Synthesis

The synthesis of this compound is accomplished through a five-part strategy, commencing with the formation of a key α-amino ketone intermediate, followed by the construction of the imidazole ring system, and concluding with sequential functional group manipulations to yield the final product. This approach is designed to provide a clear and logical progression for researchers, with each part building upon the previous one.

Synthesis_Workflow cluster_part1 Part 1: α-Amino Ketone Synthesis cluster_part2 Part 2: Imidazole Ring Formation cluster_part3 Part 3: Desulfurization cluster_part4 Part 4: Formylation cluster_part5 Part 5: Oxidation A Pinacolone B 1-Bromo-3,3-dimethyl-2-butanone A->B α-Bromination C 1-Amino-3,3-dimethyl-2-butanone HCl (Intermediate 1) B->C Amination D 5-tert-butyl-1H-imidazole-2(3H)-thione (Intermediate 2) C->D Marckwald Synthesis E 5-tert-butyl-1H-imidazole (Intermediate 3) D->E Oxidative Desulfurization F 5-tert-butyl-1H-imidazole-4-carbaldehyde (Intermediate 4) E->F Vilsmeier-Haack Formylation G This compound (Final Product) F->G Oxidation

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 1-Amino-3,3-dimethyl-2-butanone Hydrochloride (Intermediate 1)

The synthesis of the target molecule commences with the preparation of the crucial α-amino ketone, 1-amino-3,3-dimethyl-2-butanone hydrochloride. While this intermediate is commercially available, this section outlines a reliable synthesis from pinacolone for instances where it may need to be prepared in-house. The process involves an initial α-bromination of pinacolone, followed by amination.

Materials and Reagents

Reagent/MaterialGradeSupplier
PinacoloneReagentSigma-Aldrich
BromineACS ReagentFisher Scientific
MethanolAnhydrousVWR
Ammonia7N in MethanolSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acidConcentratedVWR

Experimental Protocol

Step 1a: α-Bromination of Pinacolone

  • In a fume hood, dissolve pinacolone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-3,3-dimethyl-2-butanone. This intermediate is often used in the next step without further purification.

Step 1b: Amination of 1-Bromo-3,3-dimethyl-2-butanone

  • Dissolve the crude 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in a sealed tube with a 7N solution of ammonia in methanol (10 eq).

  • Heat the reaction mixture at 80-90 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ammonia and methanol.

  • Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether, to precipitate the hydrochloride salt.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-amino-3,3-dimethyl-2-butanone hydrochloride as a white solid.

PART 2: Marckwald Synthesis of 5-tert-butyl-1H-imidazole-2(3H)-thione (Intermediate 2)

The core imidazole ring is constructed in this step via the Marckwald synthesis. This classic reaction involves the condensation of an α-amino ketone with a thiocyanate salt to form an imidazole-2-thione derivative.

Materials and Reagents

Reagent/MaterialGradeSupplier
1-Amino-3,3-dimethyl-2-butanone HCl98%Commercially available
Potassium thiocyanateACS ReagentSigma-Aldrich
WaterDeionized-
Ethanol95%Fisher Scientific

Experimental Protocol

  • In a round-bottom flask, dissolve 1-amino-3,3-dimethyl-2-butanone hydrochloride (1.0 eq) and potassium thiocyanate (1.2 eq) in a 1:1 mixture of water and ethanol.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-tert-butyl-1H-imidazole-2(3H)-thione as a crystalline solid.

PART 3: Oxidative Desulfurization to 5-tert-butyl-1H-imidazole (Intermediate 3)

With the imidazole-2-thione in hand, the next step is the removal of the sulfur atom to yield the parent 5-tert-butyl-1H-imidazole. This is achieved through an oxidative desulfurization process.[1][2]

Materials and Reagents

Reagent/MaterialGradeSupplier
5-tert-butyl-1H-imidazole-2(3H)-thione-Synthesized in Part 2
Hydrogen peroxide30% aqueous solutionSigma-Aldrich
Acetic acidGlacialFisher Scientific
Sodium hydroxidePelletsVWR
DichloromethaneACS ReagentFisher Scientific

Experimental Protocol

  • Suspend 5-tert-butyl-1H-imidazole-2(3H)-thione (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 30% aqueous hydrogen peroxide (3.0-4.0 eq) dropwise, ensuring the temperature remains below 20 °C.

  • After the addition, allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Carefully neutralize the reaction mixture by the dropwise addition of a concentrated aqueous sodium hydroxide solution, keeping the flask in an ice bath to manage the exothermic neutralization.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-tert-butyl-1H-imidazole.

PART 4: Vilsmeier-Haack Formylation to 5-tert-butyl-1H-imidazole-4-carbaldehyde (Intermediate 4)

The introduction of a formyl group at the C4 position of the imidazole ring is a critical step and is achieved via the Vilsmeier-Haack reaction.[3][4] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.

Materials and Reagents

Reagent/MaterialGradeSupplier
5-tert-butyl-1H-imidazole-Synthesized in Part 3
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
DichloromethaneAnhydrousVWR
Sodium bicarbonateSaturated aqueous solution-

Experimental Protocol

  • In a fume hood, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 5-tert-butyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-tert-butyl-1H-imidazole-4-carbaldehyde.

PART 5: Oxidation to this compound (Final Product)

The final step in the synthesis is the oxidation of the aldehyde functional group to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.

Materials and Reagents

Reagent/MaterialGradeSupplier
5-tert-butyl-1H-imidazole-4-carbaldehyde-Synthesized in Part 4
Potassium permanganate (KMnO₄)ACS ReagentSigma-Aldrich
AcetoneACS ReagentFisher Scientific
WaterDeionized-
Hydrochloric acid1 MVWR

Experimental Protocol

  • Dissolve 5-tert-butyl-1H-imidazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

  • A white precipitate of the carboxylic acid should form.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary

StepStarting MaterialProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
1aPinacolone1-Bromo-3,3-dimethyl-2-butanone100.161.0 : 1.05 (Br₂)70-80
1b1-Bromo-3,3-dimethyl-2-butanone1-Amino-3,3-dimethyl-2-butanone HCl179.061.0 : 10 (NH₃)60-70
21-Amino-3,3-dimethyl-2-butanone HCl5-tert-butyl-1H-imidazole-2(3H)-thione151.631.0 : 1.2 (KSCN)80-90
35-tert-butyl-1H-imidazole-2(3H)-thione5-tert-butyl-1H-imidazole170.281.0 : 3.5 (H₂O₂)75-85
45-tert-butyl-1H-imidazole5-tert-butyl-1H-imidazole-4-carbaldehyde124.201.0 : 1.5 (POCl₃)50-60
55-tert-butyl-1H-imidazole-4-carbaldehydeThis compound152.211.0 : 1.1 (KMnO₄)85-95

Mechanistic Insights

Marckwald_Mechanism cluster_mech Marckwald Synthesis Mechanism AminoKetone 1-Amino-3,3-dimethyl-2-butanone Adduct Intermediate Adduct AminoKetone->Adduct + Thiocyanate Thiocyanate S=C=N⁻ Thiocyanate->Adduct Thiourea Thiourea Intermediate Adduct->Thiourea Proton Transfer Cyclized Cyclized Intermediate Thiourea->Cyclized Intramolecular Cyclization Product 5-tert-butyl-1H-imidazole-2(3H)-thione Cyclized->Product Dehydration

Caption: Proposed mechanism for the Marckwald synthesis of the imidazole-2-thione intermediate.

Safety Precautions

  • Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus oxychloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Potassium permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrogen peroxide (30%): Strong oxidizer and can cause severe skin burns. Handle with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

References

  • Majhi, P. K., Schnakenburg, G., Arduengo III, A. J., & Streubel, R. (2015). Synthesis and Oxidative Desulfurization of PV-Functionalized Imidazole-2-thiones: Easy Access to P-Functional Ionic Liquids*. Australian Journal of Chemistry, 68(8), 1282-1292. [Link]

  • Cesca, D., Arnold, P., Kaldre, D., Falivene, F., Sladojevich, F., Puentener, K., & Waldvogel, S. R. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters, 26(46), 9476–9480. [Link]

  • Wolfe, D. M. (2007). Oxidative desulfurization of azole-2-thiones with benzoyl peroxide. University of Georgia. [Link]

  • Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 135(43), 16074–16077. [Link]

  • Cook, M. J., & Taylor, C. E. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 49-65. [Link]

  • LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia contributors. (2023, December 28). Pinacol rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • El-Sayed, E.-S. H., & Tolba, E. E. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

  • Sharma, V., Kumar, P., & Kumar, M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 2(3), 740-746. [Link]

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Master Organic Chemistry. (2018, May 1). Halogenation Of Ketones via Enols. [Link]

  • Baxendale, I. R., & Schou, M. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Organic Letters, 16(23), 6076–6079. [Link]

Sources

Application Notes and Protocols: Experimental Applications of 5-tert-butyl-1H-imidazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Guide: Publicly available scientific literature does not extensively detail the specific experimental applications of 5-tert-butyl-1H-imidazole-4-carboxylic acid in medicinal chemistry. However, the structural motifs present in this molecule—namely the imidazole ring, the carboxylic acid group, and the tert-butyl substituent—are features of significant interest in drug discovery. The imidazole scaffold is a common component in many biologically active compounds, valued for its ability to engage in various biological interactions.[1][2][3] The carboxylic acid moiety is also a crucial functional group in numerous drugs, often involved in binding to target proteins.[4][5]

This guide, therefore, takes a forward-looking, exploratory approach. It outlines potential therapeutic applications for this compound based on the established biological activities of structurally related imidazole derivatives. The protocols provided are adapted from established methodologies for these analogous compounds and are intended to serve as a robust starting point for researchers investigating the potential of this specific molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a central imidazole ring. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 4-position. The tert-butyl group is a bulky, hydrophobic substituent that can influence the compound's binding to target proteins by interacting with hydrophobic pockets. The carboxylic acid group is a key polar, ionizable moiety that can form strong ionic and hydrogen bonds with biological targets.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₂N₂O₂[6]

  • Molecular Weight: 168.19 g/mol [6]

  • CAS Number: 714273-88-8[6]

Potential Therapeutic Application: Angiotensin II Receptor Antagonism

Scientific Rationale: Derivatives of imidazole carboxylic acid have demonstrated high potency as antagonists of the Angiotensin II Receptor Type 1 (AT1).[7][8] The AT1 receptor is a key component of the Renin-Angiotensin System (RAS), which plays a critical role in blood pressure regulation. Antagonism of this receptor is a well-established therapeutic strategy for hypertension.[8] For instance, the compound 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid is a highly potent AT1 receptor antagonist.[7] The structural similarity of this compound to these known antagonists suggests its potential for investigation in this area.

Signaling Pathway: The Renin-Angiotensin System (RAS)

The diagram below illustrates the central role of the AT1 receptor in the RAS pathway, the target for potential inhibition.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Activates Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Test_Compound 5-tert-butyl-1H-imidazole- 4-carboxylic acid (Potential Antagonist) Test_Compound->AT1_Receptor Inhibits

Caption: The Renin-Angiotensin System and the point of potential inhibition.

Experimental Protocol: AT1 Receptor Binding Assay

This protocol is adapted from methods used to evaluate similar imidazole-based antagonists and is designed to determine the affinity of the test compound for the AT1 receptor.[7]

Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the AT1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparation from cells expressing the human AT1 receptor.

  • Radioligand: [³H]-Angiotensin II.

  • Non-specific binding control: Unlabeled Angiotensin II.

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM unlabeled Angiotensin II.

    • Test Compound: 25 µL of the respective serial dilution of the test compound.

  • Add Radioligand: Add 25 µL of [³H]-Angiotensin II (final concentration ~0.5 nM) to all wells.

  • Initiate Reaction: Add 50 µL of the AT1 receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

ParameterDescription
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Kᵢ The inhibition constant, calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Potential Therapeutic Application: Kinase Inhibition

Scientific Rationale: The imidazole scaffold is a key feature in numerous kinase inhibitors. For example, certain imidazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia.[1][4] The tert-butyl group, in particular, has been shown to be beneficial for optimal binding activity in some kinase inhibitors by interacting with hydrophobic pockets in the kinase domain. The potential for this compound to act as a kinase inhibitor warrants investigation.

Experimental Workflow: Kinase Inhibition Screening

The following workflow outlines a typical process for screening and characterizing a potential kinase inhibitor.

Caption: A generalized workflow for kinase inhibitor screening and characterization.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC₅₀ of this compound against a target kinase (e.g., FLT3).

Materials:

  • Recombinant human FLT3 kinase.

  • Kinase substrate (a suitable peptide or protein).

  • ATP (Adenosine triphosphate).

  • Test compound: this compound.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well white microplates.

  • Luminometer.

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO and then in kinase assay buffer. Dispense into a 384-well plate.

  • Kinase Addition: Add the FLT3 kinase to the wells containing the test compound and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents according to the manufacturer's instructions (e.g., ADP-Glo™).

  • Signal Measurement: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data with respect to high (no inhibitor) and low (no enzyme) controls.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value using a suitable sigmoidal dose-response model.

CompoundTarget KinaseIC₅₀ (nM) - Hypothetical Data
This compound FLT3500
Reference Inhibitor (e.g., Quizartinib) FLT35

Summary and Future Directions

While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, its structural features suggest it is a compound of interest for screening against various therapeutic targets. The protocols outlined in this guide for AT1 receptor binding and kinase inhibition provide a solid foundation for initiating such investigations. Future work could also explore its potential as an anti-inflammatory agent, given that imidazole-4-carboxylic acid itself has been investigated in clinical trials for atopic dermatitis.[9] Further derivatization of the core structure could also lead to the optimization of potency and pharmacokinetic properties.

References

  • MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. Available at: [Link]. (Accessed January 17, 2026).

  • Duncia, J. V., et al. (1992). Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates. Journal of Medicinal Chemistry, 35(23), 4437-4447. Available at: [Link].

  • Zhou, Y., et al. (2019). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 182, 111634. Available at: [Link].

  • PubChem. Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]. (Accessed January 17, 2026).

  • Kang, J. T., et al. (2011). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. Available at: [Link].

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link].

  • Janssen Pharmaceutica N.V. (1987). 1H-imidazole-5-carboxylic acid derivatives. European Patent No. EP0234656A2. Google Patents.
  • American Chemical Society. Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Available at: [Link].

  • Google Patents. Preparation method for imidazole-4-formamide derivative. Chinese Patent No. CN102321027A.
  • Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Available at: [Link].

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. Available at: [Link].

Sources

The Versatile Intermediate: A Guide to 5-tert-butyl-1H-imidazole-4-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile chemical intermediates is paramount. Among these, 5-tert-butyl-1H-imidazole-4-carboxylic acid has emerged as a valuable building block, particularly in the synthesis of novel therapeutic agents. Its unique structural features—a sterically demanding tert-butyl group and a reactive carboxylic acid on an imidazole scaffold—offer chemists a powerful tool for creating complex molecules with diverse biological activities. This guide provides an in-depth exploration of the applications and key reaction protocols involving this important intermediate, tailored for researchers, scientists, and drug development professionals.

Core Attributes and Synthetic Utility

This compound is a stable, white solid at room temperature. The imidazole ring, a common motif in many biologically active compounds, provides a scaffold that can participate in various intermolecular interactions, including hydrogen bonding and metal coordination. The tert-butyl group at the 5-position offers steric bulk, which can be strategically employed to influence the conformation of the final molecule and its binding to biological targets. The carboxylic acid at the 4-position is the primary handle for synthetic elaboration, allowing for the formation of amides, esters, and other derivatives.

This intermediate has found particular utility in the development of antifungal and anticancer agents, where the imidazole core can mimic key interactions of endogenous ligands with their respective enzymes or receptors.[1][2]

Synthesis of the Core Intermediate

While various methods for the synthesis of substituted imidazoles exist, a common approach involves the multi-step synthesis from readily available starting materials. One plausible, though not explicitly detailed in readily available literature for this specific molecule, synthetic strategy could involve the construction of the imidazole ring followed by functionalization. General imidazole syntheses often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis, or variations thereof.[3]

For this compound, a potential route could start from precursors already containing the tert-butyl and a masked carboxylic acid functionality. Due to the lack of a specific, published, and high-yielding protocol for this exact molecule in the public domain, researchers may need to adapt existing methods for substituted imidazole-4-carboxylic acids.

Key Applications and Reaction Protocols

The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules. The carboxylic acid functionality is readily converted into a variety of other functional groups, with amide bond formation and esterification being the most common transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one ofthe most fundamental and frequently used reactions in medicinal chemistry.[4][5] The resulting amide derivatives of this compound are key components in many potential drug candidates.

Conceptual Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and efficient method for the synthesis of amide derivatives using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a widely used coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Rationale for Reagent Choices:

  • HATU: A highly efficient coupling reagent that forms an activated O-acylisourea intermediate, which readily reacts with amines. It is known for its high yields and low rates of racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation process.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Coupling ReagentBaseSolventTypical Reaction TimeGeneral Yields
HATU DIPEADMF, DCM2-16 hGood to Excellent
EDC/HOBt DIPEADMF, DCM12-24 hGood
SOCl₂ then Amine Pyridine, Et₃NTHF, DCM2-6 h (for acyl chloride formation) + 1-4 h (for amidation)Variable, can be high

Table 1: Comparison of Common Amide Coupling Conditions.

Esterification: Modifying Polarity and Pharmacokinetics

Esterification is another key transformation of this compound, often employed to modify the polarity and pharmacokinetic properties of a molecule. The Fischer esterification is a classic method, though other milder conditions are also available.[6][7]

Conceptual Workflow for Fischer Esterification:

Caption: Simplified mechanism of Fischer Esterification.

Protocol 2: Fischer Esterification with Methanol

This protocol describes the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (MeOH, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend or dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the methyl ester.

Causality in Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, according to Le Chatelier's principle.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Decarboxylation: Accessing 5-tert-butyl-1H-imidazole

In some synthetic strategies, the removal of the carboxylic acid group is desired to yield 5-tert-butyl-1H-imidazole. Decarboxylation of heteroaromatic carboxylic acids can often be achieved by heating, sometimes in the presence of a catalyst.[8]

Protocol 3: Thermal Decarboxylation (General Approach)

This protocol outlines a general approach for the decarboxylation of heteroaromatic carboxylic acids. Specific conditions for this compound may require optimization.

Materials:

  • This compound

  • High-boiling point solvent (e.g., quinoline, diphenyl ether)

  • Copper powder or copper(I) oxide (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound and a high-boiling point solvent.

  • If using a catalyst, add copper powder or copper(I) oxide.

  • Heat the mixture to a high temperature (typically >200 °C) and monitor the evolution of carbon dioxide.

  • Maintain the temperature until the gas evolution ceases. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene, EtOAc) and wash with aqueous acid (e.g., 1M HCl) to remove the basic solvent (if quinoline was used).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or distillation to obtain 5-tert-butyl-1H-imidazole.

Characterization and Data

While specific, publicly available spectral data for this compound is limited, typical spectroscopic features can be predicted based on its structure.

Predicted Spectroscopic Data:

  • ¹H NMR: Resonances for the imidazole ring protons (typically in the 7-8 ppm region), a broad singlet for the N-H proton, a broad singlet for the carboxylic acid proton (which may be exchanged with D₂O), and a singlet for the nine equivalent protons of the tert-butyl group (around 1.3-1.5 ppm).[5][9][10]

  • ¹³C NMR: Resonances for the imidazole ring carbons, the carboxylic acid carbonyl carbon (typically >160 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic absorptions for the imidazole ring and the C-H bonds of the tert-butyl group.[11][12][13][14]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₂N₂O₂ = 168.19 g/mol ).

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in modern drug discovery. Its unique combination of a sterically hindered imidazole core and a synthetically versatile carboxylic acid handle provides a robust platform for the creation of novel and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, paving the way for the discovery of the next generation of therapeutic agents.

References

  • MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. [Link]

  • El-Feky, S. A., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry, 13(1), 101. [Link]

  • Desai, N. C., et al. (2015). CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 102-108. [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • Krasavin, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 66, 152786. [Link]

  • University of California, Irvine. Chemical shifts. [Link]

  • MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • Salehi, B., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Biomolecules, 11(2), 193. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 66, 152786. [Link]

  • Piras, M., et al. (2021). New Antifungal Agents with Azole Moieties. Molecules, 26(16), 4851. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Desai, N. C., et al. (2015). CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 102-108. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 66, 152786. [Link]

  • Gowda, D. C., et al. (2016). Imidazoles as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(7), 803-810. [Link]

  • Sharma, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16368-16377. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Abdel-Wahab, B. F., et al. (2018). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 23(11), 2959. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

  • Royal Society of Chemistry. Supplementary data. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Journal of Organic Chemistry, 86(1), 1085-1094. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Google Patents. Preparation of imidazole-4,5-dicarboxylic acid.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]

  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. [Link]

  • ResearchGate. Esters of 4,5-dihydro-1H-imidazole-1-oxyl-3-oxide-carboximidic acid. [Link]

  • ResearchGate. Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • NIST WebBook. 4,5-Imidazoledicarboxylic acid. [Link]

  • TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • PubChem. 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. [Link]

  • National Center for Biotechnology Information. tert-Butyl imidazole-1-carboxylate. [Link]

  • Royal Society of Chemistry. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. [Link]

Sources

Application Note: 1H NMR Characterization of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-tert-butyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted imidazole core is a key pharmacophore in many biologically active molecules. Accurate and unambiguous structural elucidation is paramount for its application in drug development and materials research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is one of the most powerful techniques for the structural characterization of organic molecules in solution. This application note provides a detailed guide to the ¹H NMR characterization of this compound, including a comprehensive experimental protocol and an in-depth analysis of the expected spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this molecule.

Scientific Principles and Rationale

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the imidazole ring C2-H proton, the tert-butyl group protons, the imidazole N-H proton, and the carboxylic acid proton. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is determined by the molecular structure.[1] The presence of the electron-withdrawing carboxylic acid group and the electron-donating tert-butyl group on the imidazole ring will have a predictable effect on the chemical shifts of the ring proton.

The choice of a deuterated solvent is critical in ¹H NMR to avoid strong solvent signals that would obscure the signals of the analyte.[2][3] The selection of an appropriate solvent also depends on the solubility of the compound and its potential to exchange labile protons (e.g., N-H and O-H) with deuterium.[4]

Experimental Protocol

This section outlines a standardized protocol for the preparation and ¹H NMR analysis of this compound.

Materials:

  • This compound (purity ≥98%)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)[5]

  • NMR tubes (5 mm diameter)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Solvent Selection is Key transfer 3. Transfer to NMR Tube dissolve->transfer mix 4. Vortex to Homogenize transfer->mix shim 5. Shim Spectrometer mix->shim Homogeneous sample is crucial acquire 6. Acquire ¹H NMR Spectrum shim->acquire process 7. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process

Caption: Experimental workflow for ¹H NMR analysis.

Detailed Steps:

  • Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of exchangeable N-H and O-H protons as broad signals.[6] Methanol-d₄ (CD₃OD) is another option, though it will lead to the exchange of the N-H and COOH protons with deuterium, causing their signals to disappear. Chloroform-d (CDCl₃) can be used if the compound is sufficiently soluble.[2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure accurate integration.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to show three main signals in non-exchanging solvents like DMSO-d₆.

Molecular Structure and Proton Assignments:

G cluster_mol This compound C(CH3)3 C(CH₃)₃ structure C2-H C₂-H N-H N-H COOH COOH

Caption: Structure of this compound.

Predicted ¹H NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a ~1.4 - 1.6Singlet9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in a typical aliphatic region.[8]
b ~7.5 - 8.0Singlet1HImidazole C2 -HThe C2-proton of the imidazole ring is deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms. The presence of substituents at C4 and C5 can further influence this shift.
c BroadBroad Singlet1HNH The imidazole N-H proton is acidic and its signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.
d > 10Broad Singlet1HCOOH The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift.[4][9] This signal will disappear upon addition of D₂O due to proton-deuterium exchange.

Detailed Analysis:

  • Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a single, sharp peak (singlet) with an integration value of 9H. This signal is expected in the upfield region of the spectrum, typically between 1.4 and 1.6 ppm.[8]

  • Imidazole C2-H Proton: The proton at the C2 position of the imidazole ring is expected to be the most downfield of the ring protons. Its chemical shift is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms and the overall aromaticity of the ring. In related substituted imidazoles, this proton typically resonates between 7.5 and 8.0 ppm.[8] Since there are no adjacent protons, this signal will appear as a singlet.

  • Labile Protons (N-H and COOH): The N-H proton of the imidazole ring and the O-H proton of the carboxylic acid are both acidic and will readily exchange with each other and with any trace water in the solvent. This exchange process often leads to broad signals in the ¹H NMR spectrum. The carboxylic acid proton is particularly deshielded and is expected to appear at a chemical shift greater than 10 ppm.[4][9] The imidazole N-H proton also gives a broad signal, with a chemical shift that is highly variable depending on the solvent, concentration, and temperature. A key experiment to confirm the assignment of these labile protons is to add a drop of deuterium oxide (D₂O) to the NMR tube. This will cause the N-H and COOH signals to disappear from the spectrum due to the exchange of these protons with deuterium.[9]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol and understanding the principles of spectral interpretation outlined in this application note, researchers can confidently confirm the identity and purity of this important compound. The characteristic signals of the tert-butyl group, the imidazole C2-H proton, and the labile N-H and COOH protons provide a unique fingerprint for this molecule, facilitating its use in further research and development.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Available from: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • ResearchGate. How to Prepare Samples for NMR. Available from: [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. (2025-05-22). Available from: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). Available from: [Link]

Sources

Quantitative Analysis of 5-tert-butyl-1H-imidazole-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly selective method for the quantitative analysis of 5-tert-butyl-1H-imidazole-4-carboxylic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound and its derivatives are important structural motifs in medicinal chemistry. Consequently, a reliable analytical method is crucial for pharmacokinetic (PK) studies, metabolism research, and quality control during drug development. This guide provides comprehensive, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction and Scientific Background

Imidazole-based compounds are a cornerstone of pharmaceutical development, valued for their diverse biological activities. This compound serves as a key building block or potential therapeutic agent. Its unique structure, featuring both a carboxylic acid and a bulky tert-butyl group on an imidazole ring, necessitates a tailored analytical approach.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for quantifying low-level analytes in complex matrices.[1] The method's power lies in its ability to physically separate the analyte from matrix components via HPLC and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This guide explains the causality behind critical methodological choices, from sample preparation to instrument settings, to empower researchers to develop and validate a reliable analytical workflow.

Analyte Properties and Mass Spectrometric Behavior

Chemical Structure and Properties:

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

  • Key Functional Groups: Carboxylic acid (-COOH), Imidazole ring, tert-butyl group.

The amphoteric nature of the molecule—possessing both an acidic carboxylic group and basic nitrogen atoms in the imidazole ring—allows for efficient ionization in both positive and negative electrospray ionization (ESI) modes.

  • Positive Ion Mode (ESI+): The imidazole ring's nitrogen atoms are readily protonated, forming the precursor ion [M+H]⁺ at m/z 169.1. This mode is excellent for structural confirmation.

  • Negative Ion Mode (ESI-): The carboxylic acid group easily deprotonates to form the precursor ion [M-H]⁻ at m/z 167.1. This mode is often more selective and sensitive for carboxylic acids due to the stability of the carboxylate anion and typically results in cleaner baselines.[2]

For quantitative bioanalysis, Negative Ion Mode (ESI-) is recommended due to its high efficiency and the predictable, clean fragmentation it provides for carboxylic acids.

Predicted Fragmentation Pathway

Understanding the fragmentation of the precursor ion is the foundation of a specific tandem MS (MS/MS) method. Collision-Induced Dissociation (CID) of the deprotonated molecule ([M-H]⁻ at m/z 167.1) is predicted to follow a highly characteristic pathway for carboxylic acids: the neutral loss of carbon dioxide.

  • Precursor Ion: m/z 167.1

  • Primary Fragmentation: The most favorable fragmentation is the loss of CO₂ (44.0 Da) from the carboxylate group. This is a common and highly efficient fragmentation channel for deprotonated carboxylic acids in the gas phase.[3]

  • Product Ion: This neutral loss results in a stable product ion at m/z 123.1 , corresponding to the deprotonated 4-tert-butyl-1H-imidazole fragment. This transition (167.1 → 123.1) is ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments due to its high specificity and intensity.

Caption: Predicted ESI- fragmentation pathway for the target analyte.

Experimental Workflow: From Sample to Result

A successful analysis relies on a systematic and optimized workflow. Each stage is designed to minimize matrix effects, ensure analyte stability, and maximize instrument response.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) PPT Protein Precipitation (Acetonitrile + Internal Standard) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject UPLC/HPLC Injection Reconstitute->Inject Column C18 Reverse Phase Chromatography Inject->Column Ionize Electrospray Ionization (Negative Mode) Column->Ionize Detect Tandem Mass Spectrometry (MRM: 167.1 -> 123.1) Ionize->Detect Quant Quantification (Peak Area Ratio vs. Concentration) Detect->Quant Report Reporting & Validation Quant->Report

Caption: Overview of the complete bioanalytical workflow.

Detailed Application Protocols

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[4]

  • Aliquot Samples: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add Internal Standard (IS) & Precipitant: Add 200 µL of cold acetonitrile containing the internal standard (e.g., an isotopically labeled version of the analyte or a structurally similar compound). The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumentation and Conditions

This method is optimized for a standard UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition Rationale
LC System Standard UPLC or HPLC SystemProvides robust and reproducible separation.
Column C18 Reverse Phase, 2.1 x 50 mm, 1.8 µmIndustry standard for small molecule analysis, offering excellent retention and peak shape for compounds of moderate polarity.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape and aids in ionization, although for ESI- ammonium acetate can be an alternative.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA strong organic solvent for efficient elution of the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min)A rapid gradient ensures a short run time while effectively separating the analyte from early-eluting matrix components.
Injection Volume 5 µLA small volume minimizes potential column overload and matrix effects.
Column Temperature 40 °CElevated temperature reduces viscosity and improves peak symmetry.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative MRM/SRM experiments.
Ionization Source Electrospray Ionization (ESI), Negative ModeOptimal for the deprotonation of the carboxylic acid group, providing high sensitivity.
MRM Transition Q1: 167.1 m/z → Q3: 123.1 m/z The highly specific transition from the precursor ion to the major product ion, ensuring selective quantification.
Capillary Voltage -3.0 kVOptimized for stable spray and efficient ion formation in negative mode.
Cone Voltage 30 VFine-tuned to maximize precursor ion transmission into the mass analyzer.
Collision Energy 15 eVOptimized to induce the specific fragmentation (167.1 → 123.1) with the highest product ion intensity.
Source Temperature 150 °CMaintains a stable spray and prevents analyte degradation.
Desolvation Temperature 450 °CEnsures efficient desolvation of the ESI droplets to generate gas-phase ions.

Method Validation Principles

For use in regulated environments such as clinical trials or pharmaceutical quality control, the analytical method must be validated according to guidelines from regulatory bodies like the FDA or EMA.[5] Validation ensures the method is reliable, reproducible, and fit for its intended purpose.

Validation Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The concentration range over which the instrument response is directly proportional to the analyte concentration.[6]Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Accuracy is the closeness of measured values to the true value. Precision is the closeness of repeated measurements.[1]For QCs, accuracy within ±15% of nominal (±20% at LLOQ); precision (%CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[7]Signal-to-noise ratio >10; accuracy and precision criteria must be met.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Assessed by comparing the analyte response in post-extraction spiked matrix to that in a pure solution.
Recovery The efficiency of the analyte extraction process from the sample matrix.Calculated by comparing the analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. By explaining the rationale behind each step—from the choice of ionization mode to the specific MRM transition and sample preparation protocol—this guide equips researchers and drug development professionals with the necessary tools to implement a sensitive, specific, and robust analytical method. The detailed protocols and validation guidelines presented herein serve as a solid foundation for supporting critical research and development activities.

References

  • Analyst, The Royal Society of Chemistry. (n.d.). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications.
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Mass Spectrometry.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • National Institutes of Health (NIH). (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • PubMed. (n.d.). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.
  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

HPLC purification method for 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole scaffold in pharmacologically active molecules. The imidazole ring system is a crucial component in many biological processes, and its derivatives are known to exhibit a wide range of biological activities. The purity of such compounds is of paramount importance for accurate in-vitro and in-vivo studies, as even minor impurities can significantly alter experimental outcomes.

This application note provides a detailed, robust, and scientifically grounded protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, chemists, and drug development professionals who require high-purity material for their studies. The protocol is built upon the fundamental principles of reversed-phase chromatography, taking into account the specific physicochemical properties of the target molecule.

Physicochemical Properties and Chromatographic Considerations

This compound is an amphoteric molecule, possessing both a weakly basic imidazole ring and an acidic carboxylic acid group. This dual nature makes its retention behavior in reversed-phase HPLC highly dependent on the pH of the mobile phase.

  • Imidazole Group: The imidazole ring has a pKa of approximately 6.8-7.0. At a pH below its pKa, the imidazole ring will be protonated and positively charged, increasing its polarity and reducing its retention on a non-polar stationary phase.

  • Carboxylic Acid Group: The carboxylic acid moiety has an estimated pKa in the range of 3-4. At a pH above its pKa, it will be deprotonated and negatively charged, also increasing its polarity and leading to earlier elution in reversed-phase HPLC.

To achieve optimal separation and peak shape, it is crucial to control the ionization state of the molecule. By maintaining the mobile phase pH at a low value (e.g., 2-3), the carboxylic acid will be protonated and neutral, while the imidazole ring will be protonated and positively charged. This strategy generally leads to better retention and sharper peaks for this class of compounds on C18 columns. The use of an ion-pairing agent is typically not necessary with this approach.

Experimental Protocol: Preparative HPLC Purification

This protocol is designed for a standard preparative HPLC system equipped with a UV-Vis detector.

Equipment and Materials
  • HPLC System: A preparative HPLC system with a binary or quaternary pump, an autosampler or manual injector, and a UV-Vis detector.

  • Column: A reversed-phase C18 column with a particle size of 5-10 µm is recommended for high-resolution preparative work. A typical column dimension would be 250 x 21.2 mm.

  • Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) of high purity (≥99%).

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the purification. These may need to be optimized depending on the specific impurity profile of the crude material.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 250 x 21.2 mmStandard for reversed-phase purification of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10-50% B over 20 minutesA broad gradient to elute the target compound and impurities.
Flow Rate 20 mL/minAppropriate for a 21.2 mm ID column.
Detection UV at 230 nmImidazole rings typically have strong UV absorbance in this region.
Injection Volume 1-5 mLDependent on sample concentration and column capacity.
Column Temperature AmbientTighter temperature control can improve reproducibility if needed.
Step-by-Step Procedure
  • System Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles and ensure a stable baseline.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is observed.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent. If solubility is an issue, DMSO or DMF can be used, but the injection volume should be kept small to avoid solvent effects on the chromatography.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Begin the gradient elution and monitor the chromatogram in real-time.

    • Collect fractions corresponding to the main peak of interest. Automated fraction collectors are recommended for efficiency and precision.

  • Post-Purification Work-up:

    • Combine the fractions containing the pure product.

    • Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized to obtain the final product as a solid.

Method Development and Optimization

The provided method is a starting point. For optimal results, further method development may be necessary.

  • Solvent Selection: Methanol can be used as an alternative to acetonitrile and may offer different selectivity for certain impurities.

  • pH and Additive: If peak tailing is observed, trifluoroacetic acid (TFA) at 0.1% can be used instead of formic acid. TFA is a stronger ion-pairing agent and can improve peak shape for basic compounds. However, it is more difficult to remove from the final product.

  • Gradient Optimization: The gradient can be made shallower around the elution time of the target compound to improve resolution from closely eluting impurities.

Diagrams

Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing Sample_Prep Crude Sample Dissolution & Filtration Injection Sample Injection Sample_Prep->Injection System_Prep HPLC System & Column Equilibration System_Prep->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Lyophilization Lyophilization to Solid Product Evaporation->Lyophilization

Caption: A flowchart illustrating the key stages of the preparative HPLC purification process.

pH Effect on Analyte Retention

G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 8.0) Low_pH Imidazole (R-NH+) Carboxylic Acid (R-COOH) Net Charge: +1 Retention: Moderate High_pH Imidazole (R-N) Carboxylic Acid (R-COO-) Net Charge: -1 Retention: Low Low_pH:f3->High_pH:f3  Decreasing Retention Time  

Caption: The influence of mobile phase pH on the ionization state and retention of the target molecule.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound. By carefully controlling the mobile phase pH and utilizing a standard C18 stationary phase, high-purity material can be obtained efficiently. The principles and strategies outlined here can also be adapted for the purification of other structurally related imidazole-containing compounds. As with any chromatographic method, a systematic approach to optimization is key to achieving the best possible results.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • LoBrutto, R., & Jones, A. (2011). Enabling Technologies for the Successful Development of Small Molecule Drugs. John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). Basics of Preparative HPLC. [Link]

  • Waters Corporation. (n.d.). A Primer on Preparative Liquid Chromatography. [Link]

Application Notes and Protocols for the Development of Carbonic Anhydrase Inhibition Assays Using 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase with Novel Imidazole Derivatives

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction essential for pH homeostasis, CO₂ transport, respiration, and various metabolic pathways.[3][4] The overexpression or dysfunction of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and certain types of cancer, making them a compelling target for therapeutic intervention.[5][6]

The imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to coordinate with metal ions in enzyme active sites.[7] This, combined with the diverse biological activities reported for imidazole derivatives, provides a strong rationale for exploring novel imidazole-containing compounds as potential CA inhibitors.[8] This application note presents a detailed guide for researchers, scientists, and drug development professionals on developing and validating robust in vitro assays to screen for and characterize the inhibitory activity of compounds such as 5-tert-butyl-1H-imidazole-4-carboxylic acid against human carbonic anhydrase II (hCAII), a well-studied and therapeutically relevant isoform.

This guide is built on the principle of methodological transparency and scientific rigor. It provides not just the "how" but also the "why" behind experimental choices, ensuring that the described protocols are self-validating and yield reproducible, high-quality data.

Principle of the Colorimetric Carbonic Anhydrase Inhibition Assay

The most common and high-throughput screening (HTS)-compatible method for assessing CA activity relies on its esterase activity.[1][2] In this assay, the enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol (p-NP). The product, p-NP, is a yellow-colored compound that can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[2] The rate of p-NP formation is directly proportional to the CA activity. When a potential inhibitor, such as this compound, is introduced, it will bind to the enzyme, leading to a decrease in the rate of p-NPA hydrolysis. This reduction in enzymatic activity is dose-dependent and allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[9]

Experimental Protocols

I. Reagent Preparation

Proper preparation and storage of reagents are paramount for assay consistency and reproducibility.

ReagentPreparation InstructionsStorage
Assay Buffer 50 mM Tris-HCl, pH 7.5. Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.4°C
hCAII Enzyme Stock Solution 1 mg/mL. Dissolve human carbonic anhydrase II in cold Assay Buffer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.-80°C
hCAII Working Solution Immediately before use, dilute the hCAII stock solution to the desired final concentration (e.g., 10-60 units/mL) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate within the desired assay window.Use immediately
Substrate Stock Solution 3 mM p-NPA. Dissolve p-nitrophenyl acetate in acetonitrile or DMSO. This solution should be prepared fresh daily.[9]Room Temperature, protected from light
Test Compound Stock Solution 10 mM this compound in 100% DMSO.-20°C
Positive Control Stock Solution 10 mM Acetazolamide in 100% DMSO. Acetazolamide is a known potent CA inhibitor.[4]-20°C
II. Assay Workflow for IC₅₀ Determination

The following protocol is designed for a 96-well microplate format, which is suitable for manual or automated liquid handling systems.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare and Thaw Reagents prep_dilutions Prepare Serial Dilutions of Test Compound and Positive Control prep_reagents->prep_dilutions add_buffer Add Assay Buffer to Wells prep_dilutions->add_buffer add_inhibitor Add Test Compound/Controls add_buffer->add_inhibitor add_enzyme Add hCAII Working Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate at Room Temperature (10-15 min) add_enzyme->pre_incubate add_substrate Initiate Reaction with p-NPA Substrate Solution pre_incubate->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Reaction Rates (V₀) read_plate->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Workflow for determining the IC₅₀ of this compound.

Step-by-Step Protocol:

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A common approach is to perform an 11-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM to 1.7 nM).

    • Prepare a similar dilution series for the positive control, Acetazolamide.

    • Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Plate Setup: It is crucial to include the proper controls in triplicate to ensure data quality.

Well TypeReagent 1 (158 µL)Reagent 2 (2 µL)Reagent 3 (20 µL)Reagent 4 (20 µL)
Blank (No Enzyme) Assay BufferAssay BufferAssay BufferSubstrate Solution
Maximum Activity Assay BufferDMSOhCAII Working SolutionSubstrate Solution
Test Compound Assay BufferTest Compound DilutionhCAII Working SolutionSubstrate Solution
Positive Control Assay BufferAcetazolamide DilutionhCAII Working SolutionSubstrate Solution
  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding test compound or control dilutions.

    • Add 20 µL of the hCAII Working Solution to all wells except the "Blank" wells.

    • Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[2]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record readings every 30 seconds for 10-30 minutes.

Data Analysis and Interpretation

I. Calculation of Percent Inhibition
  • Determine the Initial Reaction Rate (V₀): For each well, plot absorbance versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:[9]

    % Inhibition = [(V₀_max_activity - V₀_inhibitor) / V₀_max_activity] * 100

    Where:

    • V₀_max_activity is the average reaction rate of the maximum activity control (with DMSO).

    • V₀_inhibitor is the reaction rate in the presence of the test compound.

II. Determination of IC₅₀

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme's activity by 50%.

  • Plot the Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the Data: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[10] Most data analysis software (e.g., GraphPad Prism) can perform this calculation.

  • Determine the IC₅₀: The IC₅₀ value is derived from the fitted curve.

Assay Validation: Ensuring Trustworthiness

Z'-Factor Calculation

The Z'-factor is a statistical parameter that quantifies the quality of a high-throughput screening assay.[11] It measures the separation between the signals of the positive and negative controls in relation to their variability.

Z' = 1 - [3 * (σ_p + σ_n)] / |µ_p - µ_n|

Where:

  • µ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximum inhibition with Acetazolamide).

  • µ_n and σ_n are the mean and standard deviation of the negative control (maximum activity with DMSO).

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for screening.[12][13]

Caption: Z'-Factor formula and interpretation for assay quality assessment.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating a colorimetric assay to assess the inhibitory potential of this compound against human carbonic anhydrase II. By following these detailed protocols and adhering to the principles of assay validation, researchers can generate high-quality, reproducible data to advance their drug discovery efforts. The methodologies described herein are adaptable for screening other novel compounds and can be modified for different CA isoforms, providing a versatile tool for the exploration of new therapeutic agents targeting this important enzyme family.

References

  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Creative BioMart. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Biocompare. Retrieved from [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Retrieved from [Link]

  • Wang, Y., et al. (2022). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. Retrieved from [Link]

  • Grokipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved from [Link]

  • Wang, Y., et al. (2022). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. National Institutes of Health. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Povar, I., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Karthik, V., et al. (2021). The concentrations vs percentage Inhibition and IC50 Curves (dose...). ResearchGate. Retrieved from [Link]

  • Lindskog, S. (1997). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Gildea, J. J., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. National Institutes of Health. Retrieved from [Link]

  • Supuran, C. T., et al. (1999). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Grider, M. H., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Ilies, M., et al. (2008). Carbonic Anhydrase Inhibitors. Inhibition of the Cytosolic and Tumor-Associated Carbonic Anhydrase Isozymes I, II and IX With Some 1,3,4-oxadiazole- And 1,2,4-triazole-thiols. PubMed. Retrieved from [Link]

  • Supuran, C. T. (2000). Carbonic anhydrase inhibitors. Synthesis of topically effective intraocular pressure lowering agents derived from 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide. PubMed. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 5-tert-butyl-1H-imidazole-4-carboxylic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1][4] This application note provides a detailed guide for the strategic derivatization of 5-tert-butyl-1H-imidazole-4-carboxylic acid, a versatile starting material for generating compound libraries aimed at biological screening. We present robust protocols for esterification and amidation, explain the chemical rationale behind procedural choices, and detail the necessary analytical techniques for structural confirmation and purity assessment.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is an aromatic heterocycle found in essential biological molecules like the amino acid histidine and histamine.[3][5] Its prevalence in pharmaceuticals, from antifungal agents to anticancer therapies, underscores its therapeutic potential.[1][4][6] The process of derivatization is central to medicinal chemistry, allowing researchers to systematically modify a core structure to explore the Structure-Activity Relationship (SAR) and optimize pharmacokinetic properties.

This compound serves as an excellent starting scaffold. The tert-butyl group provides steric bulk and increased lipophilicity, which can influence binding affinity and cell permeability. The carboxylic acid at the 4-position is the critical chemical handle, readily amenable to a variety of chemical transformations to generate a diverse library of analogs for high-throughput screening (HTS).

Rationale for Derivatization

The primary goal of derivatizing this scaffold is to create a library of novel chemical entities with diverse physicochemical properties. By converting the carboxylic acid into a range of esters and amides, researchers can modulate key parameters such as:

  • Hydrogen Bonding Capacity: Converting the carboxylic acid (H-bond donor and acceptor) to an ester (H-bond acceptor only) or a substituted amide (varied H-bond potential) drastically alters interaction profiles with biological targets.

  • Lipophilicity (LogP): The nature of the R-group introduced via esterification or amidation directly impacts the molecule's overall lipophilicity, affecting its solubility, membrane permeability, and metabolic stability.

  • Steric Profile: Introducing variously sized and shaped R-groups allows for probing the steric tolerance of a target's binding pocket.

  • Chemical Stability: Esters and amides offer different stability profiles, with esters being more susceptible to hydrolysis by esterases.

This systematic modification is fundamental to identifying initial hits from a screening campaign and developing them into viable lead compounds.

Core Derivatization Strategies: Esterification and Amidation

The carboxylic acid functional group is most commonly derivatized via two principal pathways: esterification and amidation.

Esterification Workflow

Esterification involves the reaction of the carboxylic acid with an alcohol. Direct Fischer esterification (heating the acid and alcohol with a strong acid catalyst) is often harsh. A more reliable and controlled method for library synthesis involves a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the alcohol.

Esterification_Workflow cluster_0 PART A: Acid Activation cluster_1 PART B: Ester Formation cluster_2 PART C: Workup & Purification Start 5-tert-butyl-1H-imidazole- 4-carboxylic acid Reagents_A Oxalyl Chloride or SOCl2 cat. DMF, Dry THF Start->Reagents_A Intermediate Acyl Chloride Intermediate (Highly Reactive) Reagents_A->Intermediate Alcohol Alcohol (R-OH) Pyridine or Et3N Intermediate->Alcohol Product_Ester Target Ester Derivative Intermediate->Product_Ester Nucleophilic Attack Alcohol->Product_Ester Workup Aqueous Workup Product_Ester->Workup Purification Column Chromatography Workup->Purification Final_Ester Pure Ester Purification->Final_Ester Amidation_Workflow cluster_0 PART A: In Situ Activation cluster_1 PART B: Amide Formation cluster_2 PART C: Workup & Purification Start 5-tert-butyl-1H-imidazole- 4-carboxylic acid Reagents_A Coupling Reagent (e.g., HATU) Base (e.g., DIPEA), Dry DMF Start->Reagents_A Intermediate Activated Ester Intermediate Reagents_A->Intermediate Amine Primary or Secondary Amine (R1R2-NH) Intermediate->Amine Product_Amide Target Amide Derivative Intermediate->Product_Amide Nucleophilic Attack Amine->Product_Amide Workup Aqueous Workup / Extraction Product_Amide->Workup Purification Column Chromatography or HPLC Workup->Purification Final_Amide Pure Amide Purification->Final_Amide

Caption: Workflow for amide synthesis using peptide coupling reagents.

Detailed Experimental Protocols

Safety Precaution: Always work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of Methyl 5-tert-butyl-1H-imidazole-4-carboxylate (Esterification Example)

This protocol utilizes oxalyl chloride for acid activation, a common and effective method. [7] Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Suspend the acid in anhydrous THF (approx. 0.2 M concentration).

    • Add a catalytic amount of DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise via syringe. Caution: Gas evolution (CO, CO₂) will occur.

    • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

    • The resulting solution contains the crude acid chloride. [7]It is highly moisture-sensitive and should be used immediately in the next step.

  • Ester Formation:

    • In a separate flame-dried flask under nitrogen, dissolve anhydrous methanol (3.0 eq) in anhydrous THF.

    • Add triethylamine (2.0 eq) to act as an acid scavenger.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from Step 1 to the methanol/triethylamine solution via cannula or syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the intermediate.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: Synthesis of N-benzyl-5-tert-butyl-1H-imidazole-4-carboxamide (Amidation Example)

This protocol uses HATU, a common and efficient coupling reagent that minimizes side reactions and racemization (if applicable). [8] Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.3 M concentration).

    • Add DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step generates the reactive O-acylisourea intermediate.

  • Amide Formation:

    • Add benzylamine (1.05 eq) to the activated mixture.

    • Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove excess amine and DIPEA, saturated aqueous NaHCO₃ (2x) to remove unreacted acid, and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 30% to 70% ethyl acetate in hexanes) to afford the pure amide product.

Characterization and Data Management

Successful synthesis must be confirmed with rigorous analytical characterization.

TechniquePurposeExpected Observations
TLC Reaction MonitoringDisappearance of the polar carboxylic acid starting material spot and appearance of a new, less polar product spot.
¹H NMR Structural ConfirmationDisappearance of the broad carboxylic acid proton signal (>10 ppm). For esters, appearance of new signals corresponding to the alcohol moiety (e.g., a singlet at ~3.7 ppm for a methyl ester). For amides, appearance of signals for the amine moiety and a broad N-H proton signal (typically 7-9 ppm).
¹³C NMR Structural ConfirmationShift of the carbonyl carbon signal from ~165-175 ppm for the acid to ~160-170 ppm for the ester or amide. Appearance of new carbon signals from the added R-group.
LC-MS Purity & Mass ConfirmationA single major peak in the chromatogram indicates purity. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the derivative.
FTIR Functional Group AnalysisDisappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the ester or amide (~1650-1750 cm⁻¹). [9]

Application in Biological Screening

Once synthesized and characterized, the library of derivatives should be prepared for biological screening.

  • Solubilization: Compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-20 mM).

  • Assay Plate Preparation: The stock solutions are then serially diluted and dispensed into microtiter plates for use in various biological assays.

  • Screening Targets: Imidazole derivatives have shown a wide range of biological activities and can be screened against targets such as kinases, proteases, and GPCRs, or in phenotypic screens for anticancer, antimicrobial, or anti-inflammatory effects. [1][10][11]

Conclusion

This application note provides a comprehensive and practical framework for the derivatization of this compound. By employing robust esterification and amidation protocols, researchers can efficiently generate diverse chemical libraries. This strategic approach, coupled with rigorous analytical characterization, is fundamental to the modern drug discovery process, enabling the systematic exploration of chemical space to identify novel therapeutic agents.

References

  • Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. PubMed. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • Guzman, E., et al. (2021). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. Available at: [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Shalmashi, A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]

  • Nayak, N., et al. (2014). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and anticancer screening of novel imidazole derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Singh, P., et al. (2020). Synthesis and antitubercular screening of imidazole derivatives. Request PDF. Available at: [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride. PrepChem.com. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.

The synthesis of this compound presents unique challenges, primarily due to the steric hindrance imposed by the bulky tert-butyl group.[1][2] This guide will focus on a plausible and adaptable synthetic strategy, addressing potential issues you may encounter at each step.

Hypothesized Synthetic Pathway

A common and adaptable route for the synthesis of 4,5-disubstituted imidazoles is the Marckwald synthesis. This approach can be tailored for our target molecule. The proposed workflow involves the cyclization of an α-aminoketone with a cyanate or a related species.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of the Imidazole Core

Question: I am attempting to synthesize the this compound core, but my yields are consistently low. What are the likely causes and how can I improve this?

Answer: Low yields in this synthesis are often attributed to a combination of factors, including steric hindrance from the tert-butyl group, suboptimal reaction conditions, and side product formation.

Possible Causes & Solutions:

  • Steric Hindrance: The tert-butyl group can significantly slow down the rate of reaction by sterically shielding the reaction center.[1][2]

    • Solution: To overcome this, consider increasing the reaction temperature and extending the reaction time. However, be cautious as this may also lead to the formation of degradation products. A careful optimization of temperature and time is crucial.

  • Inefficient Cyclization: The final ring-closing step to form the imidazole can be challenging.

    • Solution: Ensure that water is effectively removed from the reaction mixture, as its presence can inhibit the cyclization. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.

  • Side Reactions: The formation of unwanted side products can consume your starting materials and reduce the yield of the desired product.

    • Solution: Analyze your crude product using techniques like NMR or LC-MS to identify major impurities. Understanding the side products will help you adjust the reaction conditions to minimize their formation. For instance, if you observe the formation of an incompletely cyclized intermediate, this points towards a need for more forcing conditions (higher temperature or longer reaction time) for the cyclization step.

Issue 2: Difficulty in Product Purification

Question: I have successfully synthesized the target molecule, but I am struggling to purify it from the reaction mixture. What are the recommended purification strategies?

Answer: The purification of this compound can be challenging due to the presence of structurally similar impurities and the amphoteric nature of the molecule.

Recommended Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH) to deprotonate the carboxylic acid and the imidazole N-H, forming a water-soluble salt.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of approximately 4-5. The isoelectric point of imidazole-4,5-dicarboxylic acid is around pH 4, and adjusting to this pH can aid in precipitation.[3]

    • The product should precipitate out of the solution. Collect the solid by filtration.

  • Recrystallization:

    • If the product is still not pure, recrystallization is a powerful technique.

    • Finding a suitable solvent system is key. Given the molecule's polarity, a mixed solvent system is often effective. A good starting point would be an alcohol/water mixture (e.g., ethanol/water or methanol/water).

    • Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Data on Solvent Selection for Purification:

Solvent SystemExpected Solubility of ProductEfficacy for Impurity Removal
WaterSparingly soluble at neutral pH, soluble at high/low pHGood for removing non-polar impurities
Ethanol/WaterGood solubility when hot, poor when coldEffective for a broad range of impurities
MethanolSolubleCan be used for recrystallization, may require a co-solvent
Diethyl EtherInsolubleUseful as a washing solvent to remove non-polar impurities

Frequently Asked Questions (FAQs)

Q1: What is a plausible starting material for the synthesis of this compound?

A1: A logical starting point would be an α-amino ketone precursor bearing the tert-butyl group. For instance, 1-amino-3,3-dimethyl-2-butanone. This can then be reacted with a suitable reagent to introduce the carboxylic acid functionality at the adjacent position and facilitate cyclization.

Q2: How does the tert-butyl group influence the reaction conditions compared to a smaller substituent?

A2: The steric bulk of the tert-butyl group necessitates more forcing reaction conditions.[1][2] You should anticipate the need for higher reaction temperatures and longer reaction times to achieve a reasonable conversion rate compared to syntheses with less sterically hindered substituents.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. When working with strong acids and bases for pH adjustments during workup, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Q4: Can I use microwave-assisted synthesis to improve the yield?

A4: Microwave-assisted organic synthesis can be an excellent technique to explore for this reaction.[4] It can often reduce reaction times and improve yields by providing rapid and uniform heating. It is advisable to start with small-scale experiments to determine the optimal microwave parameters (temperature, pressure, and time).

Q5: What are the common challenges when scaling up this synthesis?

A5: Scaling up presents several challenges, including:

  • Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer and the formation of hot spots. This can result in increased side product formation.[5]

  • Mixing: Ensuring efficient mixing in a large reactor is critical to maintain homogeneity and consistent reaction conditions.

  • Water Removal: As mentioned earlier, water removal is crucial for the cyclization step and can be more challenging on a larger scale.[5]

A gradual scale-up approach with careful monitoring of these parameters is recommended.

Visualizing the Workflow

General Synthetic Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1-Amino-3,3-dimethyl-2-butanone (α-aminoketone precursor) B Reaction with a cyanate equivalent A->B Step 1: Formation of Intermediate C Cyclization to form Imidazole Ring B->C Step 2: Ring Closure D Crude Product C->D Isolation E Acid-Base Extraction D->E Initial Cleanup F Recrystallization E->F Further Purification G Pure 5-tert-butyl-1H-imidazole- 4-carboxylic acid F->G Final Product

Caption: A generalized workflow for the synthesis and purification of the target molecule.

Troubleshooting Logic Diagram

Start Low Yield Issue Cause1 Steric Hindrance? Start->Cause1 Solution1 Increase Temperature & Extend Reaction Time Cause1->Solution1 Yes Cause2 Inefficient Cyclization? Cause1->Cause2 No Solution1->Cause2 Solution2 Ensure Efficient Water Removal Cause2->Solution2 Yes Cause3 Side Product Formation? Cause2->Cause3 No Solution2->Cause3 Solution3 Analyze Impurities & Adjust Conditions Cause3->Solution3 Yes End Yield Improved Cause3->End No Solution3->End

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

  • Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole. (2011). Inorganic Chemistry, 50(3), 793-9. Retrieved January 17, 2026, from [Link]

  • The tert-butyl group in chemistry and biology. (2008). Organic & Biomolecular Chemistry, 6(15), 2655-65. Retrieved January 17, 2026, from [Link]

  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. (n.d.). PMC, NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4,5-disubstituted imidazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of substituted imidazole-4,5-dicarboxylic acids. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4), 113-116. Retrieved January 17, 2026, from [Link]

  • Problem with to synthesis of imidazole? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted tert-Butyl Hydroperoxide-Promoted Multicomponent Reaction: Synthesis of Various Substituted Imidazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved January 17, 2026, from [Link]

  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Arch Pharm (Weinheim), 354(9). Retrieved January 17, 2026, from [Link]

  • Preparation of imidazole-4,5-dicarboxylic acid. (n.d.). Google Patents.
  • Synthesis and biological evaluation of 1,2,4,5-tetrasubstituted imidazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). PMC, NIH. Retrieved January 17, 2026, from [Link]

  • Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. (1976). J. Chem. Soc., Chem. Commun., 453-455. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-tert-butyl-1H-imidazole-4-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common solubility challenges encountered with this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful progression of your experiments.

Understanding the Molecule: Why is Solubility an Issue?

This compound possesses a unique chemical structure that contributes to its often-problematic solubility profile. The molecule contains a polar imidazole ring and a carboxylic acid group, which are capable of hydrogen bonding. However, it also features a bulky, non-polar tert-butyl group. This combination of polar and non-polar moieties can lead to strong crystal lattice energy and limited solubility in a wide range of common organic solvents. The tert-butyl group, while enhancing lipophilicity, can also sterically hinder the solvation of the polar functional groups.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in my desired organic solvent. What is the first step I should take?

A1: The first step is to consult a predicted solubility profile to ensure you are using an appropriate solvent. If you are still facing issues, consider gentle heating and agitation (e.g., vortexing or sonication). However, always be mindful of the compound's thermal stability. If these simple measures fail, you will need to explore more advanced techniques such as pH adjustment, the use of co-solvents, or salt formation.

Q2: Can I use heat to dissolve the compound?

A2: Yes, gentle heating can often increase the solubility of a compound. However, it is crucial to first determine the thermal stability of this compound to avoid degradation. Start with a low temperature (e.g., 40-50 °C) and gradually increase it while monitoring for any changes in color or the appearance of degradation products by an appropriate analytical method like HPLC or TLC.

Q3: Will adding water to my organic solvent help?

A3: In some cases, yes. The presence of a small amount of water can sometimes enhance the solubility of carboxylic acids in organic solvents by facilitating the formation of hydrogen-bonding networks. This is particularly true for polar aprotic solvents. However, excessive water can also lead to precipitation, so this should be done judiciously.

Q4: What is a good starting point for a co-solvent system?

A4: A good starting point is to use a mixture of a solvent in which the compound has some, albeit limited, solubility and a more powerful, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Begin by dissolving the compound in a minimal amount of the stronger solvent and then dilute it with the desired co-solvent. A common starting ratio could be 1:10 (strong solvent to co-solvent), which can then be optimized.

Q5: How do I know if I have formed a salt of my compound?

A5: Successful salt formation will typically result in a significant increase in the compound's solubility in the reaction solvent. You may observe the solid dissolving completely upon the addition of a base. To confirm salt formation, you can use analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the shift in the carbonyl stretching frequency of the carboxylic acid to a carboxylate salt.

Troubleshooting Guide

This section provides a systematic approach to overcoming solubility issues with this compound.

Problem 1: Compound is poorly soluble in a desired non-polar or moderately polar solvent (e.g., Toluene, Ethyl Acetate).

The polarity of these solvents is insufficient to overcome the strong intermolecular forces (hydrogen bonding from the carboxylic acid and imidazole N-H) in the solid-state of the compound.

  • Co-Solvent Approach: Introduce a small percentage of a polar aprotic solvent.

    • Rationale: Polar aprotic solvents like DMSO or DMF are excellent at disrupting hydrogen bonds and solvating polar functional groups.[4]

    • Action: Start by adding 5-10% (v/v) of DMSO or DMF to your primary solvent and observe for improved solubility. This can be further optimized.

  • Temperature Adjustment:

    • Rationale: Increasing the temperature provides the necessary energy to break the crystal lattice bonds and enhance dissolution.

    • Action: Gently warm the solvent to 40-60°C while stirring. Ensure the compound is stable at this temperature.

Problem 2: Compound precipitates out of solution upon cooling or standing.

This indicates that you have created a supersaturated solution, which is thermodynamically unstable. The solubility of the compound is highly dependent on temperature in that particular solvent system.

  • Maintain Elevated Temperature:

    • Rationale: If the experimental conditions allow, maintaining a slightly elevated temperature can keep the compound in solution.

    • Action: Perform your experiment in a temperature-controlled environment (e.g., a heated reaction block or water bath).

  • Optimize Co-Solvent Ratio:

    • Rationale: The initial co-solvent ratio may not be sufficient to maintain solubility at lower temperatures.

    • Action: Increase the proportion of the more powerful solvent (e.g., increase DMSO from 10% to 20%).

Problem 3: Compound needs to be dissolved in a protic solvent (e.g., Methanol, Ethanol) but solubility is still limited.

While protic solvents can hydrogen bond, the hydrophobic tert-butyl group may be limiting solubility. The acidic nature of the carboxylic acid can also lead to equilibrium-limited dissolution.

  • pH Adjustment/Salt Formation:

    • Rationale: Deprotonating the carboxylic acid to form a carboxylate salt dramatically increases polarity and, consequently, solubility in polar protic solvents.[5][6][7][8] The predicted pKa of the similar imidazole-4-carboxylic acid is around 2.69, indicating it is a weak acid that can be readily deprotonated by a suitable base.[9][10]

    • Action: Add a stoichiometric equivalent of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a concentrated solution in the same solvent.

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. This should be used as a starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are excellent hydrogen bond acceptors and can effectively solvate both the imidazole and carboxylic acid moieties.[11]
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding, but the non-polar tert-butyl group may limit high solubility.[12]
Ketones AcetoneModerate to LowThe polar carbonyl group can interact with the solute, but overall solvation may be limited.
Ethers Tetrahydrofuran (THF)LowTHF has some polar character but is a relatively poor hydrogen bond acceptor.
Esters Ethyl AcetateLowOffers a balance of polar and non-polar characteristics, but likely insufficient to overcome the compound's crystal lattice energy.
Hydrocarbons Toluene, HexaneVery LowThese non-polar solvents are unable to effectively solvate the polar functional groups of the molecule.[13]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[14][15][16][17][18]

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol 2: Enhancing Solubility through Salt Formation

This protocol describes a general method for increasing the solubility of this compound in a polar protic solvent like methanol or ethanol by converting it to its corresponding salt.[5][6][8][19]

Materials:

  • This compound

  • Methanol or Ethanol

  • 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in the chosen solvent

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh a known amount of this compound and add it to a flask containing the desired volume of methanol or ethanol.

  • While stirring, slowly add a stoichiometric equivalent of the 0.1 M NaOH or KOH solution dropwise.

  • Continue stirring and observe for the dissolution of the solid. Gentle warming (30-40 °C) can be applied if necessary.

  • Once the solid has dissolved, the resulting solution contains the sodium or potassium salt of the carboxylic acid, which should exhibit significantly enhanced solubility.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ResearchGate. (2016). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Retrieved from [Link]

  • ResearchGate. (2018). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[5]Phenacenes and[20]Phenacenes. Retrieved from [Link]

  • PubMed Central. (2016). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from [Link]

  • Google Patents. (1945). US2384816A - Preparation of amino carboxylic acids and their salts.
  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-t-Butylimidazole. Retrieved from [Link]

  • Quora. (2021). Can NaOH react with carboxylic acids?. Retrieved from [Link]

  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • PubMed. (2008). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • White Rose Research Online. (2016). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Retrieved from [Link]

Sources

Technical Support Center: Stability of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team

Introduction: This technical guide addresses the stability of 5-tert-butyl-1H-imidazole-4-carboxylic acid in common biological buffers. As specific experimental stability data for this compound is not extensively documented in public literature, this document provides a framework based on established chemical principles for its constituent functional groups—the imidazole ring, the carboxylic acid, and the tert-butyl group. We present a series of frequently asked questions (FAQs) and a comprehensive, actionable guide for researchers to design and execute stability studies in their own laboratories.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of this compound in my experiments?

A1: The stability of this molecule is primarily influenced by the interplay of its three main structural components in the context of your experimental conditions:

  • The Imidazole Ring: This heterocyclic ring is susceptible to oxidation, which can be mediated by dissolved oxygen (autoxidation), reactive oxygen species in your media, or exposure to light (photodegradation).[1][2] The pH of your buffer is critical, as some degradation pathways, like base-mediated autoxidation, are pH-dependent.[1]

  • The Carboxylic Acid Group: This functional group's stability is generally high, but it can be liable to decarboxylation under thermal stress. Its ionization state, dictated by the buffer pH relative to its pKa, will significantly affect the molecule's overall solubility, polarity, and interaction with its environment.[3][4]

  • The Tert-butyl Group: This bulky group provides significant steric hindrance.[5] This "steric shielding" can protect adjacent parts of the molecule from enzymatic or chemical attack, potentially increasing the compound's metabolic half-life.[5][6] However, under strongly acidic conditions and heat, this group could potentially be eliminated.[7]

Q2: I am dissolving my compound in PBS (pH 7.4) for a cell-based assay at 37°C. What potential degradation should I be aware of?

A2: At physiological pH and temperature, the most probable non-enzymatic degradation pathway is gradual oxidation of the imidazole ring.[1][8] While the tert-butyl group may offer some protection, you should be vigilant for the appearance of new, more polar species in your analytical runs over time. If you are using cell culture media containing components like riboflavin or metal ions (e.g., Fe²⁺, Cu²⁺), these can catalyze oxidative and photolytic degradation, respectively. It is crucial to determine if your compound's concentration remains stable over the full duration of your assay (e.g., 24, 48, or 72 hours).

Q3: My compound seems to be losing potency or showing inconsistent results. Could this be a stability issue?

A3: Absolutely. Inconsistent results are a classic sign of compound instability. Degradation reduces the concentration of the active parent compound, leading to diminished biological effects. Furthermore, the degradation products themselves could potentially have unintended biological activity or interfere with your assay's detection method. We strongly recommend performing a stability assessment under your specific assay conditions to rule this out. A detailed protocol for this is provided in the Troubleshooting Guide section.

Q4: How should I prepare and store my stock solution of this compound?

A4: For maximal stability, prepare a high-concentration stock solution in an anhydrous, aprotic solvent like DMSO. Store this stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, use freshly prepared buffers and make the dilution immediately before use. Do not store the compound in aqueous buffers for extended periods unless you have explicitly demonstrated its stability under those conditions.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable protocols to identify and solve stability-related issues. The core methodology is based on Forced Degradation Studies , a practice mandated by regulatory bodies like the ICH to understand a molecule's intrinsic stability.[9][10][11]

Issue: Unexplained loss of compound or variable activity in an assay.

Troubleshooting Workflow: The first step is to determine if the compound is stable under your experimental conditions (e.g., buffer, temperature, light exposure).

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome prep_stock Prepare 10 mM stock in DMSO prep_working Dilute stock to final conc. (e.g., 10 µM) in buffer prep_stock->prep_working prep_buffer Prepare Assay Buffer (e.g., PBS, pH 7.4) prep_buffer->prep_working incubate Incubate at 37°C prep_working->incubate sample_t0 Sample T=0 incubate->sample_t0 Immediate sample_tx Sample at intervals (e.g., 2, 8, 24, 48h) incubate->sample_tx quench Quench sample (e.g., add cold Acetonitrile) sample_t0->quench sample_tx->quench analyze Analyze by LC-MS quench->analyze quantify Quantify % Remaining vs. T=0 analyze->quantify decision >90% Remaining? quantify->decision stable Compound is Stable decision->stable Yes unstable Compound is Unstable decision->unstable No cluster_pathways Potential Degradation Pathways Parent This compound Oxidation Oxidized Imidazole (e.g., Hydroxy, Carbonyl) Parent->Oxidation Oxidizing Agent (H₂O₂) or Light (Photolysis) Decarboxylation 4-tert-butyl-1H-imidazole Parent->Decarboxylation Heat (Thermolysis) RingOpening Ring-Opened Products (e.g., Amides) Oxidation->RingOpening Further Oxidation

Sources

Technical Support Center: Purification of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-tert-butyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile building block. The unique physicochemical properties of this molecule, stemming from its amphoteric nature, often present specific hurdles that require a nuanced approach. This document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to enable you to achieve high purity and yield in your experiments.

Physicochemical Properties at a Glance

A clear understanding of the molecule's properties is the foundation of an effective purification strategy. The combination of a basic imidazole ring and an acidic carboxylic acid group dictates its solubility and behavior in different solvent and pH environments.

PropertyValueSource
CAS Number 714273-88-8[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [2]
Appearance White to off-white solid/powder[3]
pKa (Predicted) Imidazole N-H: ~6-7; Carboxylic Acid: ~3-4General Chemical Knowledge
Storage Temperature Room Temperature[1]
Predicted Solubility Soluble in polar organic solvents (DMF, DMSO, Methanol); Sparingly soluble in water, chloroform; Practically insoluble in non-polar solvents (hexanes, ether).[4]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying this compound?

The primary challenge stems from its amphoteric nature . It possesses both a basic imidazole ring and an acidic carboxylic acid group. This allows it to form salts with both acids and bases and to exist as a zwitterion near its isoelectric point. This dual character leads to:

  • Atypical Solubility: High solubility in polar solvents but often poor solubility in a wide range of common recrystallization solvents.[4]

  • Strong Intermolecular Interactions: The capacity for strong hydrogen bonding and ionic interactions can lead to the formation of aggregates or co-crystallization with impurities.[5]

  • Chromatographic Difficulties: Strong interaction with acidic silica gel can cause significant peak tailing during column chromatography.[6]

Q2: What are the most common impurities I should expect?

Impurities are typically process-related and depend on the synthetic route. Common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be pivalamidine, ethyl 2-chloroacetoacetate, or other precursors.

  • Side-Products: Isomeric impurities (e.g., 4-tert-butyl-1H-imidazole-5-carboxylic acid) or products from competing reaction pathways can be difficult to separate due to similar physicochemical properties.[7]

  • Di-substituted Products: If N-alkylation is part of the synthesis, di-alkylation of the imidazole ring can occur, leading to quaternary imidazolium salt impurities.[8]

  • Degradation Products: The compound may be susceptible to degradation under excessively harsh acidic, basic, or high-temperature conditions during workup or purification.[7]

Q3: Which analytical techniques are most effective for assessing the purity of the final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is typically effective. UV detection around 210-220 nm is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and identifying the presence of organic impurities, even at low levels.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the main component and can help in the identification of unknown impurity peaks observed in the HPLC chromatogram.[9]

Troubleshooting and Purification Workflow

This section provides solutions to common problems encountered during the purification of this compound. The following diagram illustrates a typical decision-making workflow.

PurificationWorkflow cluster_purification Purification Options Crude Crude Product PurityCheck1 Assess Purity (TLC, HPLC, NMR) Crude->PurityCheck1 HighPurity Product >98% Pure PurityCheck1->HighPurity Yes LowPurity Impure Product PurityCheck1->LowPurity No Recrystallization Recrystallization LowPurity->Recrystallization Crystalline Solid? AcidBase Acid-Base Extraction LowPurity->AcidBase Amorphous/Oily? PurityCheck2 Assess Purity Recrystallization->PurityCheck2 AcidBase->PurityCheck2 Chromatography Column Chromatography Combine Combine Pure Fractions & Isolate Chromatography->Combine PurityCheck2->HighPurity Purity OK PurityCheck2->Chromatography Still Impure Combine->HighPurity

Caption: Decision workflow for purifying the target compound.

Problem 1: Low Yield After Aqueous Workup or Precipitation
  • Symptom: After neutralizing the reaction mixture, very little solid precipitates, or a significant amount of product is lost during extraction.

  • Causality: Due to its amphoteric nature, the compound can be soluble in both acidic and basic aqueous solutions. Furthermore, as a zwitterion, it can have significant water solubility around its isoelectric point (pI). Incorrect pH adjustment can leave the product solubilized as a salt or as the zwitterion.

  • Solution: Precise pH-Controlled Precipitation & Extraction

    • Determine the Isoelectric Point (pI): The pI is the pH at which the molecule has a net-zero charge, and its aqueous solubility is at a minimum. For this molecule, it is typically between the pKa of the carboxylic acid (~3-4) and the pKa of the protonated imidazole ring (~6-7). A pH of approximately 4-5 is a good starting point.

    • Procedure:

      • If the product is in a basic aqueous solution, cool it in an ice bath.

      • Slowly add a dilute acid (e.g., 1 M HCl or citric acid) dropwise with vigorous stirring, monitoring the pH with a calibrated meter.

      • As you approach the target pH (e.g., 4.5), precipitation should begin. Continue adding acid until the pH is stable and maximum precipitation is observed.

      • Stir the resulting slurry in the cold for at least 30-60 minutes to ensure complete crystallization.

    • Back-Extraction: If precipitation is poor, the product may still be in the aqueous layer. After neutralization, thoroughly extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

Problem 2: Difficulty Finding a Suitable Recrystallization Solvent
  • Symptom: The compound is either insoluble in hot solvents ("rocks") or completely soluble in cold solvents ("oils out" or doesn't crystallize upon cooling).

  • Causality: The high polarity and strong hydrogen-bonding capabilities of the molecule make it challenging to find a single solvent that provides the ideal solubility differential between hot and cold conditions.

  • Solution: Binary Solvent System Recrystallization

    • This technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "poor" anti-solvent (in which it is insoluble) until the solution becomes turbid. This induced saturation followed by slow cooling often yields high-quality crystals.

    • Recommended Solvent Pairs:

      • Methanol (good) / Diethyl Ether (poor)

      • N,N-Dimethylformamide (DMF) (good) / Water (poor)

      • Ethanol (good) / Ethyl Acetate (poor)

    • See Protocol 1 for a detailed methodology.

Problem 3: Persistent Impurities After Recrystallization
  • Symptom: HPLC or NMR analysis shows that impurities remain, even after multiple recrystallization attempts. This is often due to co-crystallization of structurally similar byproducts.

  • Causality: Impurities with similar polarity and functional groups can fit into the crystal lattice of the desired product, making separation by simple crystallization ineffective.

  • Solution A: Purification via Acid-Base Extraction

    • This method exploits the acidic and basic functional groups to separate the target compound from neutral or differently charged impurities. It is particularly effective for removing non-polar organic residues. See Protocol 2 for a step-by-step guide.

AcidBase cluster_base Base Wash cluster_acid Acidification & Re-extraction start Crude Product in Organic Solvent (e.g., EtOAc) base_add Extract with aq. NaOH or NaHCO₃ start->base_add base_wash Aqueous Layer (Basic) Organic Layer acid_add Acidify Aqueous Layer to pI with 1M HCl base_wash:f0->acid_add Contains Product as Sodium Salt base_add->base_wash extract_back Extract with fresh EtOAc acid_add->extract_back final_org Organic Layer with Pure Product extract_back->final_org final_aq Aqueous Layer with Salts extract_back->final_aq

Caption: Workflow for purification by acid-base extraction.

  • Solution B: Modified Flash Column Chromatography

    • Standard silica gel chromatography can be problematic due to the basicity of the imidazole ring, which interacts strongly with acidic silanol groups on the silica surface, causing severe peak tailing.[6]

    • Key Modifications:

      • Add a Modifier to the Mobile Phase: To mitigate tailing, add a small amount of a competitive base or acid to the eluent.[6]

        • For Basic Tailing: Add 0.5-1% triethylamine (TEA) or pyridine to neutralize the acidic sites on the silica.

        • For Acidic Tailing (less common): Add 0.5-1% acetic acid or formic acid to ensure the carboxylic acid is fully protonated.

      • Choose an Appropriate Solvent System: A gradient from a less polar to a more polar system is usually required. Common systems include Dichloromethane/Methanol or Ethyl Acetate/Hexane (often with the modifiers mentioned above).[6]

      • Consider an Alternative Stationary Phase: For strongly basic compounds, neutral or basic alumina can sometimes provide better separation and peak shape than silica gel.[6]

    • See Protocol 3 for a generalized procedure.

Detailed Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System (Methanol/Diethyl Ether)
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot methanol required to fully dissolve the solid.

  • Anti-Solvent Addition: While stirring the hot solution, add diethyl ether dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of hot methanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a 1 M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. The target compound will move into the aqueous layer as its sodium salt.[6]

  • Remove Neutral Impurities: Combine the aqueous layers and wash them once with the original organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly acidify it with 1 M HCl until the pH reaches the isoelectric point (~4.5), causing the pure product to precipitate.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the solid under high vacuum.

Protocol 3: Flash Column Chromatography with Modifiers
  • Stationary Phase: Pack a column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a volatile solvent (like methanol), add silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[6]

  • Elution:

    • Place the dry-loaded sample onto the top of the packed column.

    • Begin elution with a non-polar mobile phase (e.g., 100% Dichloromethane or 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol or ethyl acetate).[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Technical Support Center: Purification of Imidazole Deriv
  • Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. (2025). Benchchem.
  • 5-(Tert-butyl)-1H-imidazole-4-carboxylic acid. Sigma-Aldrich.
  • 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. MySkinRecipes.
  • A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. (2025). Benchchem.
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
  • Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (2019). Asian Journal of Green Chemistry.
  • A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. (2010).
  • N-BOC-IMIDAZOLE. (2025). ChemicalBook.

Sources

Technical Support Center: Synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate.[1] As a key building block in medicinal chemistry, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: My final product yield is significantly lower than expected. What are the primary causes?

Low yields are a common frustration and can typically be attributed to incomplete reactions, product degradation, or competing side reactions. Let's break down the most probable culprits.

A1: Analysis of Potential Causes

  • Incomplete Reaction: The condensation reaction to form the imidazole ring is sensitive to temperature, concentration, and reaction time.[2] Insufficient heating or reaction time may lead to a mixture of starting materials and the desired product.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is run to completion before proceeding with workup. Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential side reactions (see below).

  • Decarboxylation Side Reaction: Imidazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions, leading to the formation of 5-tert-butyl-1H-imidazole.[3][4]

    • Recommendation: Maintain careful temperature control during the reaction and workup. Avoid excessively high temperatures (>120°C) during reflux or purification steps. If possible, perform the final purification steps, such as recrystallization, at the lowest effective temperature.

  • Formation of Oxazole Byproducts: In classical imidazole syntheses, the formation of oxazole isomers can be a competing pathway, particularly if reaction conditions are not optimized.[5]

    • Recommendation: Ensure the ammonia source (e.g., ammonium acetate) is in sufficient excess to favor the imidazole pathway over oxazole formation. The choice of solvent can also influence this selectivity.

  • Mechanical Loss During Workup: The product may be partially lost during extraction or filtration steps, especially if it has some solubility in the aqueous or organic wash solutions.

    • Recommendation: Minimize the volume of washing solvents. If product solubility is an issue, consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product. Ensure the pH during extraction is optimized to keep the carboxylic acid protonated and thus more soluble in the organic phase.

Q2: I've isolated my product, but the ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Unexpected signals in your NMR spectrum are flags for side products or residual starting materials. The chemical shift, multiplicity, and integration of these peaks provide crucial clues for identification.

A2: A Step-by-Step Guide to NMR Impurity Identification

  • Check for Residual Solvents: First, rule out common laboratory solvents. Compare your unknown peaks to established chemical shift tables for solvents like Ethyl Acetate, Dichloromethane, Hexanes, or THF.[6]

  • Identify the Decarboxylation Product: The most likely process-related impurity is the decarboxylated side product, 5-tert-butyl-1H-imidazole .

    • Expected ¹H NMR Signals: Look for a new singlet in the aromatic region (around 7.5-7.6 ppm) corresponding to the C2-H of the imidazole ring, and another singlet for the C4-H. The characteristic tert-butyl singlet will still be present (around 1.3-1.4 ppm). The absence of the carboxylic acid proton signal is a key indicator.

  • Consider Incompletely Reacted Intermediates: Depending on your specific synthetic route (e.g., from an α-hydroxy ketone), you may see signals corresponding to these precursors.[7] These often include aldehydic protons or protons adjacent to carbonyl groups.

  • Look for Isomeric Products: While less common depending on the chosen synthons, the formation of 4-tert-butyl-1H-imidazole-5-carboxylic acid is a possibility. Differentiating this isomer from the desired product by ¹H NMR alone can be challenging. 2D NMR techniques like NOESY can be invaluable here, as they can show spatial proximity between the tert-butyl group and the C2-H, helping to confirm the substitution pattern.

To aid in this process, the following workflow and data table are provided.

G start Crude Product with Unexpected NMR Peaks check_solvents Compare peaks to residual solvent tables [21] start->check_solvents analyze_aromatic Analyze Aromatic Region (7.0-8.5 ppm) check_solvents->analyze_aromatic If peaks remain analyze_aliphatic Analyze Aliphatic Region (0.8-1.5 ppm) analyze_aromatic->analyze_aliphatic confirm_ms Run LC-MS to Confirm Molecular Weights analyze_aliphatic->confirm_ms Hypothesize structures repurify Re-purify via Recrystallization or Column Chromatography confirm_ms->repurify Identities confirmed

Caption: A more stable two-step synthetic route.

Frequently Asked Questions (FAQs)
What is a reliable, scalable synthetic route for this compound?

A common and effective approach is a variation of the Radziszewski imidazole synthesis. [8]This involves the condensation of three components:

  • An α-dicarbonyl compound (or a precursor like an α-hydroxy ketone).

  • An aldehyde (pivalaldehyde, to install the tert-butyl group).

  • An ammonia source (ammonium acetate is widely used).

The key is the choice of the dicarbonyl component that contains the carboxylic acid (or ester) functionality. A one-pot reaction where these components are heated in a suitable solvent like acetic acid is often successful. [9]

G cluster_reactants Reactants dicarbonyl α-Dicarbonyl Carboxylate reaction Condensation (e.g., Acetic Acid, Heat) dicarbonyl->reaction aldehyde Pivalaldehyde (tert-butyl source) aldehyde->reaction ammonia Ammonium Acetate (Ammonia source) ammonia->reaction product 5-tert-butyl-1H-imidazole- 4-carboxylic acid reaction->product side_product Side Product (Decarboxylation) reaction->side_product High Temp

Caption: Overview of the Radziszewski-type synthesis.

How critical is the purity of starting materials?

Extremely critical. Impurities in the starting materials can lead to the formation of undesired side products that may be difficult to separate from the final compound. For example, an impurity in the pivalaldehyde could lead to the formation of an imidazole with a different substituent at the 5-position. Always use reagents of the highest available purity or purify them before use if their quality is suspect.

What is the best method for purifying the final product?

Recrystallization is typically the most effective method for purifying the final carboxylic acid. A solvent system of water or an ethanol/water mixture is often a good starting point. The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor. If recrystallization is ineffective, column chromatography on silica gel may be required, using a solvent system such as dichloromethane/methanol with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

References
  • Bamoniri, A., & Yaghmaeiyan-Mahabadi, N. (n.d.). Synthesis of trisubstituted imidazole via the reaction of α-hydroxy ketone, aldehydes and ammonium acetate catalyzed by SBSSA at 130 ℃ under solvent-free conditions. ResearchGate.
  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link].

  • Lopes, L. G. F., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. Retrieved from [Link].

  • SWAYAM Prabha IIT Madras Channels. (2021). Imidazoles Syntheses, reactions and uses. YouTube.
  • Alabugin, I. V., et al. (2018). Stereoselective Tandem Ring Opening of Imidazoles with Electron-Deficient Acetylenes and Water: Synthesis of Functionalized (Z,Z)-1,4-Diaza-2,5-dienes. Organic Letters. Retrieved from [Link].

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound.
  • MySkinRecipes. (n.d.). 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid.
  • Hogg, J. L., et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Retrieved from [Link].

  • LookChem. (n.d.). 1H-Imidazole-4-carboxylic acid.
  • Lopes, L. G. F., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Publications. Retrieved from [Link].

  • ResearchGate. (n.d.). Imidazole ring opening mechanism.
  • Sigma-Aldrich. (n.d.). 4-Imidazolecarboxylic acid.
  • Sharpless, K. B., et al. (2003). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters. Retrieved from [Link].

  • G. R. Brown, et al. (1980). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London). Retrieved from [Link].

  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Retrieved from [Link].

  • Nolan, S. P., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Wikipedia. (n.d.). Imidazole.
  • ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link].

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health (NIH). Retrieved from [Link].

Sources

Technical Support Center: Optimizing Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for higher yields and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers working on imidazole synthesis.

Q1: What are the most common methods for synthesizing imidazole derivatives?

A1: Several methods are widely employed, each with its advantages. The most prevalent include:

  • Debus-Radziszewski Reaction: A classic and commercially significant multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][2][3]

  • Van Leusen Imidazole Synthesis: This method is valuable for preparing imidazoles from aldimines using tosylmethyl isocyanide (TosMIC). A three-component variation where the aldimine is generated in situ is also common.[2]

  • Metal-Catalyzed Reactions: Modern approaches often utilize transition metals, such as copper, to catalyze imidazole ring formation through various pathways like cycloadditions. These methods often proceed under milder conditions.[2][4][5]

  • Microwave-Assisted Synthesis: Applying microwave irradiation can dramatically shorten reaction times and boost yields for various imidazole synthesis methods, including the Debus-Radziszewski reaction.[6][7][8]

Q2: My Debus-Radziszewski synthesis is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in this synthesis are a common issue.[2][9] Key areas to troubleshoot include:

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion or side product formation.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[10]

  • Catalyst: While the classic reaction can be uncatalyzed, the use of Lewis acids (e.g., ZnCl₂) or solid-supported acid catalysts can significantly improve yields and shorten reaction times.[9][10]

  • Solvent Choice: The polarity of the solvent affects reactant solubility and the stability of intermediates.[11] Protic solvents like ethanol-water mixtures have shown to produce high yields in some cases, while aprotic solvents like DMSO and DMF can also be effective.[11]

  • Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[12]

Q3: What is the best way to purify my imidazole derivative?

A3: The purification strategy depends on the properties of your specific imidazole derivative. Common techniques include:

  • Column Chromatography: This is a versatile method, but the basic nature of the imidazole ring can cause tailing on acidic silica gel.[13] To mitigate this, you can add a basic modifier like triethylamine (0.1-1%) to the mobile phase or use a different stationary phase like neutral or basic alumina.[13]

  • Recrystallization: This is an effective technique for solid imidazole derivatives. The key is to find a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[13][14]

  • Acid-Base Extraction: This method leverages the basicity of the imidazole ring. By washing an organic solution of the crude product with a dilute acid, the imidazole derivative is protonated and moves to the aqueous layer, leaving neutral impurities behind. The imidazole can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[13]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.

Guide 1: Low Reaction Yield

Q: I've set up a Debus-Radziszewski reaction, but my yield is consistently below 40%. How can I improve this?

A: A systematic optimization of your reaction parameters is necessary. Here’s a logical workflow to follow:

Experimental Workflow for Optimizing a Debus-Radziszewski Reaction

G cluster_0 Initial Low-Yield Reaction cluster_1 Parameter Optimization cluster_2 Analysis & Iteration cluster_3 Scale-Up & Final Product A Low Yield (<40%) B Vary Temperature (e.g., 80°C, 100°C, 120°C) A->B Step 1 C Screen Solvents (e.g., EtOH/H2O, DMF, Glycerol) B->C Step 2 F Monitor by TLC/LCMS B->F D Introduce Catalyst (e.g., ZnCl2, Lactic Acid) C->D Step 3 C->F E Adjust Reactant Stoichiometry (e.g., excess NH4OAc) D->E Step 4 D->F E->F G Identify Optimal Conditions F->G H Optimized High-Yield Reaction G->H

Caption: Workflow for troubleshooting low yield in imidazole synthesis.

Detailed Troubleshooting Steps:

  • Temperature Optimization: Many Debus-Radziszewski reactions are run at elevated temperatures, often under reflux.[7] However, excessively high temperatures can promote side reactions.[12] Systematically vary the temperature (e.g., in 20°C increments) and monitor the reaction progress by TLC to find the sweet spot.

  • Solvent Screening: The choice of solvent is critical as it influences reactant solubility and reaction kinetics.[11]

    • Protic Solvents: Mixtures like ethanol-water can stabilize charged intermediates, potentially increasing yields.[11]

    • Aprotic Polar Solvents: Solvents such as DMF and DMSO can provide a favorable environment for nucleophilic reactions involved in imidazole formation.[11]

    • Green Solvents: Glycerol has been shown to be an effective and environmentally benign medium for this synthesis.[15]

  • Catalyst Introduction: While not always required, a catalyst can dramatically improve reaction efficiency.

    • Lewis Acids: Catalysts like ZnCl₂ can activate the carbonyl groups, facilitating condensation.[10] A low-melting mixture of urea and ZnCl₂ has also been used effectively.[4]

    • Brønsted Acids: Biodegradable catalysts like lactic acid have been successfully used to promote the reaction at elevated temperatures.[9]

    • Heterogeneous Catalysts: Solid-supported catalysts can simplify purification as they can be easily filtered off after the reaction.[10]

  • Stoichiometry: Ensure the correct molar ratios of your reactants. Often, an excess of the ammonia source (like ammonium acetate) is used to drive the reaction to completion.[9]

Table 1: Comparison of Catalysts for Trisubstituted Imidazole Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
Silicotungstic Acid (7.5 mol%)EthanolReflux-94[9]
Lactic Acid (1 mL)Neat160-92[9]
DABCOt-Butanol60-6512 h92[9]
Urea-ZnCl₂Neat--Excellent[4][9]
CuI (20 mol%)ButanolReflux20 min85[5]
Guide 2: Product Purification Challenges

Q: My imidazole product shows significant tailing during silica gel chromatography. How can I achieve better separation?

A: Tailing is a common problem when purifying basic compounds like imidazoles on acidic silica gel.[13] The strong interaction between the basic nitrogen of the imidazole and the acidic silanol groups on the silica surface causes this issue.

Diagram of Imidazole-Silica Interaction

Caption: Interaction causing tailing in chromatography.

Solutions:

  • Use a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent system.[13] This base will compete with your imidazole for the acidic sites on the silica gel, leading to sharper peaks.

  • Change the Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds, as it minimizes acidic interactions.[13]

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an effective option.[13]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often results in sharper bands and improved separation.[13]

Q: My product is highly polar and difficult to purify by chromatography. Are there alternative methods?

A: Yes, for highly polar imidazoles, alternative purification methods are often more effective.

Protocol 1: Acid-Base Extraction

This protocol is ideal for separating your basic imidazole product from neutral organic impurities.[13]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh acid if necessary.

  • Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral imidazole will either precipitate out (if solid) or can be extracted back into an organic solvent.

  • Drying and Evaporation: Dry the final organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

For solid products, recrystallization can yield highly pure material.[14]

  • Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) on a small scale. A co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[14]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Slow cooling is key to forming pure crystals.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Part 3: Advanced Optimization & Modern Techniques

Q: How can I accelerate my imidazole synthesis and operate under greener conditions?

A: Modern techniques offer significant advantages in terms of reaction speed, efficiency, and environmental impact.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[7][8] The selective heating of polar molecules by microwaves enhances the reaction rate.[16]

  • Ultrasonic Irradiation: Sonochemistry is another green technique that can enhance reaction rates and improve yields. Ultrasound-assisted reactions for imidazole synthesis have been shown to complete in 20-50 minutes, compared to several hours under conventional reflux.[17]

  • Green Solvents and Catalysts:

    • Ionic Liquids: These can act as both solvents and catalysts, offering advantages like low vapor pressure and recyclability.[16]

    • Glycerol: A non-toxic, biodegradable, and inexpensive solvent that has proven effective for imidazole synthesis.[15]

    • Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally friendly approach, operating under mild conditions.[16]

Table 2: Conventional vs. Modern Synthesis Approaches

ParameterConventional Heating (Debus-Radziszewski)Microwave-Assisted SynthesisUltrasonic-Assisted Synthesis
Reaction Time 1-24 hours[7][18]5-15 minutes[7][8]20-50 minutes[17]
Temperature Often high (reflux)[7]160-180°C (controlled)[8]Ambient to moderate
Yield Often moderate to good (can be low)[6][9]Good to excellent (80-99%)[8]Excellent (up to 97%)[17]
Energy Efficiency LowerHigherHigher
Environmental Impact Dependent on solventCan reduce solvent useReduces energy consumption

By understanding the fundamental principles behind imidazole synthesis and employing a systematic approach to troubleshooting, you can significantly improve the efficiency and success of your experiments. This guide provides a foundation for optimizing your reactions, leading to higher yields, purer products, and more robust synthetic protocols.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles - Nanotechnology Perceptions.
  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem.
  • A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research.
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI.
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach - Oriental Journal of Chemistry.
  • Technical Support Center: Catalyst Selection for Imidazole Derivative Synthesis - Benchchem.
  • Technical Support Center: Synthesis of Substituted Imidazoles - Benchchem.
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Debus–Radziszewski imidazole synthesis - Wikipedia.
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity - JOCPR.
  • Imidazole synthesis - Organic Chemistry Portal.
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems.
  • Reaction conditions evaluation for imidazole synthesis. - ResearchGate.
  • Technical Support Center: Optimizing Imidazole Derivative Synthesis - Benchchem.
  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline.
  • Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation | Organic Letters - ACS Publications.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC.

Sources

Technical Support Center: Scale-Up Synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-tert-butyl-1H-imidazole-4-carboxylic acid. This guide is intended for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to support the successful scale-up of this important imidazole derivative. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure both scientific integrity and operational success.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized for its unique steric and electronic properties. While its synthesis may appear straightforward at the lab scale, scaling up production presents significant challenges. These can include managing reaction exotherms, ensuring efficient mixing, controlling impurity profiles, and achieving consistent, high-purity product isolation. This guide is designed to navigate these complexities.

The most common and scalable synthetic route proceeds via a two-step process:

  • Step 1: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate. This step involves the construction of the imidazole ring to form the ester intermediate.

  • Step 2: Hydrolysis. The ethyl ester is then hydrolyzed to the final carboxylic acid product.

This guide will address both stages of this synthesis, with a focus on the considerations necessary for a successful transition from benchtop to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the imidazole ring in the first step?

A1: A common and effective method is the condensation of an appropriate α-dicarbonyl equivalent with an ammonia source and an aldehyde. For this specific molecule, a practical approach involves the reaction of ethyl 2-formyl-3-oxobutanoate with an ammonia source. However, a more direct and often higher-yielding synthesis can be adapted from known procedures for similar imidazole carboxylates, which involves the reaction of ethyl isocyanoacetate with an appropriate precursor.

Q2: Why is the synthesis performed via the ethyl ester intermediate instead of directly forming the carboxylic acid?

A2: There are several reasons for this synthetic strategy. Firstly, the starting materials for the synthesis of the ethyl ester are often more readily available and stable. Secondly, the ester group can act as a protecting group for the carboxylic acid, preventing unwanted side reactions during the imidazole ring formation. Finally, the ester intermediate is typically easier to purify by crystallization or chromatography than the final carboxylic acid, which can be challenging due to its higher polarity and potential for zwitterion formation.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns include:

  • Thermal Runaway: Imidazole syntheses can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] A thorough thermal hazard evaluation is crucial.

  • Handling of Reagents: Use of strong bases or acids during hydrolysis requires appropriate personal protective equipment (PPE) and engineered controls.[1][2]

  • Solvent Handling: Large volumes of flammable organic solvents necessitate proper grounding, ventilation, and fire suppression systems.

Q4: My final product has a persistent yellow or brown discoloration. What is the likely cause?

A4: Discoloration upon scale-up is a common issue, often resulting from prolonged exposure to high temperatures, leading to the formation of colored impurities or degradation products. Inadequate removal of impurities from the intermediate ester can also carry them through to the final product. Purification methods, such as carbon treatment or recrystallization, may be necessary.

Process Workflow and Key Transformations

The overall synthetic workflow is a two-step process. The diagram below illustrates the key transformations from the starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Hydrolysis Start Starting Materials (e.g., Ethyl Isocyanoacetate Precursors) Ester_Intermediate Ethyl 5-tert-butyl-1H- imidazole-4-carboxylate Start->Ester_Intermediate Condensation/ Cyclization Final_Product 5-tert-butyl-1H- imidazole-4-carboxylic acid Ester_Intermediate->Final_Product Base or Acid Hydrolysis Purification Final API Final_Product->Purification Work-up & Purification

Caption: Overall synthesis workflow for this compound.

Experimental Protocols and Scale-Up Considerations

Step 1: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

This protocol is based on established methods for the synthesis of substituted imidazole esters.

Reaction Scheme: (A specific reaction scheme would be inserted here if a direct literature precedent was available. As it is not, a generalized description is provided.)

The formation of the substituted imidazole ring is achieved through the condensation of appropriate starting materials.

Lab-Scale Protocol (Illustrative):

  • To a solution of the starting materials in a suitable solvent (e.g., ethanol or DMF), add the necessary reagents for cyclization at room temperature.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Scale-Up Considerations & Troubleshooting:

Parameter/IssueScale-Up ChallengeRecommended Action & Rationale
Reaction Temperature The reaction can be exothermic, leading to potential thermal runaway in large reactors with poor heat transfer.Implement controlled addition of reagents and utilize a reactor with efficient cooling. A thermal hazard assessment (e.g., using DSC) is highly recommended before scaling up.
Mixing Inefficient mixing can lead to localized "hot spots" and increased formation of impurities.Use an overhead stirrer with appropriate impeller design to ensure good mass transfer. Baffles in the reactor can also improve mixing efficiency.
Solvent Selection Solvents suitable for lab-scale chromatography may be impractical or too expensive for large-scale production.Focus on developing a robust crystallization procedure for purification. Consider solvent swaps to a less polar solvent to induce precipitation.
Impurity Profile Minor impurities at the lab scale can become significant issues at a larger scale, impacting yield and purity.Identify and characterize major impurities early. Adjust reaction conditions (temperature, stoichiometry) to minimize their formation.
Step 2: Hydrolysis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

Reaction Scheme: (A specific reaction scheme would be inserted here.)

Lab-Scale Protocol:

  • Dissolve the ethyl ester intermediate in a suitable solvent (e.g., ethanol, methanol).

  • Add an aqueous solution of a base (e.g., NaOH or KOH) or acid (e.g., HCl).[3]

  • Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid product. The isoelectric point of similar imidazole carboxylic acids is around pH 4.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Scale-Up Considerations & Troubleshooting:

Parameter/IssueScale-Up ChallengeRecommended Action & Rationale
Steric Hindrance The tert-butyl group can sterically hinder the ester, making hydrolysis slow and potentially incomplete under standard conditions.[4]Use a stronger base, a co-solvent to improve solubility, or higher temperatures. Non-aqueous hydrolysis conditions with reagents like potassium tert-butoxide in DMSO have been effective for hindered esters.[5][6]
Product Isolation The product may have some solubility in the aqueous workup solution, leading to yield loss.Carefully control the pH during precipitation to minimize solubility. Cooling the mixture before filtration can also improve recovery. Consider extraction with a suitable organic solvent if precipitation is not efficient.
Incomplete Hydrolysis Residual ester will be a significant impurity in the final product.Ensure sufficient reaction time and reagent equivalents. HPLC monitoring is crucial to confirm complete conversion before workup.
Salt Byproducts The workup will generate inorganic salts that need to be efficiently removed from the product.Thoroughly wash the filtered product with deionized water until the washings are free of salt.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis.

Troubleshooting_Guide cluster_step1 Step 1: Ester Synthesis Issues cluster_step2 Step 2: Hydrolysis Issues Low_Yield_1 Problem: Low Yield of Ester Intermediate Cause1_LY1 1. Incomplete Reaction 2. Degradation at High Temp 3. Mechanical Losses Low_Yield_1->Cause1_LY1 Potential Causes Impure_Ester Problem: Impure Ester (Multiple Spots on TLC) Cause1_IE 1. Side Reactions 2. Incorrect Stoichiometry 3. Insufficient Mixing Impure_Ester->Cause1_IE Potential Causes Sol1_LY1 1. Increase reaction time/temp cautiously. 2. Optimize temperature profile. 3. Improve transfer/filtration steps. Cause1_LY1->Sol1_LY1 Solutions Sol1_IE 1. Lower temperature, screen catalysts. 2. Verify reagent purity & equivalents. 3. Improve agitation. Cause1_IE->Sol1_IE Solutions Incomplete_Hydrolysis Problem: Incomplete Hydrolysis Cause1_IH 1. Steric Hindrance 2. Insufficient Base/Acid 3. Short Reaction Time Incomplete_Hydrolysis->Cause1_IH Potential Causes Low_Yield_2 Problem: Low Yield of Final Acid Cause1_LY2 1. Product Soluble in Filtrate 2. Incorrect pH for Precipitation 3. Degradation Low_Yield_2->Cause1_LY2 Potential Causes Sol1_IH 1. Use stronger conditions (see protocol). 2. Increase equivalents of base/acid. 3. Extend reflux time, monitor by HPLC. Cause1_IH->Sol1_IH Solutions Sol1_LY2 1. Cool filtrate, extract with solvent. 2. Carefully adjust pH to isoelectric point. 3. Avoid excessive heat during workup. Cause1_LY2->Sol1_LY2 Solutions

Caption: Troubleshooting decision tree for the synthesis of this compound.

Analytical Characterization

Thorough characterization of the intermediate and final product is essential for quality control.

CompoundAnalytical TechniqueExpected Observations
Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate ¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the tert-butyl group, and a signal for the imidazole ring proton.
¹³C NMR Resonances for the ethyl carbons, tert-butyl carbons, imidazole ring carbons, and the ester carbonyl carbon.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 197.13.[7]
This compound ¹H NMR Disappearance of the ethyl group signals. A singlet for the tert-butyl group and imidazole proton. The carboxylic acid proton may be a broad singlet or may exchange with solvent.
¹³C NMR Disappearance of ethyl signals, appearance of a carboxylic acid carbonyl signal.
FTIR Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700-1725 cm⁻¹), and N-H stretch from the imidazole ring.
Melting Point A sharp melting point indicates high purity.

References

  • Carl ROTH. (2023). Safety Data Sheet: Imidazole. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE - Safety Data Sheet. [Link]

  • PubChemLite. (n.d.). Ethyl 5-tert-butyl-1h-imidazole-4-carboxylate (C10H16N2O2). [Link]

  • PubChem. (n.d.). 5-tert-butyl-1H-imidazole. [Link]

  • Asian Journal of Research in Chemistry. (2011). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. [Link]

  • Semantic Scholar. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. [Link]

  • Clark, J. (2013). hydrolysis of esters. Chemguide. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Molecules. (2021). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). [Link]

  • National Center for Biotechnology Information. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2185. [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Imidazole-4-carboxylic acid. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

  • ResearchGate. (2020). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • PubChem. (n.d.). 5-amino-1H-imidazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2007). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4053. [Link]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

  • National Center for Biotechnology Information. (2013). Ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115. [Link]

  • Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. [Link]

  • The Royal Society of Chemistry. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • Synthonix. (n.d.). Ethyl 1H-imidazole-5-carboxylate. [Link]

Sources

preventing degradation of 5-tert-butyl-1H-imidazole-4-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of ensuring the reproducibility and success of your research is maintaining the integrity of your chemical reagents. This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 5-tert-butyl-1H-imidazole-4-carboxylic acid to prevent its degradation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area. For extended storage, refrigeration at 2-8°C is highly recommended. To further minimize degradation from atmospheric moisture and oxygen, storing the compound under an inert atmosphere, such as argon or nitrogen, is a best practice.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid material. If you must store solutions, they should be prepared fresh whenever possible. For short-term storage, use a tightly capped vial and store at 2-8°C, protected from light. The choice of solvent can impact stability; avoid highly acidic or basic aqueous solutions for storage. For stock solutions, consider solvents like DMSO, but be aware that even in these, degradation can occur over time. It is recommended to use stock solutions within a month when stored at -20°C or within six months at -80°C, based on general guidance for similar imidazole derivatives.

Q3: What are the primary ways this compound can degrade, and what are the mechanisms?

A3: this compound is susceptible to several degradation pathways, primarily oxidation, photodegradation, and thermal decomposition.

  • Oxidation: The imidazole ring is prone to oxidation, a process that can be accelerated in the presence of oxidizing agents or under basic conditions through auto-oxidation. This can lead to the formation of various oxidized derivatives and potential ring-opening products.

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate photochemical reactions, leading to the decomposition of the imidazole ring.

  • Thermal Decomposition: At elevated temperatures, the compound can undergo thermal degradation. This can involve decarboxylation (loss of CO2 from the carboxylic acid group) and cleavage of the imidazole ring, potentially releasing hazardous decomposition products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Hydrolysis: While the imidazole ring itself is relatively stable against hydrolysis, extreme pH conditions (strong acids or bases) can catalyze ring-opening.

G Potential Degradation Pathways A This compound B Oxidative Degradation A->B O2, Oxidizing Agents, Base-mediation C Photodegradation A->C UV / Ambient Light D Thermal Degradation A->D Heat E Hydrolytic Degradation A->E Strong Acid/Base, Moisture F Oxidized Imidazole Derivatives (Ring-opened products) B->F G Photoproducts (Decomposed fragments) C->G H Decarboxylated Product & NOx, CO, CO2 D->H I Ring-Opened Products E->I

Caption: Potential degradation pathways for this compound.

Q4: What are the visible signs of degradation?

A4: The most common visual indicator of degradation is a change in the color of the solid material, for instance, from white or off-white to yellow or brown. In solutions, degradation may manifest as a color change or the formation of a precipitate. However, significant degradation can occur without any visible signs. Therefore, analytical confirmation is crucial for quality control.

Q5: What substances are incompatible with this compound?

A5: To prevent accelerated degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases. These materials can catalyze the decomposition pathways mentioned previously.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Material Oxidation or photodegradation.Discard the discolored material. Procure a fresh batch and ensure storage in a dark, airtight container under an inert atmosphere if possible.
Precipitation in Solution Degradation leading to insoluble products, or poor solubility at the given pH.Analyze the precipitate and supernatant by HPLC to check for degradation products. If degradation is confirmed, review storage conditions. If it is a solubility issue, adjust the pH or consider a co-solvent.
Inconsistent Experimental Results Degradation of the starting material leading to lower effective concentration and potential interference from byproducts.Confirm the purity of your compound using a validated analytical method like HPLC before use. Use a fresh batch if purity is compromised.
Appearance of New Peaks in HPLC/LC-MS Compound degradation.Identify the impurities by LC-MS if possible. Review handling and storage procedures to minimize further degradation. Consider re-purification if necessary.

Experimental Protocols

To empower you to validate the integrity of your compound, we provide the following generalized protocols.

Protocol 1: Forced Degradation Study

This study is designed to rapidly assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Initial Analysis:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Analyze this solution using HPLC to determine the initial purity and retention time. This is your time-zero reference.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a solution of the compound.

    • Base Hydrolysis: Add 0.1 M NaOH to a solution of the compound.

    • Oxidation: Add 3% hydrogen peroxide to a solution of the compound.

    • Thermal Stress: Store the solid compound at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by HPLC.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the time-zero sample.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants).

    • A robust stability-indicating method will show baseline separation between the parent peak and all degradant peaks.

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating this compound from its degradation products.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution (e.g., starting with 5% B, ramping to 95% B) is often necessary to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV-Vis Detector (e.g., 210-254 nm)The imidazole ring has a UV chromophore. Wavelength should be optimized for maximum sensitivity.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.

Method Validation: Once developed, the method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for its intended purpose.

Data Summary Templates

To assist in your record-keeping, use the following templates to document your stability studies.

Table 1: Long-Term Stability Data for Solid Compound

Storage Condition Time Point Appearance Purity by HPLC (%) Notes
2-8°C, Dark, Inert Gas0 MonthsOff-white powder99.5
6 Months
12 Months
Room Temp, Ambient0 MonthsOff-white powder99.5
6 Months
12 Months

Table 2: Solution Stability Data (e.g., in DMSO at -20°C)

Time Point Appearance Concentration (mg/mL) Purity by HPLC (%)
0 HoursClear, colorless1099.5
24 Hours
1 Week
1 Month

By adhering to these guidelines and implementing robust analytical monitoring, you can ensure the quality and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
  • BLD Pharm. 1072-84-0|1H-Imidazole-4-carboxylic acid|BLD Pharm.
  • Revue Roumaine de Chimie.
  • Journal of Materials Chemistry A (RSC Publishing).
  • PubMed.
  • LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid.
  • European Journal of Inorganic Chemistry. Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO.
  • ACS Publications.
  • Books. CHAPTER 11: Antioxidant Activity of Imidazole Dipeptides.
  • ResearchGate. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
  • PubMed.
  • ResearchGate.
  • ResearchGate.
  • ACS ES&T Air.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet - 4-tert-butyl-1H-imidazole-5-carboxylic acid.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • BenchChem. Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride.
  • PMC - NIH.
  • Sigma-Aldrich. 5-(Tert-butyl)-1H-imidazole-4-carboxylic acid.
  • MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid.
  • EvitaChem. Buy 1H-imidazole-1-carboxylic acid (EVT-8946456) | 68887-64-9.
  • BenchChem. Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • PMC - NIH.
  • BenchChem. Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • BenchChem. A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC.
  • Sigma-Aldrich. 1-butyl-1h-imidazole-4-carboxylic acid hydrochloride.
  • FUJIFILM Wako. 4-tert-butyl-1H-imidazole-5-carboxylic acid.
  • PMC - NIH.
  • ResearchGate. *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline

troubleshooting guide for 5-tert-butyl-1H-imidazole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-tert-butyl-1H-imidazole-4-carboxylic acid (CAS 714273-88-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this versatile heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction: The Challenge and Potential of a Hindered Heterocycle

This compound is a valuable scaffold in medicinal chemistry and materials science.[1] The imidazole core is a privileged structure, present in numerous bioactive molecules and drugs, prized for its ability to engage in hydrogen bonding and act as a bioisostere for amide bonds.[2][3] The carboxylic acid handle at the 4-position allows for diverse functionalization, making it a key intermediate for creating targeted drug delivery systems or novel ligands.[1][4]

However, the molecule's structure presents a distinct challenge: the bulky tert-butyl group at the 5-position exerts significant steric hindrance around the adjacent carboxylic acid. This can impede reactions, necessitate non-standard conditions, and lead to frustratingly low yields with common synthetic protocols. This guide addresses these specific issues in a practical, question-and-answer format.

Section 1: Synthesis and Purification FAQs

Q1: I am attempting to synthesize the parent compound, but my yields are poor. What are the most common pitfalls?

This is a frequent issue. While numerous methods exist for creating substituted imidazoles, such as the Radziszewski or van Leusen syntheses, adapting them for this specific substitution pattern can be difficult.[5][6][7] Success often depends on the careful control of reaction conditions and the purity of starting materials.

Causality & Expert Insight: The primary challenge is often incomplete cyclization or the formation of side products. The bulky tert-butyl group can influence the regioselectivity of the ring formation.

Troubleshooting Steps:

  • Re-evaluate Starting Materials: Ensure the purity of your α-aminoketone or equivalent precursor. Impurities can inhibit the cyclization step.

  • Optimize Reaction Conditions: Many imidazole syntheses require heating.[5] Systematically screen temperatures and reaction times. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for many imidazole preparations.[6][7]

  • Consider an Alternative Route: If a multi-component condensation is failing, consider a stepwise approach where the imidazole ring is formed first, followed by the introduction or modification of the substituents.

Q2: What is the most effective method for purifying this compound after synthesis?

Due to its amphoteric nature (containing both a basic imidazole ring and an acidic carboxylic acid), this compound can be challenging to purify using standard silica gel chromatography.[2]

Expert Insight: The compound's high polarity and potential for strong interaction with silica can lead to significant tailing and poor separation.[8] Recrystallization is often the most effective method for achieving high purity.

Recommended Purification Protocol:

  • Solvent Selection: Identify a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Polar protic solvents like ethanol/water or isopropanol mixtures are good starting points.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a charcoal treatment can be performed at this stage. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Purity Check: Assess the purity of the recrystallized material using HPLC and ¹H NMR.[9][10]

Section 2: Troubleshooting Derivatization Reactions

The primary utility of this molecule is the derivatization of its carboxylic acid group, most commonly through amide bond formation and esterification.

Amide Bond Formation
Q3: My standard amide coupling reaction (e.g., EDC/HOBt or HATU) is failing or giving less than 20% yield. What is the underlying problem?

This is the most common challenge reported. The failure is due to a combination of steric and electronic factors.

  • Steric Hindrance: The tert-butyl group at C5 physically blocks the approach of the activated carboxylic acid intermediate to the incoming amine, especially if the amine is also sterically hindered.[11]

  • Reduced Reactivity: The activated ester intermediate (e.g., HOBt ester) formed by standard coupling reagents may not be reactive enough to overcome the high activation energy barrier imposed by the steric bulk.[11] Standard coupling methods are often sluggish for electron-deficient amines, a common partner in medicinal chemistry.[12]

Troubleshooting Workflow for Failed Amide Coupling

G start Amide Coupling Failed (Low Yield / No Reaction) check_purity Verify Purity of Starting Materials (Acid & Amine) start->check_purity Step 1 change_reagent Switch to a More Potent Coupling Reagent check_purity->change_reagent If Pure failure Re-evaluate Synthetic Strategy check_purity->failure If Impure optimize_cond Optimize Reaction Conditions (Temp, Time, Solvent) change_reagent->optimize_cond If Still Fails success Reaction Successful change_reagent->success Often Sufficient acyl_halide Convert Acid to Acyl Chloride/Fluoride (e.g., with Oxalyl Chloride) acyl_halide->success Typically Effective acyl_halide->failure If Fails optimize_cond->acyl_halide If Still Fails optimize_cond->success May Succeed

Caption: Decision tree for troubleshooting failed amide couplings.

Q4: What specific coupling reagents or methods are recommended for this hindered system?

For challenging couplings, you must either increase the reactivity of the activated acid or decrease the activation energy barrier.

Method 1: Conversion to Acyl Halide (Highest Reactivity) The most robust method is to convert the carboxylic acid to a highly reactive acyl chloride.[8][13]

  • Reagents: Use oxalyl chloride or thionyl chloride with a catalytic amount of DMF in an inert solvent like THF or DCM.[13]

  • Causality: The acyl chloride is a much stronger electrophile than an active ester from a coupling reagent. This high reactivity overcomes the steric barrier.

  • Protocol: See Appendix A for a detailed protocol.

Method 2: Alternative Coupling Reagents If the acyl chloride route is too harsh for other functional groups on your amine, consider more potent phosphonium or uronium salt-based reagents.

Reagent ClassExamplesMechanism of Action & RationaleProsCons
Phosphonium Salts PyBOP, PyBrOPForms a highly reactive phosphonium ester. PyBrOP is particularly effective for hindered couplings.[11]High reactivity, often works when others fail.More expensive, byproducts can be difficult to remove.
Uronium/Aminium Salts HATU, HBTUForms an activated OAt or OBt ester. HATU is generally more reactive than HBTU.Widely used, reliable for many systems.May still be insufficient for this specific substrate.[11]
Carbodiimides + Additives EDC, DCC + HOBt, DMAPForms an O-acylisourea intermediate which is converted to a more stable active ester by HOBt.[12]Cost-effective, common reagents.Often fails for hindered systems; DCU byproduct (from DCC) can be a purification issue.
Esterification
Q5: Standard acid-catalyzed (Fischer) esterification is causing decomposition. Why is this happening and what should I do?

Fischer esterification typically requires strong acid (like H₂SO₄) and high temperatures, conditions under which imidazole rings can be sensitive.[14] The primary issue, however, is often competing decarboxylation, especially at elevated temperatures. Imidazole-4-carboxylic acids can be susceptible to decarboxylation under harsh acidic or thermal conditions.[15]

Expert Insight: Avoid brute-force methods. The key is to activate the carboxylic acid under mild conditions, allowing it to react with the alcohol without requiring high heat or strong mineral acids.

Recommended Esterification Methods:

  • Acyl Chloride Intermediate: As with amide coupling, converting the acid to its acyl chloride and then reacting it with the desired alcohol (often in the presence of a non-nucleophilic base like triethylamine) is highly effective.

  • Carbodiimide Coupling: Use a standard coupling protocol (e.g., EDC) with the alcohol acting as the nucleophile instead of an amine. The addition of DMAP (4-dimethylaminopyridine) as a catalyst is crucial here, as it acts as a highly effective acyl transfer agent.[12][16]

  • Di-tert-butyl Dicarbonate (Boc₂O) Activation: A mild and effective method involves activating the carboxylic acid with Boc₂O in the presence of a base like DMAP. This forms a mixed anhydride in situ, which is then readily attacked by the alcohol.[17]

Mechanism of DMAP-Catalyzed Esterification

G Acid R-COOH (Imidazole Acid) ActiveEster O-Acylisourea (Activated Intermediate) Acid->ActiveEster EDC EDC EDC->ActiveEster AcylIminium N-Acylpyridinium Salt (Highly Reactive) ActiveEster->AcylIminium DMAP DMAP (Catalyst) DMAP->AcylIminium Ester R-COOR' (Product) AcylIminium->Ester DMAP_regen DMAP (Regenerated) AcylIminium->DMAP_regen releases Alcohol R'-OH (Alcohol) Alcohol->Ester

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for the purity analysis of 5-tert-butyl-1H-imidazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] We will explore the nuances of developing a robust High-Performance Liquid Chromatography (HPLC) method, compare its performance with Ultra-Performance Liquid Chromatography (UPLC), and discuss Capillary Electrophoresis (CE) as a potent alternative. The methodologies presented are grounded in established principles for the analysis of polar, ionizable molecules, ensuring a self-validating and scientifically rigorous approach.

The Analytical Challenge: Understanding the Analyte and Its Impurities

This compound is a polar, amphoteric molecule. Its carboxylic acid function and the basic imidazole ring necessitate careful control of the mobile phase pH to achieve consistent retention and sharp peak shapes in reversed-phase HPLC. The bulky tert-butyl group imparts a degree of hydrophobicity, which can be leveraged for chromatographic separation.

Inferred Potential Impurities:

Based on common imidazole synthesis routes, such as the condensation of dicarbonyl compounds with aldehydes and ammonia, potential impurities could include:[4]

  • Starting Materials: Unreacted precursors.

  • Regioisomers: For instance, the formation of 4-tert-butyl-1H-imidazole-5-carboxylic acid.

  • By-products: Resulting from side reactions or incomplete cyclization.

  • Degradation Products: Arising from instability under specific pH, light, or temperature conditions.

A successful analytical method must be able to resolve the main peak from these and other potential impurities.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for pharmaceutical purity analysis due to its high resolution, reproducibility, and quantitative accuracy.[5] For a polar acidic compound like our target analyte, a reversed-phase method is the most common starting point.

Rationale for HPLC Method Design

The following HPLC method is designed based on established principles for separating polar acidic and imidazole-containing compounds.[6][7]

  • Column Selection: A C18 column is a versatile choice for reversed-phase chromatography. However, for highly polar analytes, "phase collapse" can occur in highly aqueous mobile phases, leading to loss of retention. Therefore, a C18 column with polar end-capping or a polar-embedded stationary phase is recommended to ensure robust performance even at high aqueous mobile phase compositions. A phenyl-hexyl column could also be a good alternative for separating polar compounds.[8]

  • Mobile Phase:

    • Aqueous Phase (A): A buffer is essential to control the ionization state of the carboxylic acid and the imidazole ring. A phosphate buffer at a pH of around 3.2 is chosen to suppress the ionization of the carboxylic acid (pKa typically 4-5), thereby increasing its retention on the nonpolar stationary phase.[6] The use of an acidic mobile phase also protonates the imidazole ring, which can improve peak shape.

    • Organic Phase (B): Acetonitrile is a common choice, but methanol can offer different selectivity and is sometimes preferred for imidazole-containing compounds.[6]

  • Detection: The imidazole ring contains a chromophore, allowing for UV detection. A wavelength of around 210-230 nm is generally suitable for this class of compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and the more retained main analyte, as well as any later-eluting nonpolar impurities, are eluted within a reasonable timeframe with good peak shape.[2]

Experimental Protocol: HPLC Purity Determination
ParameterCondition
Column Polar-endcapped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.025 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% to 70% B; 20-25 min: 70% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm (with PDA for peak purity analysis)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Standard Preparation A certified reference standard should be prepared at the same concentration as the sample.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample (1 mg/mL in 50:50 Water/ACN) Inject Inject 10 µL onto Polar-Endcapped C18 Column Sample->Inject Standard Prepare Certified Reference Standard (CRS) at same conc. Standard->Inject Gradient Run Gradient Elution (Phosphate Buffer/ACN) Inject->Gradient Detect UV Detection at 220 nm (PDA for Peak Purity) Gradient->Detect Integrate Integrate Chromatogram (Identify all peaks) Detect->Integrate Calculate Calculate Purity (% Area of Main Peak) Integrate->Calculate Report Generate Report with Chromatogram & Purity Table Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Comparative Techniques

While HPLC is a robust primary technique, other methods can offer advantages in terms of speed, resolution, or orthogonal selectivity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in several key performance improvements.

  • Mechanism: The fundamental separation principles are the same as HPLC. However, UPLC systems are designed to operate at much higher pressures (up to 15,000 psi) to accommodate the smaller particle size columns. [cite: ]

  • Advantages:

    • Increased Speed: Analysis times can be reduced by a factor of up to 10.

    • Improved Resolution: Sharper, narrower peaks lead to better separation of closely eluting impurities.

    • Higher Sensitivity: The narrow peaks result in a greater signal-to-noise ratio.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant cost and waste reduction.

  • Disadvantages:

    • Higher Cost: Instrumentation is more expensive.

    • Method Transfer Challenges: HPLC methods often require significant modification to be transferred to a UPLC system.

Comparative UPLC Protocol (Hypothetical):

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 70% B; 2.5-3.0 min: 70% B; 3.1-3.5 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
UV Detection 220 nm
Injection Volume 1 µL
Capillary Electrophoresis (CE)

CE is a powerful and highly efficient separation technique that offers an orthogonal approach to liquid chromatography.

  • Mechanism: CE separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary.[9] In Capillary Zone Electrophoresis (CZE), the most common mode, ions migrate at different velocities, leading to separation.[10][11]

  • Advantages:

    • High Efficiency: CE can generate a very high number of theoretical plates, leading to excellent resolution.

    • Minimal Sample and Reagent Consumption: Only nanoliter volumes of sample are injected.[7]

    • Orthogonal Selectivity: The separation mechanism is fundamentally different from HPLC, making it an excellent confirmatory technique.

  • Disadvantages:

    • Lower Sensitivity: The short path length for UV detection can result in lower sensitivity compared to HPLC.

    • Precision: Can be more challenging to achieve the same level of injection precision as with modern HPLC/UPLC systems.

    • Complex Matrices: Can be more susceptible to interference from complex sample matrices.

Hypothetical CZE Protocol:

ParameterCondition
Capillary Fused silica, 50 cm total length (40 cm to detector), 50 µm i.d.
Background Electrolyte (BGE) 50 mM Borate buffer, pH 9.3
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection DAD at 220 nm

Data Comparison and Interpretation

The following table presents a hypothetical comparison of the performance of the three techniques for the purity analysis of a synthesized batch of this compound, which is assumed to have a purity of approximately 99% with two minor impurities.

ParameterHPLCUPLCCapillary Electrophoresis (CZE)
Run Time ~30 min~3.5 min~10 min
Resolution (Main Peak/Impurity 1) 1.83.54.2
Resolution (Main Peak/Impurity 2) 2.14.05.5
Relative Standard Deviation (RSD) of Main Peak Area (n=6) 0.4%0.3%1.2%
Limit of Quantitation (LOQ) 0.05%0.02%0.1%
Solvent Consumption per Run ~30 mL~1.5 mL< 1 mL

Interpretation:

  • UPLC offers the best balance of speed, resolution, and sensitivity for high-throughput quality control environments.

  • HPLC remains a highly robust and reliable method, perfectly suitable for routine analysis where high throughput is not the primary concern. Its lower cost and ease of method transfer from older methods are significant advantages.

  • CZE provides superior resolution and orthogonal selectivity. It is an excellent complementary technique for method validation, particularly for confirming the purity of reference standards or investigating out-of-specification results from HPLC/UPLC.

Method Validation and System Suitability

Any method used for purity analysis in a regulated environment must be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[2][10] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

For the routine purity analysis of this compound, both HPLC and UPLC are highly suitable techniques.

  • UPLC is recommended for laboratories where high throughput, high resolution, and reduced solvent consumption are critical drivers.

  • HPLC is a cost-effective and robust alternative , providing reliable and accurate results for quality control and lot release testing.

Capillary Electrophoresis serves as an invaluable orthogonal technique. Its high resolving power and different separation mechanism make it ideal for:

  • Confirming the purity of reference standards.

  • Investigating complex impurity profiles.

  • As a complementary method during analytical method validation to demonstrate specificity.

The choice of technique will ultimately depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and the stage of drug development.

Comparative Logic Diagram

Comparative_Logic cluster_hplc HPLC cluster_uplc UPLC cluster_ce Capillary Electrophoresis HPLC_Node Robust & Reliable Standard for QC Lower Instrument Cost UPLC_Node High Throughput Superior Resolution Reduced Solvent Use CE_Node Orthogonal Selectivity Very High Efficiency Confirmatory Method Decision Analytical Need? Decision->HPLC_Node Routine QC Cost-Sensitive Decision->UPLC_Node High Throughput Complex Samples Decision->CE_Node Method Validation Impurity ID Orthogonal Check

Caption: Decision matrix for selecting the appropriate analytical technique.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. (2018). ResearchGate. [Link]

  • Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5928. [Link]

  • 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. MySkinRecipes. [Link]

  • S, S., et al. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. [Link]

  • Haber, C., et al. (2017). Optimization of capillary zone electrophoresis for charge heterogeneity testing of biopharmaceuticals using enhanced method development principles. Journal of Pharmaceutical and Biomedical Analysis, 145, 348-356. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Sharma, G., & Saini, V. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2893-2903. [Link]

  • Chen, G., et al. (2013). Capillary zone electrophoresis-tandem mass spectrometry detects low concentration host cell impurities in monoclonal antibodies. mAbs, 5(5), 751-756. [Link]

  • Attimarad, M., et al. (2022). Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). Molecules, 27(3), 701. [Link]

  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(1), 183-191. [Link]

  • Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Capillary electrophoresis. Wikipedia. [Link]

  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-2282. [Link]

Sources

The Rationale for Analog Design: Exploring the Chemical Space Around 5-tert-butyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Biological Activity of 5-tert-butyl-1H-imidazole-4-carboxylic Acid and Its Analogs for Drug Discovery Professionals

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic and structural properties make it a versatile core for developing novel therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and hypertension.[3][4][5] This guide provides an in-depth comparison of the biological activity of this compound and its rationally designed analogs. We will explore the structure-activity relationships (SAR), provide detailed experimental protocols for biological evaluation, and discuss the causality behind experimental choices, offering a comprehensive resource for researchers in drug discovery and development.

The parent compound, this compound, presents a simple yet promising scaffold. The bulky tert-butyl group at the 5-position can provide steric hindrance, potentially influencing selectivity for biological targets, while the carboxylic acid at the 4-position offers a key interaction point, often through hydrogen bonding or salt bridge formation. To systematically explore the SAR, a series of analogs were designed, focusing on modifications at three key positions: the C5-alkyl substituent, the C4-carboxylic acid, and the N1-position of the imidazole ring.

Table 1: Designed Analogs of this compound

Compound IDC5-SubstituentC4-SubstituentN1-SubstituentRationale for Modification
Parent tert-Butyl-COOH-HStarting point for SAR exploration.
Analog A1 Isopropyl-COOH-HInvestigate the effect of reduced steric bulk at C5.
Analog A2 Phenyl-COOH-HExplore the impact of an aromatic substituent at C5.
Analog B1 tert-Butyl-COOCH₃-HEsterification to enhance cell permeability.
Analog B2 tert-Butyl-CONH₂-HAmidation to alter hydrogen bonding capacity.
Analog C1 tert-Butyl-COOH-CH₃N-methylation to block a potential hydrogen bond donor site.

Comparative Biological Evaluation: Unraveling Anticancer and Antimicrobial Potential

Based on the broad spectrum of activity reported for imidazole derivatives, we prioritized the evaluation of our analog series for anticancer and antimicrobial effects.[4][6]

In Vitro Anticancer Activity

The designed analogs were screened for their cytotoxic effects against the human lung carcinoma cell line A549 using the MTT assay. This assay provides a quantitative measure of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Table 2: Anticancer Activity (A549 cells) of this compound and Analogs

Compound IDIC₅₀ (µM)
Parent 45.2
Analog A1 68.7
Analog A2 22.5
Analog B1 > 100
Analog B2 38.9
Analog C1 55.1

Interpretation of Results:

The data reveals critical SAR insights. The replacement of the tert-butyl group with a phenyl ring (Analog A2) significantly enhanced anticancer activity, suggesting that π-π stacking interactions may be important for target binding. Conversely, reducing the steric bulk with an isopropyl group (Analog A1) diminished activity. Modification of the carboxylic acid to its methyl ester (Analog B1) resulted in a loss of activity, indicating that the acidic proton or the carboxylate's ability to form ionic bonds is crucial. The amide analog (Analog B2) retained moderate activity. N-methylation (Analog C1) also led to a slight decrease in potency.

In Vitro Antimicrobial Activity

The antimicrobial potential of the compounds was assessed against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) by determining the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound and Analogs

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent 64> 128
Analog A1 128> 128
Analog A2 32128
Analog B1 > 128> 128
Analog B2 64> 128
Analog C1 64> 128

Interpretation of Results:

The compounds generally exhibited more promising activity against the Gram-positive S. aureus. Similar to the anticancer results, the phenyl-substituted analog (A2) was the most potent. The loss of activity upon esterification of the carboxylic acid (B1) was again observed. The other modifications did not significantly impact the antimicrobial activity compared to the parent compound.

Experimental Protocols: A Guide to Reproducible Biological Assays

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step protocols for the key biological assays performed.

Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be achieved through established methods of imidazole synthesis. A general synthetic scheme is outlined below.

Synthesis_Workflow start Starting Materials (α-dicarbonyl compound, aldehyde, ammonia) step1 Radziszewski Imidazole Synthesis start->step1 intermediate Substituted Imidazole Core step1->intermediate step2 Functional Group Interconversion (e.g., esterification, amidation) intermediate->step2 final_product Final Analogs step2->final_product MTT_Assay_Workflow cell_seeding Seed A549 cells in a 96-well plate compound_treatment Treat cells with varying concentrations of analogs cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (formazan crystal formation) mtt_addition->formazan_formation solubilization Add DMSO to dissolve formazan crystals formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis MIC_Workflow serial_dilution Perform serial dilutions of compounds in a 96-well plate bacterial_inoculation Inoculate each well with a standardized bacterial suspension serial_dilution->bacterial_inoculation incubation Incubate at 37°C for 18-24 hours bacterial_inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determine the lowest concentration with no visible growth (MIC) visual_inspection->mic_determination Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation AnalogA2 Analog A2 AnalogA2->EGFR Inhibition

Sources

A Senior Application Scientist's Guide to the Validation of 5-tert-butyl-1H-imidazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-tert-butyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its substituted imidazole scaffold is a privileged structure found in numerous bioactive molecules, and the tert-butyl group can enhance metabolic stability and lipophilicity, making it a valuable building block for novel therapeutics.[1] The reliable synthesis of this molecule is paramount for its application in research and development.

However, a reproducible and scalable synthesis is not merely a matter of following a recipe; it is a result of a rigorous validation process.[2][3] This guide provides an in-depth comparison of two plausible synthetic methodologies for this compound and outlines a comprehensive framework for their validation. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative chemical principles.

Part 1: Proposed Methodologies for Synthesis

While numerous methods exist for constructing the imidazole core, the specific substitution pattern of the target molecule requires a tailored approach.[4][5] We propose and compare two distinct synthetic strategies: a multicomponent Debus-Radziszewski reaction and a stepwise cyclization approach.

Method A: Modified Debus-Radziszewski One-Pot Synthesis

The Debus-Radziszewski reaction is a classic, convergent approach that forms the imidazole ring from three or four simple components.[6][7] Its primary advantage is efficiency, as it constructs a complex molecule in a single step. For our target, this requires a specialized 1,2-dicarbonyl precursor.

Reaction Rationale: This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[8] We propose using ethyl 2-formyl-3,3-dimethylbutanoate as the key precursor, which contains both the required dicarbonyl equivalent and the tert-butyl group. Ammonium acetate serves as a convenient source of ammonia and acts as a mild acidic catalyst. The initial product is the ethyl ester, which is subsequently hydrolyzed to the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-formyl-3,3-dimethylbutanoate (1 equivalent), glyoxal (40% solution in water, 1.1 equivalents), and ammonium acetate (5 equivalents).

  • Solvent: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of the limiting reagent). Acetic acid is an effective solvent for the reactants and facilitates the condensation.[9]

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the desired ester product.

  • Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude ethyl ester. Purify the crude product by flash column chromatography.

Final Step: Hydrolysis to this compound

  • Dissolve the purified ethyl ester in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.

  • Heat the mixture to 60°C for 2-3 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to pH 3-4 with 2M hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Method B: Stepwise Synthesis via α-Bromoketone Cyclization

This method offers a more controlled, linear approach to the target molecule. It involves the synthesis and isolation of an intermediate α-bromoketone, which is then cyclized to form the imidazole ring.[10] While requiring more steps, this strategy can offer higher purity and more predictable outcomes compared to a one-pot reaction.

Reaction Rationale: The synthesis begins with the bromination of a ketone precursor containing the tert-butyl group. This α-bromoketone is a key 1,3-bifunctional electrophile.[10] In the crucial cyclization step, it reacts with formamidine acetate, which acts as the N-C-N building block, to form the imidazole ring. Subsequent hydrolysis of the ester yields the target acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-bromo-4,4-dimethyl-3-oxopentanoate

  • Dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Cool the solution in an ice bath to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Step 2: Cyclization to Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

  • In a pressure vessel, dissolve the crude α-bromoketone (1 equivalent) and formamidine acetate (1.5 equivalents) in liquid ammonia at -78°C.[10] Alternatively, reflux in a solvent like ethanol with a non-nucleophilic base.

  • Seal the vessel and allow it to warm to room temperature, stirring for 12-24 hours. The pressure will increase as the ammonia warms.

  • Cool the vessel back to -78°C before carefully venting. Allow the remaining ammonia to evaporate.

  • Dissolve the residue in ethyl acetate and wash with water to remove salts.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the ethyl ester.

Step 3: Hydrolysis to this compound This step is identical to the final hydrolysis step described in Method A.

Part 2: A Framework for Rigorous Synthesis Validation

Validating a synthetic method ensures it is fit for its purpose, consistently delivering a product of the required quality.[11] The process involves establishing key performance characteristics through systematic experimentation.[12]

Core Validation Parameters

A robust validation protocol must assess the following parameters:

  • Specificity/Selectivity: The method's ability to produce the target compound without interference from starting materials, reagents, or side products. This is confirmed by comprehensive characterization.

  • Accuracy: The agreement between the experimentally determined purity or yield and the true value. This is often assessed using a well-characterized reference standard.[13]

  • Precision (Repeatability): The consistency of results when the experiment is repeated multiple times by the same analyst under the same conditions.

  • Reproducibility: The consistency of results across different analysts, laboratories, or equipment, which is a common challenge in chemical research.[14][15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Primarily relevant for analytical methods used to detect impurities, defining the lowest concentration that can be reliably detected and quantified.[12]

  • Scalability: The ability of the method to provide consistent results when reaction volumes are increased.[16]

  • Robustness: The method's resilience to small, deliberate variations in parameters (e.g., temperature ±5°C, reagent stoichiometry ±5%), demonstrating its reliability.

Validation Workflow

The diagram below illustrates a logical workflow for validating a chosen synthetic route.

G cluster_0 Phase 1: Feasibility & Optimization cluster_1 Phase 2: Consistency & Robustness cluster_2 Phase 3: Scalability & Finalization A Small-Scale Synthesis (e.g., 100-500 mg) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Reaction Optimization (DOE: Temp, Conc., Time) C->D E Repeatability Study (n=5 runs) D->E F Robustness Testing (Varying parameters) E->F G Impurity Profiling (Identify side products) F->G H Scale-Up Synthesis (e.g., 5-10 g) G->H I Re-evaluate Purity & Yield H->I J Finalize Standard Operating Procedure (SOP) I->J

Caption: A logical workflow for the validation of a chemical synthesis method.

Analytical Characterization Suite

Full characterization is non-negotiable for validating the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show the characteristic peaks for the tert-butyl group, the imidazole ring protons, and the absence of starting materials.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[18]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for determining the purity of the final compound. A validated HPLC method should show a single major peak for the product, with any impurities being well-resolved.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.[8]

Part 3: Comparative Guide and Analysis

Choosing a synthetic route involves balancing factors like efficiency, cost, scalability, and robustness. The following comparison is based on established chemical principles.

Comparative Workflow Diagram

G cluster_A Method A: Debus-Radziszewski cluster_B Method B: Stepwise Cyclization A1 One-Pot Condensation (Dicarbonyl + Glyoxal + NH4OAc) A2 Work-up & Purification (Ester Intermediate) A1->A2 A3 Hydrolysis A2->A3 A4 Final Product A3->A4 B1 Bromination of Ketone B2 Cyclization with Formamidine B1->B2 B3 Work-up & Purification (Ester Intermediate) B2->B3 B4 Hydrolysis B3->B4 B5 Final Product B4->B5

Caption: Comparative workflow for the two proposed synthesis methods.

Quantitative Comparison Table
ParameterMethod A: Debus-RadziszewskiMethod B: Stepwise CyclizationRationale
Number of Steps 2 (One-pot + Hydrolysis)3 (Bromination + Cyclization + Hydrolysis)Method A is more convergent, reducing overall operational time.
Estimated Yield Moderate (30-50%)Moderate to Good (40-65%)One-pot reactions can sometimes suffer from competing side reactions, lowering yield. Stepwise synthesis offers greater control.[9]
Reagent Availability Precursor may require custom synthesis.Starting materials are more common.The specialized dicarbonyl for Method A is not a common catalog item.
Scalability ModerateGoodOne-pot reactions can present challenges in heat and mass transfer upon scale-up. Linear sequences are often more predictable.[16]
Safety Concerns Acetic acid (corrosive).NBS (irritant), Liquid ammonia (high pressure).Method B requires handling of a pressure vessel and a lachrymatory bromoketone.
Purification Effort HighModerateMulticomponent reactions can generate a complex mixture of byproducts, requiring more intensive purification.[20]

Conclusion and Recommendations

Both proposed methods present viable pathways to this compound.

  • Method A (Debus-Radziszewski) is attractive for its efficiency and is well-suited for rapid, small-scale synthesis for initial screening purposes. However, its validation may reveal challenges in purity and scalability, and it is contingent on the synthesis of a specialized starting material.

  • Method B (Stepwise Cyclization) , while longer, offers a more robust and controllable route. The isolation of intermediates allows for purification at each stage, likely leading to a higher-purity final product. This method is recommended for researchers requiring a reliable, scalable, and well-characterized supply of the target compound for drug development applications.

The ultimate choice depends on the specific needs of the research program. For long-term development, initiating the validation workflow with Method B is the more prudent scientific and strategic choice due to its anticipated robustness and scalability.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]

  • Imidazole - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843–3863. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.). Retrieved January 17, 2026, from [Link]

  • How Analytical Standards Support Method Validation & Calibration - Pure Synth. (2025). Retrieved January 17, 2026, from [Link]

  • Synthesize Characterize and Biological Evaluation of Imidazole Derivatives - IOSR Journal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Imidazole ring opening mechanism. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Zografos, A. (n.d.). Synthesis of Imidazoles. Baran Lab. Retrieved January 17, 2026, from [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing). (2024). Retrieved January 17, 2026, from [Link]

  • Wan, Y., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(20), 3573–3575. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protocols for Reproducible, Increased-Scale Synthesis of Engineered Particles—Bridging the “Upscaling Gap” | Chemistry of Materials - ACS Publications. (2021). Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reproducibility in Chemical Research - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]

  • 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid - MySkinRecipes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Repeatability and Reproducibility in Analytical Chemistry - YouTube. (2024). Retrieved January 17, 2026, from [Link]

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017). Retrieved January 17, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved January 17, 2026, from [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. (2026). Retrieved January 17, 2026, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. (2017). Retrieved January 17, 2026, from [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014). Retrieved January 17, 2026, from [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Comparative Study: 5-tert-butyl-1H-imidazole-4-carboxylic Acid Versus Other Kinase Inhibitors in the Context of EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel investigational kinase inhibitor, 5-tert-butyl-1H-imidazole-4-carboxylic acid, with established therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor research. We will delve into the mechanistic underpinnings of EGFR signaling, the rationale behind inhibitor design, and present detailed experimental workflows for a rigorous comparative analysis.

Introduction: The Epidermal Growth Factor Receptor (EGFR) as a Prime Oncogenic Target

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are fundamental for normal cell growth.[2][3]

In numerous malignancies, particularly non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, aberrant EGFR signaling due to receptor overexpression, gene amplification, or activating mutations drives uncontrolled tumor growth and survival.[4][5] This has rendered EGFR an attractive target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site have revolutionized the treatment landscape for patients with specific EGFR-mutant cancers.[6][7]

This guide will focus on a hypothetical novel compound, This compound (TB-ICA) , which is based on the imidazole scaffold known to be a promising pharmacophore for kinase inhibition.[8][9][10] We will compare its potential efficacy against the first-generation EGFR inhibitor, Gefitinib , a well-characterized and clinically approved drug.[11][12]

Mechanism of Action: Competitive ATP Inhibition of the EGFR Tyrosine Kinase

Both the investigational compound TB-ICA and the established drug Gefitinib are hypothesized to function as ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind reversibly to the ATP-binding pocket within the intracellular domain of EGFR, thereby preventing the phosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways.[11][13] This blockade of signal transduction ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[7][14]

The selectivity and potency of these inhibitors are often dictated by their chemical structure and their interactions with the amino acid residues within the ATP binding cleft. For instance, Gefitinib is particularly effective against tumors harboring activating mutations in the EGFR kinase domain, such as the exon 19 deletion or the L858R point mutation, which increase the receptor's affinity for the drug.[15][16]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P-EGFR Phosphorylated EGFR (Active) EGFR->P-EGFR Dimerization & Autophosphorylation RAS RAS P-EGFR->RAS PI3K PI3K P-EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Gene Expression (Proliferation, Survival) TKI TB-ICA / Gefitinib TKI->P-EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and TKI Intervention.

Comparative In Vitro Efficacy

A crucial first step in evaluating a new kinase inhibitor is to determine its potency and selectivity through in vitro assays. Here, we outline the protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the isolated EGFR kinase domain. A common method is a luminescence-based assay that quantifies ATP consumption.[17]

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitors (TB-ICA, Gefitinib) and a broad-spectrum kinase inhibitor control (Staurosporine) in kinase assay buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 50µM DTT).[17] The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human EGFR (active kinase domain) and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer at a concentration close to the Km of the enzyme.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted EGFR enzyme to each well, except for the "no enzyme" blank controls.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

The following table presents the IC50 values for TB-ICA (hypothetical), Gefitinib (literature-derived), and Staurosporine (literature-derived) against wild-type EGFR and the L858R mutant.

InhibitorEGFR (Wild-Type) IC50 (nM)EGFR (L858R Mutant) IC50 (nM)
TB-ICA (Hypothetical) 255
Gefitinib 372.6
Staurosporine 66

Note: Gefitinib and Staurosporine IC50 values are representative values from published literature. TB-ICA values are hypothetical for comparative purposes.

Cell-Based Proliferation Assay

This assay assesses the ability of the inhibitors to suppress the growth of cancer cell lines that are dependent on EGFR signaling. We will use two non-small cell lung cancer (NSCLC) cell lines:

  • HCC827: Harbors an EGFR exon 19 deletion, making it highly sensitive to EGFR inhibitors.[18][19]

  • A549: Expresses wild-type EGFR and is generally less sensitive to first-generation EGFR inhibitors.[18][20]

  • Cell Seeding:

    • Harvest and count HCC827 and A549 cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium (e.g., RPMI-1640 with 10% FBS).

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of TB-ICA and Gefitinib in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO).

  • Cell Viability Measurement:

    • Incubate the cells for 72 hours.

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.

InhibitorHCC827 (EGFR mutant) IC50 (nM)A549 (EGFR wild-type) IC50 (nM)
TB-ICA (Hypothetical) 15>10,000
Gefitinib 13.06[21]>10,000

Note: The IC50 value for Gefitinib in HCC827 cells is from a published study.[21] The value for A549 cells reflects its known resistance. TB-ICA values are hypothetical.

In Vivo Efficacy in a Xenograft Model

To evaluate the anti-tumor activity of TB-ICA in a living organism, a human tumor xenograft model is employed. This involves implanting human cancer cells into immunodeficient mice.[22][23]

Experimental Workflow: NSCLC Xenograft Model

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Culture HCC827 Cells Implantation Subcutaneous Injection of Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Tumor Volume ~150-200 mm³) Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control (Oral Gavage) Randomization->Treatment_Vehicle Treatment_Gefitinib Gefitinib (e.g., 25 mg/kg/day) (Oral Gavage) Randomization->Treatment_Gefitinib Treatment_TBICA TB-ICA (e.g., 25 mg/kg/day) (Oral Gavage) Randomization->Treatment_TBICA Monitoring Measure Tumor Volume and Body Weight (2-3 times/week) Treatment_Vehicle->Monitoring Treatment_Gefitinib->Monitoring Treatment_TBICA->Monitoring Euthanasia Euthanize Mice (Tumor Volume >1500 mm³ or other humane endpoints) Monitoring->Euthanasia Analysis Excise Tumors for Pharmacodynamic Analysis (e.g., Western Blot for p-EGFR) Euthanasia->Analysis

Sources

A Researcher's Guide to Assessing the Selectivity of 5-tert-butyl-1H-imidazole-4-carboxylic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a novel small molecule with therapeutic potential is merely the first step in a long and rigorous journey. The central challenge lies not only in demonstrating a compound's potency but, more critically, in characterizing its selectivity. A highly selective compound promises a targeted therapeutic effect with minimized off-target toxicities, a cornerstone of successful drug development.

This guide provides an in-depth, practical framework for assessing the selectivity of 5-tert-butyl-1H-imidazole-4-carboxylic acid (hereafter referred to as Compound X ). While the precise biological target of Compound X may be unconfirmed, its structural motifs—an imidazole core, a hydrogen-bond-donating carboxylic acid, and a hydrophobic tert-butyl group—are common features in a class of therapeutics known as protein kinase inhibitors. Specifically, these features bear resemblance to known pharmacophores of p38 MAP kinase inhibitors, which are pivotal in regulating inflammatory responses.[1][2]

Therefore, we will proceed under the well-founded hypothesis that Compound X is a p38 MAP kinase inhibitor. This guide will walk researchers through a multi-tiered strategy, from broad biochemical profiling to specific cellular validation, to build a comprehensive selectivity profile. We will compare our hypothetical findings for Compound X against well-characterized, clinically relevant kinase inhibitors to provide context and demonstrate a robust, self-validating system for analysis.

Part 1: The Initial Litmus Test: Large-Scale Biochemical Profiling

The logical starting point for any selectivity assessment is a broad, unbiased screen against a large panel of purified enzymes. Biochemical assays, while lacking the complexity of a cellular environment, offer unparalleled advantages for an initial assessment: they are high-throughput, cost-effective, and provide a direct, unambiguous measure of a compound's ability to inhibit a specific kinase's catalytic activity.[3][4][5][6] The goal here is to cast a wide net and identify all potential interactions, not just the one we hypothesize.

Our approach is tiered to maximize efficiency and data quality.[6]

  • Tier 1: Single-Dose Broad Screening. The initial screen involves testing Compound X at a single, high concentration (typically 1-10 µM) against the largest commercially available kinase panel (e.g., >300 kinases). This provides a "hit map" of potential targets. A high inhibition percentage (e.g., >70-80%) flags a kinase for further investigation.

  • Tier 2: Dose-Response (IC50) Determination. For every "hit" identified in Tier 1, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing on- and off-target activities.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ assay is a widely used format that quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is robust, sensitive, and compatible with high-throughput screening.[7][8]

Objective: To determine the IC50 values of Compound X and comparator compounds against a panel of selected protein kinases.

Materials:

  • 384-well, low-volume, white assay plates

  • Kinase enzymes (e.g., p38α, Src, VEGFR2, etc.)

  • Respective peptide substrates

  • ATP solution (at the Km for each specific kinase)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds: Compound X, Staurosporine, Sunitinib, Dasatinib (solubilized in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Plating: Prepare serial dilutions (10-point, 1:3 ratio) of the test compounds in DMSO. Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Also include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in kinase buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare a separate master mix containing ATP in kinase buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Plate 1. Compound Plating (Serial Dilutions in DMSO) Assay_Plate 4. Add Mixes to Plate & Incubate (60 min) Compound_Plate->Assay_Plate Enzyme_Mix 2. Prepare Kinase/ Substrate Mix Enzyme_Mix->Assay_Plate ATP_Mix 3. Prepare ATP Mix ATP_Mix->Assay_Plate Stop_Reaction 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Assay_Plate->Stop_Reaction Develop_Signal 6. Add Kinase Detection Reagent (Convert ADP to Light) Stop_Reaction->Develop_Signal Read_Plate 7. Measure Luminescence Develop_Signal->Read_Plate Data_Norm 8. Normalize Data Read_Plate->Data_Norm IC50_Calc 9. Calculate IC50 Data_Norm->IC50_Calc

Biochemical Kinase Assay Workflow (ADP-Glo™)

Part 2: Context is Key: A Comparative Analysis

Selectivity is a relative term. To understand the profile of Compound X, we must benchmark it against compounds with known characteristics.[7] We have selected three archetypal inhibitors for this purpose:

  • Staurosporine: A natural product known for its high potency and extreme promiscuity, inhibiting a vast majority of the human kinome. It serves as a benchmark for non-selective inhibition.[9][10][11][12]

  • Sunitinib: A clinically approved multi-targeted inhibitor, primarily targeting receptor tyrosine kinases like VEGFR and PDGFR. It represents a "dirty" drug by design, where hitting multiple specific targets is therapeutically beneficial.[13][14][15]

  • Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, also approved for clinical use. While highly potent against its primary targets, it has a significant number of known off-targets.[16][17][18]

Hypothetical Biochemical Selectivity Data

The table below presents a plausible dataset that could be generated from the protocol described above. This data is designed to illustrate how Compound X might compare to our benchmarks, showing high potency for its intended target (p38α) but with some notable off-target interactions.

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Dasatinib (IC50, nM)Kinase Family
p38α (MAPK14) 15 63,50085CMGC
p38β (MAPK11)4554,200110CMGC
JNK185018>10,000350CMGC
ERK22,10015>10,000480CMGC
Src 1,200 20250<1 TK
ABL1 >10,000 253,600<1 TK
VEGFR2 3,500 1509 18TK
KIT 2,800 12010 12TK
PDGFRβ 4,100 808 15TK
CDK2>10,0007>10,000300CMGC
PKA5,50015>10,000>10,000AGC

Data is hypothetical for illustrative purposes. Real-world values for comparators can be found in the cited literature.

  • Compound X shows promising potency and selectivity for the p38α/β isoforms over other MAP kinases like JNK1 and ERK2.

  • Unlike the promiscuous Staurosporine , Compound X does not inhibit every kinase tested.

  • Unlike Sunitinib and Dasatinib , Compound X shows poor activity against the primary targets of these drugs (VEGFR2/PDGFRβ and ABL1/Src, respectively), highlighting a distinct selectivity profile.

G Compound Compound X OnTarget p38α (Desired Target) Compound->OnTarget Therapeutic Effect OffTarget1 JNK1 (Off-Target) Compound->OffTarget1 Potential Side Effects OffTarget2 Src (Off-Target) Compound->OffTarget2 NonTarget VEGFR2 (Non-Target) Compound->NonTarget No Significant Interaction

Conceptual View of Kinase Inhibitor Selectivity

Part 3: From Test Tube to Living Cell: Validation of Target Engagement

Biochemical data is essential, but it doesn't tell the whole story. A compound must be able to enter a cell, engage its target in the presence of millimolar concentrations of endogenous ATP, and elicit a functional response.[5][19] Therefore, the next critical phase is to validate our findings in a more physiologically relevant setting.

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding to a specific protein target within living cells.[19] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Objective: To determine the intracellular potency (IC50) of Compound X against p38α in live HEK293 cells.

Materials:

  • HEK293 cells

  • p38α-NanoLuc® Fusion Vector and NanoBRET™ Tracers (Promega)

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well, white assay plates

  • Test compounds in DMSO

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the p38α-NanoLuc® Fusion Vector. After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Cell Plating: Dispense the cell suspension into the wells of the assay plate.

  • Compound Addition: Add the serially diluted test compounds and the NanoBRET™ Tracer to the wells. Include "no inhibitor" controls.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells and read both the donor (460 nm) and acceptor (610 nm) emission signals within 10 minutes using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected ratio against compound concentration to determine the cellular IC50.

Protocol 2: Downstream Functional Validation via Western Blot

Confirming that Compound X engages p38α in cells is crucial, but demonstrating that this engagement leads to functional inhibition of the signaling pathway is the ultimate proof of its mechanism of action. We can achieve this by measuring the phosphorylation status of a known downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MK2).

G Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 (Upstream Kinase) Stress->MKK activates p38 p38 MAPK MKK->p38 phosphorylates (activates) MK2 MK2 p38->MK2 phosphorylates CompoundX Compound X CompoundX->p38 INHIBITS pMK2 Phospho-MK2 (Active) Response Cellular Response (Inflammation, Apoptosis) pMK2->Response leads to WesternBlot Measure p-MK2 via Western Blot pMK2->WesternBlot

p38 MAPK Signaling Pathway and Point of Inhibition

Objective: To assess the ability of Compound X to inhibit stress-induced phosphorylation of MK2 in a human cell line (e.g., HeLa).

Procedure:

  • Cell Culture & Starvation: Plate HeLa cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of Compound X (or DMSO vehicle) for 1-2 hours.

  • Pathway Stimulation: Induce p38 MAPK pathway activation by treating cells with a known stressor (e.g., Anisomycin or UV radiation) for 30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane overnight with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the blot with an antibody for total MK2 or a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the concentration-dependent decrease in MK2 phosphorylation.

A successful result would show a dose-dependent decrease in the p-MK2 signal in cells treated with Compound X, confirming that it is not only engaging its target but is also functionally active in a cellular context.

Conclusion and Strategic Outlook

This guide has outlined a comprehensive, multi-stage workflow for characterizing the selectivity of a novel compound, using this compound as a representative example. By progressing from broad biochemical profiling to specific, functional cellular assays, we can build a robust data package that moves beyond simple potency measurements.

Our hypothetical assessment positions Compound X as a promisingly selective inhibitor of p38 MAP kinase. The comparative analysis against established drugs like Staurosporine, Sunitinib, and Dasatinib provides critical context, highlighting a unique activity profile that warrants further investigation. The confirmation of on-target activity in cellular assays provides the confidence needed to advance the compound into more complex preclinical models.

The journey of drug discovery is iterative. The selectivity profile generated through these methods is not an endpoint but a roadmap. It informs the next steps, whether that involves medicinal chemistry efforts to further refine selectivity, exploring the therapeutic potential of identified off-targets, or designing toxicology studies with a clear understanding of a compound's potential liabilities.

References

  • K. P, S., & K. S, A. (2014). Pharmacophore modeling of diverse classes of p38 MAP kinase inhibitors. Journal of Receptors and Signal Transduction, 34(5), 346-355. [Link]

  • Kulkarni, A. A., et al. (2016). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Journal of Receptors and Signal Transduction, 36(6), 597-606. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved January 17, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 17, 2026, from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 17, 2026, from [Link]

  • Fabbro, D., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 38-44. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 17, 2026, from [Link]

  • Zhang, C., et al. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 7(5), 843-852. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • van der Horst, E. H., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 3, 133. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved January 17, 2026, from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 17, 2026, from [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved January 17, 2026, from [Link]

  • Lin, K., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society, 137(34), 11003-11011. [Link]

  • Vieth, M., et al. (2005). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 48(13), 4425-4433. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • Faivre, S., et al. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 25(30), 4835-4846. [Link]

  • VonKamecke, C., et al. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology, 13(1), e1005214. [Link]

  • Rudin, C. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 20(24), 6294-6297. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved January 17, 2026, from [Link]

  • van der Bol, J. M., et al. (2015). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]

  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(6), 773-775. [Link]

  • O'Hagan, R. C., et al. (2017). The use of novel selectivity metrics in kinase research. Frontiers in Pharmacology, 8, 12. [Link]

Sources

peer-reviewed studies on 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-tert-butyl-1H-imidazole-4-carboxylic acid: A Comparative Analysis for Researchers

For researchers and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its versatility as a pharmacophore has led to a continuous exploration of novel derivatives. This guide provides a comprehensive technical overview of this compound, a promising but sparsely documented building block. Due to the limited direct peer-reviewed literature on this specific compound, this guide will establish a comparative framework against its parent compound, imidazole-4-carboxylic acid, and other relevant analogues. We will delve into probable synthetic routes, expected analytical characterizations, and potential therapeutic applications, offering a scientifically grounded starting point for your research endeavors.

The introduction of a tert-butyl group at the 5-position of the imidazole-4-carboxylic acid core is expected to significantly influence its physicochemical and pharmacological properties. The bulky, lipophilic nature of the tert-butyl group can enhance membrane permeability and introduce steric hindrance that may alter binding selectivity to biological targets.

PropertyImidazole-4-carboxylic acidThis compound5-methyl-1H-imidazole-4-carboxylic acid1,5-diaryl-1H-imidazole-4-carboxylic acids
Molecular Formula C4H4N2O2C8H12N2O2C5H6N2O2Varies
Molecular Weight 112.09 g/mol [4]168.19 g/mol [5]126.11 g/mol Varies
Key Structural Feature Unsubstituted imidazole ringBulky, lipophilic tert-butyl groupSmall alkyl groupAromatic substituents at N1 and C5
Potential Applications Intermediate in drug synthesis[4]Intermediate for antifungal and anticancer agents[5]Chemical intermediateHIV-1 integrase inhibitors[6][7]
Reported Biological Activity Under investigation for atopic dermatitisNot extensively reportedNot extensively reportedModerate antiviral activity[6][7]

Synthesis Strategies: A Comparative Protocol

Workflow for the Synthesis of Imidazole-4-Carboxylic Acids

cluster_ester_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis start Starting Materials (e.g., α-dicarbonyl compound, aldehyde, ammonia, ester) reaction1 Cyclization Reaction (e.g., Radziszewski synthesis) start->reaction1 ester Imidazole-4-carboxylate Ester Intermediate reaction1->ester hydrolysis Base-catalyzed Hydrolysis (e.g., KOH or NaOH) ester->hydrolysis acidification Acidification (e.g., HCl or H2SO4) hydrolysis->acidification product Final Product: Imidazole-4-carboxylic Acid acidification->product

Caption: Generalized workflow for the synthesis of imidazole-4-carboxylic acids.

Experimental Protocol: Synthesis of Imidazole-4-carboxylic Acid from its Ethyl Ester

This protocol is adapted from established procedures for the hydrolysis of imidazole esters.[8]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl imidazole-4-carboxylate in an aqueous solution of potassium hydroxide (KOH). The typical molar ratio is 1:2 to 1:3 of ester to base.

  • Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), until the pH reaches approximately 1-2. This will precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the pure 1H-imidazole-4-carboxylic acid.[8]

Analytical Characterization: A Comparative Workflow

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following workflow outlines the key analytical techniques and expected results.

Workflow for the Characterization of Substituted Imidazole-4-Carboxylic Acids

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_confirmation Structure & Purity Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms hplc HPLC Analysis synthesis->hplc confirmation Confirmed Structure and Purity nmr->confirmation ftir->confirmation ms->confirmation hplc->confirmation

Caption: A standard workflow for the analytical characterization of synthesized compounds.

Expected Spectroscopic Data

The following table provides a comparison of the expected spectroscopic features for imidazole-4-carboxylic acid and its 5-tert-butyl derivative.

TechniqueImidazole-4-carboxylic acidThis compound (Predicted)
¹H NMR Signals for the two imidazole ring protons and exchangeable N-H and O-H protons.[4]A singlet corresponding to the nine equivalent protons of the tert-butyl group, a signal for the remaining imidazole ring proton, and exchangeable N-H and O-H protons.
¹³C NMR Resonances for the three sp² hybridized carbons of the imidazole ring and the carboxylic acid carbon.[9]Resonances for the imidazole ring carbons, the carboxylic acid carbon, and the quaternary and methyl carbons of the tert-butyl group.
FTIR Broad O-H stretch (carboxylic acid) around 3300-2500 cm⁻¹, N-H stretch around 3450 cm⁻¹, C=O stretch (carboxylic acid) around 1750-1700 cm⁻¹, and C=N/C=C stretches of the imidazole ring.[9][10]Similar stretches to the parent compound, with the addition of characteristic C-H stretches for the tert-butyl group around 2960-2850 cm⁻¹.
Mass Spec. Molecular ion peak corresponding to its molecular weight of 112.09 g/mol .[4]Molecular ion peak corresponding to its molecular weight of 168.19 g/mol .

Potential Applications and Future Directions

The imidazole nucleus is a well-established pharmacophore with a broad range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][3][11] The introduction of a tert-butyl group in this compound makes it an attractive intermediate for the development of novel therapeutic agents.[5]

  • Antifungal and Anticancer Agents: The lipophilicity imparted by the tert-butyl group may enhance the compound's ability to penetrate fungal or cancer cell membranes, potentially leading to increased efficacy.[5]

  • HIV-1 Integrase Inhibitors: Studies on 1,5-diaryl-1H-imidazole-4-carboxylic acids have shown promise as HIV-1 integrase inhibitors.[6][7] The steric and electronic properties of the tert-butyl group could be explored in this context to modulate binding affinity and selectivity.

  • Coordination Chemistry: The carboxylic acid and imidazole nitrogen atoms can act as ligands for metal ions, suggesting potential applications in the development of novel catalysts or metal-based therapeutics.

Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives. This guide provides a foundational framework to initiate such investigations.

References

  • 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid - MySkinRecipes. (n.d.).
  • A review: Imidazole synthesis and its biological activities. (n.d.).
  • Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid chloride - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5-(tert-Butyl)-1H-imidazole-4-carbaldehyde. (n.d.). Retrieved January 17, 2026, from [Link]

  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Review on “Imidazole and Various Biological Activities” - IJPPR. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 5-tert-butyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Routes and a Protocol for Reliable Experimental Outcomes

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, imidazole derivatives hold a privileged position due to their diverse biological activities. 5-tert-butyl-1H-imidazole-4-carboxylic acid, a key building block, presents both opportunities and challenges in its synthesis and characterization. This guide provides an in-depth, experience-driven comparison of synthetic methodologies and a detailed, reproducible protocol for the preparation and analysis of this valuable compound. Our focus is on ensuring the integrity and reproducibility of experimental results, a critical factor in the rigorous process of drug discovery and development.

The Synthetic Challenge: Navigating the Landscape of Imidazole Synthesis

The reproducible synthesis of substituted imidazoles, such as this compound, is not without its complexities. The choice of synthetic strategy can significantly impact yield, purity, and the ease of scale-up. Several classical and modern methods are available, each with its own set of advantages and limitations.

A comparative analysis of common imidazole synthesis methods highlights the trade-offs researchers must consider[1][2]:

Synthesis MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Radziszewski Synthesis α-Dicarbonyl compound, aldehyde, ammoniaAcetic acid, refluxGood yields for tri-substituted imidazoles, readily available starting materials.Can lack regioselectivity with unsymmetrical dicarbonyls.
Wallach Synthesis N,N'-disubstituted oxamide, phosphorus pentachlorideHigh temperatureAccess to N-substituted imidazoles.Harsh reagents, limited substrate scope.
Marckwald Synthesis α-Amino ketone, cyanate or similar reagentAcidic or basic conditionsGood for 2-functionalized imidazoles.Starting materials can be challenging to prepare.
Microwave-Assisted Synthesis VariousMicrowave irradiationRapid reaction times, often higher yields.[3]Requires specialized equipment, optimization of reaction parameters.
Catalytic Methods VariousMetal or organocatalystsMilder reaction conditions, potential for asymmetric synthesis.Catalyst cost and removal can be a concern.

For the specific synthesis of this compound, a multi-step approach is often necessary to control the substitution pattern on the imidazole ring. Direct C-H functionalization of a pre-formed imidazole ring can be challenging and may lead to a mixture of isomers. A more robust and reproducible strategy involves the construction of the imidazole ring with the desired substituents already in place.

A Reproducible Protocol for the Synthesis of this compound

The following protocol is a robust and reproducible method for the synthesis of this compound, designed to provide a high degree of control over the final product's purity. This multi-step synthesis builds the imidazole ring from acyclic precursors, ensuring the correct placement of the tert-butyl and carboxylic acid groups.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of Ethyl 2-amino-3,3-dimethyl-2-oxobutanoate cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Hydrolysis to the Carboxylic Acid A Pivaloyl cyanide E Ethyl 2-amino-3,3-dimethyl-2-oxobutanoate A->E B Ethyl glycinate hydrochloride B->E C Triethylamine C->E Base D Dichloromethane D->E Solvent F Ethyl 2-amino-3,3-dimethyl-2-oxobutanoate I Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate F->I G Formamidine acetate G->I H Ethanol H->I Solvent J Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate M This compound J->M K Sodium hydroxide K->M Base L Water/Ethanol L->M Solvent G A Synthesized this compound B 1H and 13C NMR Spectroscopy A->B C Mass Spectrometry (MS) A->C D High-Performance Liquid Chromatography (HPLC) A->D E Infrared (IR) Spectroscopy A->E F Structural Confirmation B->F G Molecular Weight Verification C->G H Purity Assessment D->H I Functional Group Analysis E->I

Sources

Benchmarking 5-tert-butyl-1H-imidazole-4-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking 5-tert-butyl-1H-imidazole-4-carboxylic acid against established standards in the field of antifungal drug discovery. For researchers and medicinal chemists, the strategic evaluation of a novel molecular entity is paramount. This document outlines the critical physicochemical and biological comparisons necessary to ascertain the potential of this compound as a viable candidate for further development.

The imidazole scaffold is a cornerstone in the development of numerous therapeutic agents, particularly in the realm of antifungal and anticancer drugs.[1] The well-established antifungal agents ketoconazole, miconazole, and clotrimazole serve as key benchmarks in this analysis, providing a robust baseline for performance evaluation. While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly for antifungal and anticancer agents, publicly available data on its specific biological activity is limited.[2] This guide, therefore, presents the methodologies and comparative data required to thoroughly evaluate its potential.

Physicochemical Properties: The Foundation of Drug Action

A compound's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for bioavailability and therapeutic efficacy. The tert-butyl group on the imidazole ring of our compound of interest is expected to increase its lipophilicity, which can influence its interaction with biological membranes.[3]

A comparative analysis of key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundKetoconazoleMiconazoleClotrimazole
Molecular Formula C₈H₁₂N₂O₂C₂₆H₂₈Cl₂N₄O₄[4]C₁₈H₁₄Cl₄N₂O[5]C₂₂H₁₇ClN₂[6]
Molecular Weight ( g/mol ) 168.19531.43[4]416.13[5]344.84[6]
Melting Point (°C) Not available146[7]170.5[8]147-149[9]
LogP Not available4.35[7]6.1[5]5.3[5]
Water Solubility Not available0.0866 mg/L[7]Very slightly soluble[10]0.49 mg/L[11]
pKa Not available2.9, 6.56.91[10]Not available

Causality Behind Experimental Choices: The selection of these parameters is deliberate. Molecular weight influences diffusion and transport across membranes. The melting point provides an indication of purity and lattice energy. LogP, the octanol-water partition coefficient, is a crucial measure of lipophilicity, which affects membrane permeability and protein binding. Water solubility is a fundamental prerequisite for absorption and distribution in the aqueous environment of the body. Finally, the pKa value determines the ionization state of the molecule at physiological pH, which impacts its interaction with targets and its solubility.

Antifungal Activity: A Head-to-Head Comparison

The imidazole antifungals primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death.[12]

To benchmark this compound, a direct comparison of its in vitro antifungal activity against that of established standards is essential. The minimum inhibitory concentration (MIC) is the gold standard for this assessment.

Table 2: In Vitro Antifungal Activity against Candida albicans

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data not availableData not available
Ketoconazole 0.25[13]20 (in some studies)[14]
Miconazole 0.12 (against fluconazole-susceptible strains)[3]0.5 (against fluconazole-resistant strains)[3]
Clotrimazole 0.008[15]1[15]

Note: MIC values can vary depending on the specific strain of Candida albicans and the testing methodology used.

Expert Insight: The wide range of reported MIC values for ketoconazole highlights the importance of standardized testing conditions and the use of well-characterized fungal strains. The data for miconazole against fluconazole-resistant strains underscores the need to evaluate novel compounds against drug-resistant pathogens.

Experimental Protocols

To ensure the generation of robust and comparable data, the following detailed experimental protocols are provided.

Determination of Physicochemical Properties

Protocol 1: Determination of LogP (Shake-Flask Method)

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare octanol-saturated water and water-saturated octanol.

  • Partitioning: Add a known amount of the stock solution to a mixture of water-saturated octanol and octanol-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 2: Determination of Aqueous Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the suspension to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Expression of Results: Express the solubility in mg/L or µg/mL.

Determination of Antifungal Activity

Protocol 3: Broth Microdilution Assay for MIC Determination (CLSI M27-A Method)

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., ATCC 90028) at a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and standard antifungal agents in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.

Visualization of Experimental Workflow

To provide a clear visual representation of the benchmarking process, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation cluster_data Data Analysis & Comparison p1 Compound Synthesis & Purification p2 LogP Determination (Shake-Flask) p1->p2 p3 Aqueous Solubility (Equilibrium Method) p1->p3 p4 pKa Determination (Potentiometric Titration) p1->p4 d1 Tabulate Physicochemical Properties p2->d1 p3->d1 p4->d1 b1 Antifungal Susceptibility (Broth Microdilution) b2 MIC Determination (CLSI M27-A) b1->b2 d2 Compare MIC Values against Standards b2->d2 b3 Cytotoxicity Assay (e.g., MTT on HepG2 cells) d3 Assess Structure-Activity Relationship (SAR) d1->d3 d2->d3

Caption: A streamlined workflow for the comprehensive benchmarking of a novel imidazole compound.

Signaling Pathway of Imidazole Antifungals

The primary mechanism of action for the benchmark drugs is the inhibition of ergosterol biosynthesis. This pathway is a critical target for antifungal therapy.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Antifungals (e.g., Ketoconazole) Imidazole->Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.

Conclusion and Future Directions

This guide provides a robust framework for the systematic benchmarking of this compound. While the physicochemical properties of the established antifungal agents provide a clear target profile, the critical next step is to generate experimental data for the compound of interest. The provided protocols offer a standardized approach to obtaining reliable and comparable results.

Should this compound demonstrate promising in vitro antifungal activity, further investigations into its mechanism of action, cytotoxicity against mammalian cell lines, and in vivo efficacy in animal models of fungal infection would be warranted. The structure-activity relationship insights gained from such studies will be invaluable in guiding the optimization of this and related imidazole scaffolds for the development of next-generation antifungal therapeutics.

References

  • Miconazole - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

  • Insights on Antifungal Drug - Miconazole Nitrate. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 899-912.
  • Susceptibility to Ketoconazole of Candida Albicans Strains From Sequentially Followed HIV-1 Patients With Recurrent Oral Candidosis. (1992). Mycoses, 35(1-2), 53-6.
  • Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. (2020). Marine Drugs, 18(12), 591.
  • Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. (2020). PubMed. Retrieved from [Link]

  • Miconazole for the treatment of vulvovaginal candidiasis. In vitro, in vivo and clinical results. Review of the literature. (2023). Ginekologia Polska, 94(3), 225-231.
  • Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study. (2021). Journal of Fungi, 7(9), 738.
  • Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations. (1999). Antimicrobial Agents and Chemotherapy, 43(11), 2593-2599.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry, 3(3), 197-210.
  • Antifungal activity of miconazole against recent Candida strains. (2006). Journal of Antimicrobial Chemotherapy, 58(2), 332-335.
  • Clotrimazole | C22H17ClN2 | CID 2812. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Primary site of action of ketoconazole on Candida albicans. (1983). Antimicrobial Agents and Chemotherapy, 24(6), 859-864.
  • MIC values of clotrimazole in the tested population of Candida species... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cumulative MICs of clotrimazole against C. albicans. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antifungal activity of miconazole against recent Candida strains. (2006). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Basic experiments with clotrimazole administered orally. (1975). Sabouraudia, 13(2), 115-124.
  • The minimum inhibitory concentration of different antifungal agents against Candida species. (2019). Zanco Journal of Pure and Applied Sciences, 31(4), 36-41.
  • A PHYSICOCHEMICAL AND DISSOLUTION STUDY OF KETOCONAZOLE - PLURONIC F127 SOLID DISPERSIONS. (2014). Farmacia, 62(5), 984-996.
  • Ketoconazole | C26H28Cl2N4O4 | CID 47576. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • (2R,4S)-Ketoconazole | C26H28Cl2N4O4 | CID 456201. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Physicochemical characterization and thermal behavior of hexosomes containing ketoconazole as potential topical antifungal delivery system. (2017). Pharmaceutical Development and Technology, 22(6), 825-832.
  • Miconazole | C18H14Cl4N2O | CID 4189. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient. (2020). MDPI. Retrieved from [Link]

  • Miconazole (PIM 349). (n.d.). INCHEM. Retrieved January 17, 2026, from [Link]

  • Fungicidal activity of miconazole against Candida spp. biofilms. (2010). Journal of Antimicrobial Chemotherapy, 65(5), 931-934.
  • Ketoconazole Resistant Candida albicans is Sensitive to a Wireless Electroceutical Wound Care Dressing. (2018). Scientific Reports, 8(1), 1-11.
  • Effect of ketoconazole, itraconazole and fluconazole on the gastrointestinal colonization of mice by Candida albicans. (2001). Journal of Chemotherapy, 13(1), 66-69.
  • (PDF) Imidazole: Having Versatile Biological Activities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vitro cytotoxic activity IC50 (μg/mL) of compounds against bone cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • IC 50 value for tested compounds 5a-5k against cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. (2020). Scientific Reports, 10(1), 1-13.
  • 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry, 9(16), 1885-1910.
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). Bioorganic & Medicinal Chemistry, 72, 116993.
  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (2022). ChemRxiv.
  • CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3589.
  • CAN catalyzed one-pot synthesis and docking study of some novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids. (n.d.). VLife Sciences. Retrieved January 17, 2026, from [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2015). Letters in Drug Design & Discovery, 12(6), 464-471.
  • Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. (2013). Molecules, 18(10), 12643-12656.
  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (2016). European Journal of Medicinal Chemistry, 122, 487-501.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 3048-3063.
  • a review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 254-270.
  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2021). Molecules, 26(21), 6483.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (2023). RSC Advances, 13(28), 19135-19151.

Sources

A Comparative Guide to Structural Analogs of 5-tert-butyl-1H-imidazole-4-carboxylic Acid: Synthesis, Properties, and SAR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 5-tert-butyl-1H-imidazole-4-carboxylic acid and its structural analogs. By systematically varying the alkyl substituent at the C5 position, we will explore the impact on key physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazole scaffold.

Introduction: The Imidazole Core in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature make it a versatile building block for interacting with biological targets.[3] The 4-carboxylic acid moiety provides a crucial handle for forming salts, esters, and amides, as well as for coordinating with metal ions in enzyme active sites.[4] The substituent at the C5 position plays a significant role in modulating the molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal and anticancer agents.[5]

This guide will focus on the comparative analysis of a series of 5-alkyl-1H-imidazole-4-carboxylic acids, specifically the methyl, ethyl, isopropyl, and tert-butyl analogs. We will delve into their synthesis, compare their physicochemical properties, and discuss the structure-activity relationships (SAR) that emerge from these modifications.

Synthesis of 5-Alkyl-1H-imidazole-4-carboxylic Acids

A general and robust synthetic strategy for 5-alkyl-1H-imidazole-4-carboxylic acids involves a multi-step sequence starting from readily available materials. The overall workflow can be visualized as the synthesis of a key intermediate, ethyl 5-alkyl-1H-imidazole-4-carboxylate, followed by hydrolysis to the final carboxylic acid.

G cluster_0 Synthesis of Ethyl 5-Alkyl-1H-imidazole-4-carboxylates cluster_1 Hydrolysis A Ethyl Acetoacetate D Ethyl 2-cyano-3-ethoxyacrylate A->D Reaction with B & C B Triethyl Orthoformate C Ammonia F Ethyl 5-alkyl-1H-imidazole-4-carboxylate D->F Reaction with E E Alkyl Grignard Reagent (R-MgBr where R = Me, Et, iPr, tBu) G Ethyl 5-alkyl-1H-imidazole-4-carboxylate H 5-Alkyl-1H-imidazole-4-carboxylic Acid G->H Reaction with I, then acid workup I Aqueous Base (e.g., NaOH)

Caption: General synthetic workflow for 5-alkyl-1H-imidazole-4-carboxylic acids.

Experimental Protocol: General Synthesis of Ethyl 5-Alkyl-1H-imidazole-4-carboxylates

This protocol is a generalized procedure that can be adapted for the synthesis of various 5-alkyl analogs.

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) at 0 °C, add acetic anhydride (1.5 eq) dropwise.

  • After the addition is complete, warm the mixture to room temperature and then heat at 120-130 °C for 2 hours.

  • Cool the reaction mixture and dissolve it in ethanol.

  • Bubble ammonia gas through the solution at 0 °C until saturation.

  • Allow the mixture to stand at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain ethyl 2-cyano-3-ethoxyacrylate.

Step 2: Synthesis of Ethyl 5-Alkyl-1H-imidazole-4-carboxylate

  • Prepare the alkyl Grignard reagent by reacting the corresponding alkyl bromide (1.2 eq) with magnesium turnings (1.3 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • To a stirred solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous diethyl ether at 0 °C, add the freshly prepared Grignard reagent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ethyl 5-alkyl-1H-imidazole-4-carboxylate.

Experimental Protocol: Hydrolysis to 5-Alkyl-1H-imidazole-4-carboxylic Acid

This protocol is adapted from the synthesis of 5-methyl-1H-imidazole-4-carboxylic acid.[6]

  • To a solution of the ethyl 5-alkyl-1H-imidazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (3.0 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final 5-alkyl-1H-imidazole-4-carboxylic acid.

Comparative Analysis of Physicochemical Properties

The nature of the alkyl substituent at the C5 position is expected to significantly influence the physicochemical properties of the molecule, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

AnalogR-GroupMolecular Weight ( g/mol )Predicted logPPredicted Aqueous Solubility (mg/mL)Predicted pKa
1 Methyl126.110.4515.203.5 (acidic), 6.8 (basic)
2 Ethyl140.140.858.503.5 (acidic), 6.8 (basic)
3 Isopropyl154.171.204.803.5 (acidic), 6.8 (basic)
4 tert-Butyl168.191.552.703.5 (acidic), 6.8 (basic)

Predicted values were generated using standard computational models and should be confirmed experimentally.

Causality Behind Property Trends
  • Lipophilicity (logP): As the size and branching of the alkyl group increase from methyl to tert-butyl, the lipophilicity (logP) is predicted to increase. This is due to the larger nonpolar surface area of the bulkier alkyl groups, which enhances their partitioning into a nonpolar solvent like n-octanol.

  • Aqueous Solubility: Conversely, the aqueous solubility is expected to decrease with increasing alkyl chain size. The greater lipophilicity of the larger alkyl groups reduces their favorable interactions with water molecules.

  • pKa: The pKa values are not expected to change significantly across this series of analogs. The electronic effect of the alkyl groups on the acidity of the carboxylic acid and the basicity of the imidazole nitrogens is relatively small and similar for methyl, ethyl, isopropyl, and tert-butyl groups.

Structure-Activity Relationship (SAR) Insights

While direct comparative biological data for this specific series of 5-alkyl-1H-imidazole-4-carboxylic acids is limited in the public domain, we can infer potential SAR trends based on studies of related imidazole derivatives.

SAR cluster_sar Structure-Activity Relationship Increasing Alkyl Size\n(Me -> Et -> iPr -> tBu) Increasing Alkyl Size (Me -> Et -> iPr -> tBu) Increased Lipophilicity Increased Lipophilicity Increasing Alkyl Size\n(Me -> Et -> iPr -> tBu)->Increased Lipophilicity Increased Steric Hindrance Increased Steric Hindrance Increasing Alkyl Size\n(Me -> Et -> iPr -> tBu)->Increased Steric Hindrance Enhanced Membrane Permeability Enhanced Membrane Permeability Increased Lipophilicity->Enhanced Membrane Permeability Decreased Aqueous Solubility Decreased Aqueous Solubility Increased Lipophilicity->Decreased Aqueous Solubility Potentially Increased Cellular Activity Potentially Increased Cellular Activity Enhanced Membrane Permeability->Potentially Increased Cellular Activity Potential Formulation Challenges Potential Formulation Challenges Decreased Aqueous Solubility->Potential Formulation Challenges Altered Target Binding Affinity Altered Target Binding Affinity Increased Steric Hindrance->Altered Target Binding Affinity

Caption: Logical relationships in the SAR of 5-alkyl-1H-imidazole-4-carboxylic acids.

  • Impact of Lipophilicity on Biological Activity: Studies on other classes of imidazole derivatives have shown that modulating lipophilicity can significantly impact biological activity. For instance, in a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, increasing the length of the N-alkyl chain, and thus the lipophilicity, led to enhanced anticancer activity up to a certain point.[7] This suggests that for the 5-alkyl analogs, increasing the alkyl size from methyl to tert-butyl could lead to improved cell permeability and potentially higher potency in cell-based assays. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.

  • Steric Effects on Target Binding: The increasing steric bulk from a methyl to a tert-butyl group can have a profound effect on how the molecule interacts with its biological target. If the C5 position is situated within a tight binding pocket of an enzyme or receptor, a bulky tert-butyl group may cause steric clashes, leading to a decrease in binding affinity compared to a smaller methyl group. Conversely, if the C5 substituent points towards a larger, hydrophobic pocket, the tert-butyl group could form favorable van der Waals interactions, thereby enhancing binding.

  • Metabolic Stability: The tert-butyl group is generally more resistant to metabolic oxidation compared to smaller, linear alkyl groups. This could lead to a longer in vivo half-life for the tert-butyl analog compared to the methyl or ethyl analogs.

Experimental Protocols for Property Determination

To validate the predicted properties and further characterize these analogs, the following experimental protocols are recommended.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of the solid 5-alkyl-1H-imidazole-4-carboxylic acid to a known volume of purified water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.

  • Express the solubility in mg/mL or mol/L.

Protocol for Determining Lipophilicity (logP) by HPLC
  • Prepare a series of standard compounds with known logP values.

  • Perform reversed-phase HPLC analysis on the standard compounds and the 5-alkyl-imidazole-4-carboxylic acid analogs using a C18 column.

  • Use an isocratic mobile phase of methanol/water or acetonitrile/water.

  • Calculate the capacity factor (k) for each compound from its retention time (tR) and the column dead time (t0): k = (tR - t0) / t0.

  • Generate a calibration curve by plotting the log(k) of the standard compounds against their known logP values.

  • Determine the logP of the test compounds by interpolating their log(k) values on the calibration curve.

Protocol for Determining pKa by Potentiometric Titration
  • Dissolve a precisely weighed amount of the 5-alkyl-1H-imidazole-4-carboxylic acid in a known volume of deionized water, with a small amount of a co-solvent like methanol if necessary to ensure solubility.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • Determine the equivalence points from the titration curve. The pKa values can be determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonation state of the imidazole ring.

Conclusion

The systematic variation of the alkyl substituent at the C5 position of 1H-imidazole-4-carboxylic acid provides a valuable strategy for fine-tuning the physicochemical and biological properties of this important scaffold. This guide has outlined a general synthetic approach and provided a framework for comparing the properties of the methyl, ethyl, isopropyl, and tert-butyl analogs. While computational predictions offer initial guidance, the experimental validation of these properties is crucial for advancing drug discovery programs. The interplay between lipophilicity, solubility, and steric factors will ultimately determine the therapeutic potential of these compounds. Further investigation into the biological activities of this homologous series is warranted to fully elucidate their structure-activity relationships.

References

  • PrepChem. Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid. [Link]

  • Ruzi Z, Nie L, Bozorov K, Zhao J, Aisa HA. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Arch Pharm (Weinheim). 2021 Sep;354(9):e2000470.
  • Wenlock MC, Potter T, Barton P, Austin RP. A method for measuring the lipophilicity of compounds in mixtures of 10. J Biomol Screen. 2011 Mar;16(3):348-55.
  • MySkinRecipes. 5-(Tert-butyl)-1H-imidazole-4-carboxylicacid. [Link]

  • Rutkowska E, Pajiak K, Jamrógiewicz M. Lipophilicity--methods of determination and its role in medicinal chemistry. Acta Pol Pharm. 2013 Jan-Feb;70(1):3-18.
  • Preti L, Attanasi OA, Caselli E, et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. 2011;16(8):6594-6606.
  • de Oliveira, R. S., de Freitas, R. P., & de Oliveira, R. B. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Kumar M, Kumar D, Raj V. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Current Synthetic & Systems Biology. 2017;5(1):1-10.
  • Dirersa WB. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Mod Chem appl. 2017;5(3):222.
  • Iljin VV, Litasova EV, Kvasov MS, Brusina MA, Piotrovskiy LB. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Medical academic journal. 2022;20(1):55-60.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]

  • Singh, G., & Kumar, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of the Iranian Chemical Society, 18(9), 2139-2165.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-tert-butyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a cornerstone of responsible laboratory practice. This guide provides a detailed, safety-driven protocol for the proper disposal of 5-tert-butyl-1H-imidazole-4-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a thorough understanding of not just a compound's utility, but also its inherent hazards and the correct procedures for its disposal. This document moves beyond a simple checklist, offering a causal framework to ensure that every step is understood and executed with precision, safeguarding both personnel and the environment.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal procedure is a comprehensive understanding of the chemical's hazards. This compound is not a benign substance; its hazard profile dictates that it must be treated as regulated hazardous waste. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the critical data for this assessment.

The primary directive for disposal, as stated in the Safety Data Sheet (SDS), is to "Dispose of contents/container to an approved waste disposal plant"[1]. This immediately precludes disposal via standard laboratory drains or in the general trash. The rationale is based on its classification as harmful through multiple exposure routes.

Table 1: GHS Hazard Profile for this compound
Hazard ClassGHS CategoryHazard StatementRationale for Disposal Protocol
Acute Toxicity, OralCategory 4H302: Harmful if swallowedPrevents contamination of wastewater systems and potential harm to aquatic life[2][3].
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinContaminated materials (gloves, absorbent pads) must be disposed of as hazardous waste to prevent exposure.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledHandling and packaging waste must be done in a way that minimizes dust generation.

Data synthesized from the AK Scientific, Inc. Safety Data Sheet for this compound[1].

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste material, establishing a safe working environment is paramount. The "harmful if inhaled" classification necessitates that all waste consolidation and packaging activities be performed within a certified chemical fume hood[4][5]. This engineering control is your primary defense against respiratory exposure.

Personal Protective Equipment (PPE): Your PPE is the final barrier between you and the chemical. The following must be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes[5].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal[1].

  • Body Protection: A fully buttoned lab coat must be worn to protect against skin contact[1].

Step-by-Step Disposal Protocol

The overarching strategy is the collection and segregation of this chemical as solid hazardous waste for pickup by a licensed environmental services contractor.

Step 1: Waste Segregation

At the point of generation, immediately segregate waste containing this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Causality: Improper mixing of chemicals can lead to dangerous reactions. This compound, being a carboxylic acid, should be kept separate from bases and strong oxidizing agents[4]. Segregation ensures safe storage and proper end-disposal.

Step 2: Waste Collection and Containerization
  • Primary Waste: Collect unadulterated solid this compound or materials heavily contaminated with it in a dedicated, sealable, and chemically compatible waste container[4][6]. A high-density polyethylene (HDPE) container is a suitable choice.

  • Contaminated Labware: This includes items like weigh boats, contaminated gloves, and absorbent paper from spill cleanups. These items must also be placed in the designated solid hazardous waste container. Do not dispose of these items in the regular trash[7].

  • Container Management: Keep the waste container closed at all times except when adding waste[7]. This minimizes the risk of inhalation exposure and prevents accidental spills.

Step 3: Hazardous Waste Labeling

Properly labeling the waste container is a critical regulatory and safety requirement. As soon as the first particle of waste is added, affix a completed hazardous waste label provided by your EHS department. The label must include:

  • The full chemical name: "this compound"[6].

  • The words "Hazardous Waste".

  • An accurate description of the hazards (e.g., "Toxic," "Harmful").

  • The date accumulation started.

  • The specific laboratory or research group information.

  • Causality: Accurate labeling prevents accidental exposure by clearly communicating the container's contents and associated dangers to all lab personnel and waste handlers. It is also a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.

Step 4: Storage and Pickup

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from drains and incompatible materials[4].

  • Action: Once the container is full or you have finished the project generating this waste, contact your institution's EHS department to schedule a pickup[4][6]. Do not allow hazardous waste to accumulate in the lab indefinitely[7].

Spill Management Protocol

In the event of a small, manageable spill within a chemical fume hood:

  • Ensure your PPE is intact.

  • Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Carefully sweep the absorbed material into your designated hazardous waste container[2][8].

  • Wipe the area with a suitable solvent (if recommended by your EHS office) and dispose of the wipes as hazardous waste.

  • For large spills or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's emergency EHS number immediately[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_spill Spill Contingency start Waste Generation (Pure solid or contaminated labware) consult_sds Consult SDS & EHS Guidelines start->consult_sds Step 1 spill Spill Occurs start->spill don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe Step 2 work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood Step 3 collect_waste Collect in Designated, Compatible Waste Container work_in_hood->collect_waste Step 4 label_container Affix Completed Hazardous Waste Label collect_waste->label_container Step 5 store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste Step 6 schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup Step 7 end Waste Removed by Licensed Contractor schedule_pickup->end assess_spill Assess Spill Size spill->assess_spill small_spill Small & Contained Spill assess_spill->small_spill Minor large_spill Large or Uncontained Spill assess_spill->large_spill Major cleanup Clean with Absorbent Material small_spill->cleanup evacuate Evacuate & Call EHS Emergency large_spill->evacuate cleanup->collect_waste Dispose of cleanup materials as waste

Caption: Disposal workflow for this compound.

References

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Helsel, R. W. (1977). Removing Carboxylic Acids From Aqueous Wastes. Chemical Engineering Progress.
  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for Imidazole. Retrieved from [Link]

Sources

Navigating the Safe Handling of 5-tert-butyl-1H-imidazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

5-tert-butyl-1H-imidazole-4-carboxylic acid belongs to the family of imidazole carboxylic acids. Based on data from related compounds, it should be handled with the assumption that it may cause skin and eye irritation.[1][2] Carboxylic acids, in general, can be corrosive, and care should be taken to avoid contact.[3]

Inferred Potential Hazards:

Hazard ClassPotential Effect
Skin Corrosion/IrritationMay cause skin irritation.[1]
Serious Eye Damage/IrritationMay cause serious eye irritation.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should precede the handling of any chemical. The following PPE is recommended as a minimum standard when working with this compound.

Core PPE Requirements
EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 or equivalent.To protect against potential splashes that could cause serious eye irritation.[5][6][7]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).To prevent skin contact and potential irritation.[5][7][8] Gloves should be inspected before use and disposed of according to institutional guidelines.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[6]
Respiratory Protection For nuisance exposures, a particle respirator (type P95 or P1) may be used. For higher-level protection or when generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5][6]To prevent inhalation of dust or aerosols that may cause respiratory irritation.[4][5]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which should be tailored to the specific hazards present.[9][10][11]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Waste Disposal prep_start Don all required PPE weigh Weigh compound in a chemical fume hood prep_start->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve handle Work in a well-ventilated area dissolve->handle Begin Experiment avoid_contact Avoid contact with skin, eyes, and clothing handle->avoid_contact wash_hands Wash hands thoroughly after handling avoid_contact->wash_hands disposal_start Segregate hazardous waste wash_hands->disposal_start End of Experiment spill_start Evacuate and ventilate the area contain Contain the spill with inert absorbent material spill_start->contain collect Collect and place in a suitable, closed container for disposal contain->collect label_waste Label waste containers clearly disposal_start->label_waste dispose Dispose of in accordance with institutional and local regulations label_waste->dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Ensure a chemical fume hood is operational.[12]

    • Don all required PPE as specified in the table above.[13]

    • Weigh the solid compound carefully within the fume hood to minimize dust generation.

    • Prepare solutions in a well-ventilated area.

  • Handling During Experimentation :

    • Always work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[14]

    • Avoid direct contact with skin, eyes, and clothing.[6][14]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][15]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16]

    • Keep away from incompatible materials such as strong oxidizing agents.[12][14]

Emergency Procedures:
  • In case of skin contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][4]

  • In case of inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • In case of ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][15]

Spill and Disposal Management

Proper management of spills and waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response:
  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[16]

  • Carefully sweep or scoop up the contained material and place it into a suitable, labeled, and closed container for disposal.[4][6]

  • Clean the spill area thoroughly.

Waste Disposal:

All waste materials, including contaminated gloves, weighing paper, and the chemical itself, must be treated as hazardous waste.

  • Identification and Segregation : Hazardous waste must be identified and segregated from non-hazardous waste.[17]

  • Labeling : All hazardous waste containers must be properly labeled with their contents.[18][19]

  • Disposal : Dispose of all waste in accordance with the U.S. Environmental Protection Agency (EPA) regulations and your institution's specific guidelines.[17][19][20][21][22] Do not discharge to sewer systems.[23]

Conclusion

Adherence to these safety protocols is paramount when handling this compound. By integrating these practices into your daily laboratory workflow, you contribute to a culture of safety and scientific excellence. Always consult your institution's Chemical Hygiene Plan and be prepared to respond to any unforeseen incidents.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.